Product packaging for (3-Chloro-5-ethoxyphenyl)boronic acid(Cat. No.:CAS No. 1256345-73-9)

(3-Chloro-5-ethoxyphenyl)boronic acid

Cat. No.: B572545
CAS No.: 1256345-73-9
M. Wt: 200.425
InChI Key: DKMSXBHJXIDTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Chloro-5-ethoxyphenyl)boronic acid (CAS 1256345-73-9) is an aryl boronic acid with the molecular formula C 8 H 10 BClO 3 and a molecular weight of 200.43 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form new carbon-carbon bonds . Boronic acids are valued in drug discovery for their ability to act as bioisosteres and improve the pharmacokinetic properties of bioactive molecules; several boronic acid-based drugs, including bortezomib and ixazomib, have been approved for therapeutic use . As a Lewis acid, its boronic acid group can form reversible complexes with biological nucleophiles, making it a compound of interest for studying enzyme inhibition and sensor development . The purity and specification should be confirmed upon receipt. For safe handling, refer to the Safety Data Sheet. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic, therapeutic, or personal use. Store sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BClO3 B572545 (3-Chloro-5-ethoxyphenyl)boronic acid CAS No. 1256345-73-9

Properties

IUPAC Name

(3-chloro-5-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSXBHJXIDTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681557
Record name (3-Chloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-73-9
Record name (3-Chloro-5-ethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Chloro-5-ethoxyphenyl)boronic acid

This document provides a comprehensive technical overview of this compound, a key building block in synthetic chemistry. It covers the compound's chemical structure, physicochemical properties, synthesis protocols, and significant applications in research and drug development, with a focus on its role in constructing complex molecules.

Chemical Structure and Properties

This compound is an organoboron compound featuring a phenyl ring substituted with a chloro group, an ethoxy group, and a boronic acid moiety. This specific arrangement of functional groups makes it a valuable reagent, particularly in cross-coupling reactions where the introduction of the 3-chloro-5-ethoxyphenyl fragment is desired.

Chemical Structure:

Chemical structure of this compound

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource/Note
CAS Number 1256345-73-9[1]
Molecular Formula C₈H₁₀BClO₃Calculated
Molecular Weight 200.43 g/mol [2]
Appearance White to off-white solidTypical for aryl boronic acids
Melting Point 234-239 °CData for similar isomer (3-chloro-4-ethoxyphenyl)boronic acid[2]
Boiling Point 354.1 ± 52.0 °C (Predicted)Data for similar isomer (3-chloro-4-ethoxyphenyl)boronic acid[2]
Solubility Soluble in many organic solvents like alcohols and ethers[2]

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids is well-established. A common and effective method involves the lithiation of an aryl halide followed by electrophilic trapping with a trialkyl borate. The resulting boronic ester is then hydrolyzed to yield the final boronic acid.

Proposed Synthesis Workflow

G SM 1-Bromo-3-chloro-5-ethoxybenzene Step1 + n-BuLi THF, -78°C SM->Step1 Int1 Lithiated Intermediate Step1->Int1 Step2 + B(OMe)₃ -78°C Int1->Step2 Int2 Boronic Ester Intermediate Step2->Int2 Step3 + Acidic Workup (e.g., HCl) Hydrolysis Int2->Step3 Product This compound Step3->Product

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a generalized procedure adapted from standard methods for synthesizing aryl boronic acids.[3][4][5]

  • Reaction Setup: Under an inert argon atmosphere, dissolve 1-bromo-3-chloro-5-ethoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour after the addition is complete.

  • Borylation: Slowly add trimethyl borate (1.2 equivalents) to the reaction mixture, again maintaining the temperature below -70 °C. After the addition, allow the mixture to stir at -78 °C for an additional hour.

  • Quenching and Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid (HCl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by washing with a cold, non-polar solvent to yield the pure this compound.

Applications in Research and Drug Development

Boronic acids are exceptionally versatile reagents in modern organic synthesis and medicinal chemistry.[6] Their stability, low toxicity, and reactivity make them indispensable tools for creating complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[7] This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate. It is a cornerstone of modern synthesis, enabling the modular construction of complex molecules.[6][7]

G cluster_reactants Reactants BoronicAcid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) BoronicAcid->Catalyst ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Catalyst Base Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Base Product Coupled Product (R-Aryl) Base->Product

Figure 2: Role of the boronic acid in a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Medicinal Chemistry

In drug discovery, the ability to rapidly synthesize and test libraries of related compounds is critical for identifying new therapeutic agents.[6] this compound serves as a crucial building block for introducing the specifically substituted phenyl moiety into potential drug candidates.[7] This structural unit can influence the molecule's pharmacological properties, such as binding affinity, selectivity, and metabolic stability. Boronic acids themselves are also a class of enzyme inhibitors, famously targeting serine proteases and β-lactamases.[8][9]

Spectroscopic Analysis and Characterization

Structural confirmation of this compound is typically achieved through NMR and IR spectroscopy. Note that boronic acids can form cyclic anhydride trimers (boroxines), which can lead to complex or broad NMR spectra. Running samples in d₄-methanol or rigorous drying can help obtain clearer spectra.[10] The data presented below is predicted and serves as a guide for characterization.

Predicted NMR and IR Data

Predicted ¹H NMR Spectral Data (CDCl₃)
Chemical Shift (ppm) Assignment
~7.5 - 7.2Aromatic Protons (Ar-H)
~5.5 - 4.5 (broad s)Boronic Acid Protons (-B(OH)₂)
~4.1 (q)Methylene Protons (-OCH₂CH₃)
~1.4 (t)Methyl Protons (-OCH₂CH₃)
Predicted ¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (ppm) Assignment
~159Ar-C-O
~135Ar-C-Cl
~130 - 115Ar-CH and Ar-C-B
~64-OCH₂CH₃
~15-OCH₂CH₃
Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3500-3200 (broad)O-H Stretch (from B(OH)₂)
~3050Aromatic C-H Stretch
~2980Aliphatic C-H Stretch
~1600, ~1470Aromatic C=C Stretch
~1350B-O Stretch
~1250Aryl-O-C Stretch
~800C-Cl Stretch

Experimental Protocol: NMR and IR Spectroscopy [11]

  • NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or d₄-methanol) in an NMR tube.

  • ¹H NMR Data Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~16 ppm, 16-64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a significantly larger number of scans (≥1024) are required due to the low natural abundance of the ¹³C isotope.

  • IR Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • IR Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or fume hood.[12]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[2]

  • Hazards: May cause eye, skin, and respiratory system irritation.[2]

This technical guide provides a foundational understanding of this compound, highlighting its synthesis, properties, and critical role as a versatile building block in modern chemical research and pharmaceutical development.

References

An In-depth Technical Guide to (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-5-ethoxyphenyl)boronic acid, identified by the CAS number 1256345-73-9 , is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structural features, including the presence of a boronic acid moiety, a chloro group, and an ethoxy group on the phenyl ring, make it a versatile reagent for the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and explores its relevance in drug discovery as an enzyme inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 1256345-73-9[1][2][3]
Molecular Formula C8H10BClO3[1]
Molecular Weight 200.43 g/mol [1]
Appearance White to off-white solid (Predicted)
Melting Point No data available
Boiling Point 354.1 ± 52.0 °C (Predicted)[4]
pKa 7.95 ± 0.10 (Predicted for a similar compound)[4]
Solubility Soluble in organic solvents such as methanol, ether, tetrahydrofuran, DMSO, and DMF. Slightly soluble in water.[5]
LogP 0.41850 (Predicted)[1]

Note: Some physical properties are predicted based on computational models for structurally similar compounds and should be confirmed experimentally.

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic workup.[6][7][8] The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for analogous compounds.

Experimental Protocol: Synthesis via Grignard Reagent

Materials:

  • 1-Bromo-3-chloro-5-ethoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent) in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 1-2 hours until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Slowly add trimethyl borate (1.5 equivalents) dropwise, maintaining the internal temperature below -60 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.

  • Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white to off-white solid.

Workflow for the Synthesis of this compound

G cluster_0 Grignard Reagent Formation cluster_1 Borylation cluster_2 Workup and Purification 1-Bromo-3-chloro-5-ethoxybenzene 1-Bromo-3-chloro-5-ethoxybenzene Reaction with Mg Reaction with Mg 1-Bromo-3-chloro-5-ethoxybenzene->Reaction with Mg Anhydrous THF Grignard Reagent Grignard Reagent Reaction with Mg->Grignard Reagent Reaction with Trimethyl borate Reaction with Trimethyl borate Grignard Reagent->Reaction with Trimethyl borate -78 °C Boronic Ester Intermediate Boronic Ester Intermediate Reaction with Trimethyl borate->Boronic Ester Intermediate Acidic Workup (HCl) Acidic Workup (HCl) Boronic Ester Intermediate->Acidic Workup (HCl) Crude Product Crude Product Acidic Workup (HCl)->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.[9][10][11][12] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition and Degassing: Add the chosen solvent system. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry, with several approved drugs containing this moiety.[13] Their utility stems from their ability to act as enzyme inhibitors, often by forming a reversible covalent bond with a catalytic serine or threonine residue in the enzyme's active site.[14][15][16][17][18][19][20][21]

Mechanism of Enzyme Inhibition

The boron atom in boronic acids is electron-deficient and can readily accept a pair of electrons from a nucleophilic residue, such as the hydroxyl group of a serine in the active site of a protease. This interaction forms a stable tetrahedral intermediate that mimics the transition state of the enzyme-catalyzed reaction, thereby inhibiting the enzyme's activity.[14][16][18]

This compound , as a precursor, can be incorporated into more complex molecules designed to target specific enzymes. The chloro and ethoxy substituents on the phenyl ring can be tailored to optimize binding affinity and selectivity for the target enzyme.

Inhibition of Serine Proteases by Boronic Acids

G cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor Serine_Residue Serine Hydroxyl (Nucleophile) Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Enzyme Inhibition) Serine_Residue->Tetrahedral_Intermediate Reversible Covalent Bond Formation Boronic_Acid Boronic Acid Moiety (Electrophile) Boronic_Acid->Tetrahedral_Intermediate

Caption: Mechanism of serine protease inhibition by a boronic acid.

Potential Therapeutic Applications

Derivatives of substituted phenylboronic acids are being investigated for a range of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of proteasomes, which are crucial for protein degradation and cell cycle regulation.

  • Antibacterial Agents: As inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[14][16][17][18][19]

  • Anti-inflammatory Agents: By inhibiting serine proteases involved in inflammatory processes, such as neutrophil elastase.[22]

The specific substitution pattern of this compound provides a scaffold that can be further elaborated to develop potent and selective inhibitors for these and other important drug targets.

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for the construction of complex molecular architectures. Furthermore, the boronic acid moiety provides a pharmacophore for the design of potent enzyme inhibitors, opening avenues for the development of novel therapeutics. This technical guide serves as a foundational resource for researchers and scientists working with this versatile compound.

References

Technical Guide: (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of (3-Chloro-5-ethoxyphenyl)boronic acid, a key reagent in synthetic organic chemistry, particularly in cross-coupling reactions.

Core Molecular Data

This compound is an organoboron compound with the chemical formula C₈H₁₀BClO₃[1][2][3]. Its structure features a phenyl ring substituted with a chloro group, an ethoxy group, and a boronic acid functional group. This arrangement of functional groups makes it a valuable building block in the synthesis of complex organic molecules.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights of carbon (C), hydrogen (H), boron (B), chlorine (Cl), and oxygen (O).

Based on the molecular formula C₈H₁₀BClO₃, the molecular weight is calculated as follows:

(8 × Atomic Weight of C) + (10 × Atomic Weight of H) + (1 × Atomic Weight of B) + (1 × Atomic Weight of Cl) + (3 × Atomic Weight of O)

(8 × 12.011) + (10 × 1.008) + (1 × 10.81) + (1 × 35.45) + (3 × 15.999) = 200.43 g/mol [1]

This calculated value is consistent with the molecular weight information available in chemical databases for the compound associated with CAS number 1256345-73-9[1][3].

Summary of Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₀BClO₃
Molecular Weight 200.43 g/mol
CAS Number 1256345-73-9

Chemical Structure

The structural arrangement of atoms in this compound is crucial for its reactivity and application in chemical synthesis.

molecular_structure cluster_phenyl Phenyl Ring cluster_substituents C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 C6 C C5->C6 OEt OCH₂CH₃ C5->OEt C6->C1

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound, such as in Suzuki-Miyaura cross-coupling reactions, would be specific to the desired product and reaction conditions. A general workflow for such a reaction is outlined below.

General Workflow for a Suzuki-Miyaura Coupling Reaction

This diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving an aryl boronic acid.

workflow start Reaction Setup reactants Combine Aryl Halide, This compound, Base, and Solvent start->reactants catalyst Add Palladium Catalyst and Ligand reactants->catalyst reaction Heat Reaction Mixture under Inert Atmosphere catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification product Characterization of Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Chloro-5-ethoxyphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a two-step synthetic pathway, commencing with the preparation of the key intermediate, 1-bromo-3-chloro-5-ethoxybenzene, followed by its conversion to the target boronic acid. Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate its practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves a Williamson ether synthesis to produce 1-bromo-3-chloro-5-ethoxybenzene from 3-bromo-5-chlorophenol and an ethylating agent. The subsequent step employs a metal-halogen exchange reaction, either through Grignard reagent formation or lithiation, followed by borylation to yield the final product.

Synthesis_Overview A 3-Bromo-5-chlorophenol B 1-Bromo-3-chloro-5-ethoxybenzene A->B Williamson Ether Synthesis (Step 1) C This compound B->C Grignard/Lithiation & Borylation (Step 2)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1-Bromo-3-chloro-5-ethoxybenzene

The initial step focuses on the etherification of 3-bromo-5-chlorophenol. The Williamson ether synthesis is a reliable and well-established method for this transformation, involving the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethyl halide.[1][2][3]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 1-bromo-3-chloro-5-ethoxybenzene from 3-bromo-5-chlorophenol.

Materials:

  • 3-Bromo-5-chlorophenol

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-bromo-5-chlorophenol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5 eq.).

  • Add ethyl iodide (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-3-chloro-5-ethoxybenzene.

Quantitative Data
ParameterValue
Starting Material 3-Bromo-5-chlorophenol
Reagents Ethyl iodide, Potassium carbonate
Solvent Acetone or DMF
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 85-95%
Purification Method Flash column chromatography
Characterization Data for 1-Bromo-3-chloro-5-ethoxybenzene
  • ¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts are approximately δ 7.08 (t, J = 1.8 Hz, 1H), 6.95 (t, J = 1.8 Hz, 1H), 6.80 (t, J = 1.8 Hz, 1H), 4.02 (q, J = 7.0 Hz, 2H), 1.41 (t, J = 7.0 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): Predicted chemical shifts are approximately δ 160.5, 135.5, 124.0, 123.5, 116.0, 110.0, 64.5, 14.7.

  • Mass Spectrometry (EI): m/z (relative intensity) for C₈H₈BrClO: [M]⁺ calculated 233.94.

Step 2: Synthesis of this compound

The second step involves the conversion of the aryl bromide, 1-bromo-3-chloro-5-ethoxybenzene, into the corresponding boronic acid. This is typically achieved through a Grignard reaction or a lithium-halogen exchange, followed by quenching with a borate ester.

Experimental Protocol: Grignard Reaction and Borylation

This protocol details the synthesis of this compound via a Grignard reaction.

Materials:

  • 1-Bromo-3-chloro-5-ethoxybenzene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) crystal (as initiator)

  • Triisopropyl borate or Trimethyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activate magnesium turnings (1.2 eq.) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) with a small crystal of iodine.

  • Add a solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 eq.) in anhydrous THF dropwise to the activated magnesium. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Cool the resulting Grignard reagent solution to -78 °C.

  • Slowly add triisopropyl borate (1.5 eq.) to the cold Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Triturate the crude product with hexane to induce precipitation.

  • Collect the solid by vacuum filtration and dry under vacuum to yield this compound.

Grignard_Workflow cluster_prep Grignard Reagent Formation cluster_borylation Borylation cluster_workup Workup and Isolation A Activate Mg with I₂ B Add 1-bromo-3-chloro- 5-ethoxybenzene in THF A->B C Reflux B->C D Cool to -78 °C C->D E Add Triisopropyl borate D->E F Warm to RT E->F G Quench with HCl F->G H Extraction G->H I Purification (Trituration) H->I

Caption: Experimental workflow for the Grignard and borylation step.

Alternative Protocol: Lithiation and Borylation

An alternative to the Grignard reaction is a lithium-halogen exchange followed by borylation.[4]

Procedure:

  • Dissolve 1-bromo-3-chloro-5-ethoxybenzene (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add trimethyl borate (1.5 eq.) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Follow the workup and purification procedure described in the Grignard protocol (Section 3.1, steps 6-10).

Quantitative Data
ParameterGrignard MethodLithiation Method
Starting Material 1-Bromo-3-chloro-5-ethoxybenzene1-Bromo-3-chloro-5-ethoxybenzene
Reagents Mg, Triisopropyl boraten-BuLi, Trimethyl borate
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature Reflux, then -78 °C to RT-78 °C to RT
Reaction Time 4-6 hours3-4 hours
Typical Yield 60-75%65-80%
Purification Method Trituration/RecrystallizationTrituration/Recrystallization
Characterization Data for this compound
  • ¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts are approximately δ 8.15 (s, 2H, B(OH)₂), 7.30 (s, 1H), 7.15 (s, 1H), 7.00 (s, 1H), 4.10 (q, J = 7.0 Hz, 2H), 1.35 (t, J = 7.0 Hz, 3H).[5]

  • ¹³C NMR (101 MHz, DMSO-d₆): Predicted chemical shifts are approximately δ 159.0, 135.0, 133.0 (C-B), 125.0, 120.0, 115.0, 64.0, 14.5. The carbon attached to boron may not be observed or may be broad.[6]

  • Mass Spectrometry (ESI-): m/z for C₈H₁₀BClO₃: [M-H]⁻ calculated 200.04.

Safety Considerations

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.[7]

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Ethyl iodide and other alkyl halides are toxic and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and available equipment, always prioritizing safety.

References

(3-Chloro-5-ethoxyphenyl)boronic acid: A Technical Guide to Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the potential mechanisms of action for (3-chloro-5-ethoxyphenyl)boronic acid based on the well-established roles of boronic acids in medicinal chemistry. As of the latest literature review, specific experimental data on the biological activity of this compound is not publicly available. The information presented herein is extrapolated from studies on structurally related boronic acid derivatives and should be used as a guide for potential research and development.

Introduction

This compound is a synthetic organoboron compound. While its primary current application is as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, its chemical structure suggests potential for biological activity. Boronic acids are a class of compounds that have garnered significant interest in drug discovery due to their unique chemical properties, most notably their ability to act as reversible covalent inhibitors of enzymes. Several boronic acid-containing drugs, such as the proteasome inhibitor bortezomib, have been successfully developed and marketed.

This technical guide will explore the two primary putative mechanisms of action for this compound: its potential role as an enzyme inhibitor and its established use as a synthetic intermediate in drug discovery via the Suzuki-Miyaura cross-coupling reaction.

Potential Mechanism of Action 1: Enzyme Inhibition

The key to the biological activity of many boronic acids lies in the electrophilic nature of the boron atom. This allows them to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine, in the active sites of enzymes.[1][2][3] This interaction can lead to potent and selective inhibition of enzyme activity.

Signaling Pathway: Serine Protease Inhibition (Hypothetical)

A plausible target class for this compound is the serine proteases, a large family of enzymes involved in a wide range of physiological and pathological processes. The general mechanism of inhibition involves the boronic acid mimicking the tetrahedral transition state of peptide bond hydrolysis.[1]

G Hypothetical Mechanism of Serine Protease Inhibition E_S Enzyme-Substrate Complex (Serine Protease + Peptide Substrate) TS Tetrahedral Transition State E_S->TS Hydrolysis E_I Enzyme-Inhibitor Complex (Tetrahedral Boronate Adduct) E_S->E_I Inhibition E_P Enzyme + Products (Cleaved Peptides) TS->E_P Product Release Inhibitor This compound Inhibitor->E_I Reversible Covalent Bonding (Nucleophilic attack by Serine)

Caption: Hypothetical inhibition of a serine protease by this compound.

Quantitative Data from Analogous Boronic Acid Inhibitors

While specific data for this compound is unavailable, the following table summarizes the inhibitory potency of various boronic acid derivatives against different enzymes to provide a reference for potential efficacy.

Boronic Acid InhibitorTarget EnzymeInhibition Constant (Ki)IC50Reference
Z-SSKL(boro)LProstate-Specific Antigen (PSA)~65 nM-[1]
3-azidomethylphenyl boronic acidAmpC β-lactamase700 nM-[4]
Compound 10a (triazole derivative)AmpC β-lactamase140 nM-[4][5]
Compound 5 (triazole derivative)KPC-2 β-lactamase730 nM-[4][5]
WLS6a (peptide boronic acid)hClpXP-29 µM[2]
Benzo[b]thiophene boronic acidsNew Delhi metallo-β-lactamase (NDM-1)-30-70 µM[6]
CR192ADC-7 (Class C β-lactamase)0.45 nM-[7]
S06017ADC-7 (Class C β-lactamase)6.11 µM-[7]
4j (MIDA-boronate)ABHD3-0.14 µM (in vitro)[8]
Experimental Protocols for Assessing Enzyme Inhibition

Should this compound be investigated as a potential enzyme inhibitor, the following general experimental protocols would be applicable.

1. Enzyme Activity Assay:

  • Objective: To determine the effect of the compound on the catalytic activity of a target enzyme.

  • Methodology:

    • A suitable buffer solution containing the purified target enzyme is prepared.

    • A chromogenic or fluorogenic substrate for the enzyme is added to the buffer.

    • The reaction is initiated, and the rate of product formation is monitored over time using a spectrophotometer or fluorometer.

    • The assay is repeated with varying concentrations of this compound to determine its effect on the reaction rate.

    • A dose-response curve is generated to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Determination of Inhibition Constant (Ki):

  • Objective: To quantify the binding affinity of the inhibitor to the enzyme.

  • Methodology:

    • Enzyme activity assays are performed at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.

    • The data are plotted using methods such as Lineweaver-Burk or Dixon plots.

    • The Ki value is calculated from these plots, providing a measure of the inhibitor's potency.

3. X-ray Crystallography:

  • Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex.

  • Methodology:

    • The target enzyme is crystallized in the presence of this compound.

    • The crystals are subjected to X-ray diffraction.

    • The resulting diffraction pattern is used to solve the three-dimensional structure of the complex.

    • This provides detailed insights into the specific interactions between the inhibitor and the amino acid residues in the enzyme's active site.[7]

Mechanism of Action 2: Synthetic Intermediate in Drug Discovery

The most established role of this compound is as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in the synthesis of many pharmaceutical agents.[9][10][11][12]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.

G Generalized Workflow for Suzuki-Miyaura Cross-Coupling Start Starting Materials BoronicAcid This compound Start->BoronicAcid Organohalide Organohalide (R-X) Start->Organohalide Reaction Reaction Mixture (Inert Solvent, Heat) BoronicAcid->Reaction Organohalide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3, K2CO3) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product ((3-Chloro-5-ethoxyphenyl)-R) Purification->Product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology for a Typical Suzuki-Miyaura Reaction
  • Objective: To synthesize a biaryl compound using this compound as a coupling partner.

  • Materials:

    • This compound

    • An aryl halide (e.g., aryl bromide or iodide)

    • A palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

    • A base (e.g., potassium carbonate)

    • An inert solvent (e.g., toluene, dioxane, or DMF)

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the aryl halide, the palladium catalyst, and the base.

    • Add the anhydrous solvent to the vessel.

    • Heat the reaction mixture with stirring for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate) to partition the product into the organic layer.

    • Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a molecule with dual potential in the realm of drug discovery. Its boronic acid moiety suggests that it could act as a reversible covalent inhibitor of various enzymes, particularly serine proteases, a hypothesis that warrants further investigation through targeted screening and enzymatic assays. Concurrently, its established role as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions underscores its value in the construction of complex molecular architectures for the development of novel therapeutic agents. Future research into the biological activities of this compound and its derivatives could unveil new opportunities for drug development.

References

An In-Depth Technical Guide to (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid, a specialized organoboron compound, holds significant promise as a versatile building block in modern organic synthesis. Its unique trifunctional substitution pattern on the phenyl ring—featuring a chloro group, an ethoxy group, and a boronic acid moiety—renders it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized based on available data and predictions for closely related structures.

PropertyValueSource
CAS Number 1256345-73-9[1][2]
Molecular Formula C₈H₁₀BClO₃[1]
Molecular Weight 200.43 g/mol [1]
Appearance White to off-white solid (presumed)General knowledge of arylboronic acids
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, THF, and DMSO.General knowledge of arylboronic acids
Calculated PSA 49.69 Ų[3]
Calculated logP 0.41850[3]

Synthesis

Experimental Protocol: General Synthesis of Arylboronic Acids

This protocol describes a general method adaptable for the synthesis of this compound, starting from the corresponding aryl bromide.

Step 1: Synthesis of 1-Bromo-3-chloro-5-ethoxybenzene (Precursor)

The synthesis of this precursor is not widely reported but can be conceptualized through standard aromatic substitution reactions on a suitable starting material, such as 3-chloro-5-bromoaniline, followed by diazotization and reaction with ethanol, or through other multi-step sequences involving protection and functional group interconversion.[4][5]

Step 2: Formation of the Grignard Reagent and Borylation

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Grignard Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated to reflux to ensure the formation of the Grignard reagent, (3-chloro-5-ethoxyphenyl)magnesium bromide.[6]

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.[7][8]

  • Workup and Isolation: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred vigorously for 1 hour to hydrolyze the boronic ester. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture) to afford the pure boronic acid.

Synthesis_Workflow A 1-Bromo-3-chloro-5-ethoxybenzene B Grignard Reagent Formation (Mg, THF) A->B C (3-Chloro-5-ethoxyphenyl)magnesium bromide B->C D Borylation (B(O-iPr)₃, THF, -78 °C) C->D E Boronic Ester Intermediate D->E F Acidic Workup (HCl, H₂O) E->F G This compound (Crude) F->G H Purification (Recrystallization) G->H I Pure Product H->I

Plausible synthetic workflow for this compound.

Reactivity and Key Applications

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryls, polyolefins, and styrenes.[9][10]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (R¹-X) Product Coupled Product (R¹-R²) PdII_2 R¹-Pd(II)L₂-OR' PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 R¹-Pd(II)L₂-R² PdII_2->PdII_3 Transmetalation (R²-B(OH)₂) PdII_3->Pd0 Reductive Elimination (R¹-R²) R1X Aryl/Vinyl Halide (R¹-X) R1X->Pd0 R2BOH2 This compound (R²-B(OH)₂) R2BOH2->PdII_2 Base Base (e.g., K₂CO₃) Base->PdII_1

Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution, is added.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, with the progress monitored by techniques such as TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[9][11]

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity has been reported for this compound, the broader class of substituted phenylboronic acids has garnered significant interest in medicinal chemistry for their potential therapeutic applications.

Anticancer Potential

Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of various phenylboronic acid derivatives against a range of cancer cell lines.[10][11] The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, certain substitutions can lead to compounds that induce cell cycle arrest, activate caspases, and promote apoptosis in cancer cells.[11] The presence of a chloro and an ethoxy group on the phenyl ring of this compound may confer specific lipophilic and electronic properties that could be explored for anticancer activity.

Inhibition of Signaling Pathways

Phenylboronic acids have been shown to inhibit key signaling pathways implicated in cancer progression. For example, some derivatives have been found to inhibit the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCK.[12] These pathways are critical for cell migration, and their inhibition by phenylboronic acids suggests a potential role as anti-metastatic agents. The specific substitution pattern of this compound could be investigated for its potential to modulate these or other cancer-related signaling pathways.

Signaling_Inhibition cluster_0 Potential Target Pathway RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) ROCK ROCK RhoGTPases->ROCK Actomyosin Actomyosin Contractility ROCK->Actomyosin Migration Cell Migration Actomyosin->Migration PBA This compound (Hypothetical Inhibitor) PBA->RhoGTPases Inhibition

Hypothetical inhibition of the Rho GTPase signaling pathway.

Safety and Handling

Substituted phenylboronic acids are generally considered to be irritants. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the construction of biaryl structures through Suzuki-Miyaura coupling. While specific experimental data for this compound is limited, its properties and reactivity can be inferred from related structures and general principles of boronic acid chemistry. Its potential as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology, warrants further investigation. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the utility of this promising compound.

References

Technical Guide: Solubility of (3-Chloro-5-ethoxyphenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid is an organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted phenylboronic acid, it serves as a crucial building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. The choice of solvent directly influences reaction kinetics, yield, product isolation, and the ability to formulate the compound for biological assays.

General Solubility Characteristics of Arylboronic Acids

Arylboronic acids exhibit a range of solubilities depending on the nature of their substituents and the properties of the organic solvent. Generally, their solubility is governed by the polarity of both the solute and the solvent.

  • Polar Solvents : Phenylboronic acid and its derivatives, such as 3-chlorophenylboronic acid, typically show good solubility in most polar organic solvents.[1][2] This includes:

    • Ethers : Diethyl ether, tetrahydrofuran (THF).[2]

    • Alcohols : Methanol, ethanol.[1][2]

    • Ketones : Acetone.[3]

    • Other Polar Solvents : Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate.[2][4]

  • Non-Polar Solvents : Solubility is significantly lower in non-polar hydrocarbon solvents like hexanes, methylcyclohexane, and carbon tetrachloride.[1][3] This poor solubility in non-polar solvents can be advantageous for purification processes, such as removing organic impurities.[3]

  • Halogenated Solvents : Moderate solubility is often observed in halogenated solvents like chloroform and dichloromethane.[3][4]

The ethoxy and chloro substituents on the phenyl ring of the title compound will influence its polarity and crystal lattice energy, thereby affecting its solubility profile relative to simpler arylboronic acids. The introduction of an alkoxy group, like the ethoxy group here, can in some cases increase solubility in certain organic solvents compared to the parent phenylboronic acid.[5]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a broad range of organic solvents has not been reported in peer-reviewed literature. Researchers are encouraged to use the experimental protocols outlined in Section 4.0 to determine these values. The data generated should be tabulated for clarity and comparative analysis, as shown in the template below.

Table 1: Experimentally Determined Solubility of this compound (Template)

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Tetrahydrofuran25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Methanol25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Acetone25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Dichloromethane25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Ethyl Acetate25Data to be determinedData to be determinede.g., Shake-Flask
e.g., Hexane25Data to be determinedData to be determinede.g., Shake-Flask

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, standardized experimental methods are essential. The two most common and robust methods are the Equilibrium (Shake-Flask) Method and the Dynamic (Polythermal) Method.

Equilibrium (Shake-Flask) Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved solute in the supernatant.

4.1.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with screw caps or glass stoppers

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analysis method.

4.1.2 Protocol

  • Preparation : Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed.[6]

  • Solvent Addition : Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[7] It is recommended to measure the concentration at several time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[7]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation : Centrifuge the vials at high speed to pellet the excess solid.[8]

    • Filtration : Carefully draw the supernatant using a syringe and pass it through a syringe filter compatible with the solvent. This is a critical step to remove all undissolved particles.[8]

  • Quantification :

    • Dilute an aliquot of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation : Calculate the solubility in units such as mg/mL or mol/L, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[7]

Dynamic (Polythermal) Method

The dynamic, or polythermal, method determines the temperature at which a known amount of solute completely dissolves in a solvent upon controlled heating.[9] This allows for the construction of a solubility curve (solubility vs. temperature).

4.2.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a temperature controller (circulating bath)

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe

  • Turbidity sensor or laser light scattering detector (or visual observation)

  • Analytical balance

4.2.2 Protocol

  • Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a suspension of known composition.

  • Heating and Monitoring : Begin stirring the suspension at a constant rate. Heat the vessel slowly and at a constant, controlled rate (e.g., 0.1–0.5 °C/min).[10]

  • Determination of Dissolution Temperature : Continuously monitor the suspension for the point at which the last solid particles disappear, resulting in a clear solution. This temperature is the dissolution or saturation temperature for that specific composition. The point of complete dissolution can be determined precisely using a turbidity probe, where the turbidity drops to zero, or visually.[9][11]

  • Data Collection : Repeat the procedure with different known compositions of solute and solvent to obtain a series of dissolution temperatures.

  • Construct Solubility Curve : Plot the mole fraction (or concentration) of the solute against the corresponding dissolution temperature to generate a solubility curve. This curve provides the solubility of the compound across a range of temperatures.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

G start Compound Preparation & Solvent Selection decision_method Select Method start->decision_method method_eq Equilibrium (Shake-Flask) Method decision_method->method_eq Isothermal method_dyn Dynamic (Polythermal) Method decision_method->method_dyn Temp. Dependent prepare_sat Prepare Saturated Solution (Excess Solute) method_eq->prepare_sat equilibrate Equilibrate at Constant T (e.g., 24-72h) prepare_sat->equilibrate separate_phases Separate Phases (Centrifuge / Filter) equilibrate->separate_phases analyze_conc Analyze Concentration (e.g., HPLC) separate_phases->analyze_conc end_data Quantitative Solubility Data analyze_conc->end_data prepare_susp Prepare Suspensions of Known Composition method_dyn->prepare_susp heat_monitor Controlled Heating & Turbidity Monitoring prepare_susp->heat_monitor determine_temp Determine Dissolution Temperature (T_sol) heat_monitor->determine_temp determine_temp->end_data

Figure 1: Experimental workflow for determining the solubility of a chemical compound.

References

An In-depth Technical Guide to the Stability and Storage of (3-Chloro-5-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Reagent Integrity in Synthesis

Arylboronic acids are indispensable reagents in modern organic chemistry, serving as cornerstone building blocks in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1] Their utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials places a high premium on their purity and stability. Reagent degradation not only leads to diminished reaction yields but can also introduce impurities that complicate purification and compromise the integrity of the final product.[2][3]

This guide provides an in-depth examination of the factors governing the stability of (3-Chloro-5-ethoxyphenyl)boronic acid, a substituted arylboronic acid of interest in drug discovery and development. While specific stability data for this exact molecule is not extensively published, this document synthesizes established principles from the broader class of arylboronic acids to provide a robust framework for its storage, handling, and stability assessment. We will explore the intrinsic chemical properties that dictate its stability, delve into common degradation pathways, and provide field-proven protocols for ensuring its long-term integrity.

Section 1: Physicochemical Properties and Their Influence on Stability

The stability of an arylboronic acid is intrinsically linked to its molecular structure. The electronic nature of the substituents on the aromatic ring directly influences the Lewis acidity of the boron center and the strength of the carbon-boron bond. In this compound, the chloro and ethoxy groups exert competing electronic effects that modulate its reactivity and degradation susceptibility.

The electron-withdrawing nature of the chlorine atom can influence the pKa of the boronic acid, while the electron-donating ethoxy group also plays a significant role in the overall electronic density of the molecule.[4][5] These substituent effects are critical in determining the rates of common degradation reactions.[6]

Table 1: Physicochemical Properties of a Structurally Related Arylboronic Acid

Property Value Source
Chemical Name (3-Chloro-4-ethoxyphenyl)boronic acid ChemBK[7]
CAS Number 279261-81-3 ChemBK[7]
Molecular Formula C₈H₁₀BClO₃ ChemBK[7]
Molecular Weight 200.43 g/mol ChemBK[7]
Melting Point 234-239 °C ChemBK[7]

| Predicted pKa | 7.95 ± 0.10 | ChemBK[7] |

Note: Data presented is for a closely related isomer due to the limited availability of specific data for the 3-chloro-5-ethoxy isomer.

Section 2: Major Degradation Pathways of Arylboronic Acids

Understanding the mechanisms by which arylboronic acids degrade is fundamental to preventing it. Three primary pathways are of concern: protodeboronation, oxidation, and anhydride formation.

Protodeboronation: The Hydrolytic Cleavage of the C-B Bond

Protodeboronation is a hydrolytic process where the C–B bond is cleaved, replacing the boronic acid moiety with a hydrogen atom.[2] This reaction, represented as Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃, is a significant concern, particularly in aqueous solutions or upon exposure to moisture.[3] The rate of protodeboronation is highly dependent on pH, with accelerated rates observed under both acidic and basic conditions.[8] For some electron-deficient arenes, this can proceed via a transient aryl anionoid pathway.[2]

Anhydride_Formation Monomer 3x Ar-B(OH)₂ (Monomer) Trimer (ArBO)₃ Boroxine (Trimer) Monomer->Trimer - 3 H₂O (Dehydration) Trimer->Monomer + 3 H₂O (Hydrolysis) Water 3x H₂O Accelerated_Stability_Workflow cluster_conditions Storage Conditions start Start: Obtain Boronic Acid Sample timepoint0 Timepoint 0: Analyze initial purity (HPLC) start->timepoint0 place_samples Place samples in stability chambers timepoint0->place_samples long_term Long-term: 2-8 °C place_samples->long_term accelerated Accelerated: 40 °C / 75% RH place_samples->accelerated timepoint_x Timepoints (1, 3, 6 months): Remove samples long_term->timepoint_x accelerated->timepoint_x analyze Analyze samples by HPLC timepoint_x->analyze evaluate Evaluate data: Plot degradation profile analyze->evaluate end End: Determine stability profile & estimate shelf-life evaluate->end

References

An In-depth Technical Guide to (3-Chloro-5-ethoxyphenyl)boronic acid: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (3-Chloro-5-ethoxyphenyl)boronic acid (CAS No. 1256345-73-9) was located. The following information is compiled from data on structurally similar arylboronic acids and general best practices for handling this class of compounds. It is imperative to consult the SDS provided by the supplier for the most accurate and comprehensive information and to perform a thorough risk assessment before use.

Chemical and Physical Properties

PropertyValue (for 3-Chlorophenylboronic acid)
Molecular Formula C₆H₆BClO₂
Molecular Weight 156.37 g/mol
Appearance White to off-white powder
Melting Point 149-153 °C
Boiling Point Not available
Solubility Soluble in methanol, and dimethyl sulfoxide.
Stability Stable under recommended storage conditions. May be air and moisture sensitive.

Hazard Identification and Toxicology

Arylboronic acids are a class of compounds with a range of potential hazards. While specific toxicity data for this compound is unavailable, general toxicological considerations for arylboronic acids should be noted.

GHS Hazard Classification (Based on Analogous Compounds):

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Summary of Toxicological Information:

Recent studies have indicated that some arylboronic acids can exhibit mutagenicity in in-vitro bacterial assays.[1][2] However, these findings may not always translate to in-vivo mutagenicity.[1] Due to this potential hazard, arylboronic acids are often treated as potentially genotoxic impurities in active pharmaceutical ingredients (APIs) and their levels are carefully controlled.[2] Most tested boron-containing acids have shown low acute toxicity in animal studies, with high doses required to induce significant toxic effects.[3]

Safe Handling and Storage

The safe handling of this compound requires stringent adherence to laboratory safety protocols, especially considering its potential air and moisture sensitivity.

Personal Protective Equipment (PPE):

Protection TypeRecommendations
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator is recommended.

Handling Procedures:

  • Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.[4][5] Ensure eyewash stations and safety showers are readily accessible.

  • Avoiding Exposure: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Avoid contact with skin and eyes.

  • Air-Sensitive Handling: For reactions requiring anhydrous conditions, use air-sensitive techniques such as working under an inert atmosphere (e.g., nitrogen or argon).[7][8][9] Glassware should be oven-dried before use.[7][9]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Store under an inert atmosphere to prevent degradation from moisture and air.

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_glassware Ensure Clean, Dry Glassware prep_hood->prep_glassware handle_weigh Weigh Compound in Hood prep_glassware->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction under Inert Atmosphere handle_transfer->handle_reaction cleanup_quench Quench Reaction & Work-up handle_reaction->cleanup_quench Reaction complete cleanup_waste Dispose of Waste in Labeled Containers cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Work Area cleanup_waste->cleanup_decon cleanup_ppe Remove & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe

Caption: Figure 1. A logical workflow for the safe handling of this compound.

Experimental Protocols: Suzuki-Miyaura Coupling

A primary application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[10][11]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).[10][12]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF).[10][12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G Figure 2. Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_inputs Inputs cluster_output Output pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)-X(L_n) pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)-Ar'(L_n) pd_aryl_halide->pd_aryl_boronate Transmetalation (Ar'-B(OH)2, Base) pd_aryl_boronate->pd0 Reductive Elimination (Ar-Ar') product Coupled Product (Ar-Ar') aryl_halide Aryl Halide (Ar-X) boronic_acid This compound (Ar'-B(OH)2) base Base

Caption: Figure 2. A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry and drug discovery. The substituted phenyl ring it provides can be incorporated into larger molecules to modulate their biological activity, selectivity, and pharmacokinetic properties.

G Figure 3. Role of this compound in Drug Discovery start This compound suzuki Suzuki-Miyaura Coupling start->suzuki library Library of Novel Compounds suzuki->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Figure 3. A logical flow diagram illustrating the application of this compound in a drug discovery pipeline.

References

Spectroscopic Profile of (3-Chloro-5-ethoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for (3-Chloro-5-ethoxyphenyl)boronic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of similar substituted phenylboronic acids. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1256345-73-9

  • Molecular Formula: C₈H₁₀BClO₃

  • Molecular Weight: 200.43 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2br s2HB(OH )₂
~7.1 - 7.3m3HAr-H
~4.1q2H-O-CH₂ -CH₃
~1.3t3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~159C -OEt
~135C -Cl
~130-135 (broad)C -B(OH)₂
~120-125Ar-C H
~115-120Ar-C H
~110-115Ar-C H
~64-O-C H₂-CH₃
~15-O-CH₂-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (B-OH), hydrogen-bonded
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1600-1580Medium-StrongC=C stretch (aromatic ring)
~1480-1440Medium-StrongC=C stretch (aromatic ring)
~1380-1330StrongB-O stretch
~1250-1200StrongC-O stretch (aryl ether)
~800-750StrongC-H bend (out-of-plane)
~750-700Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)

m/zInterpretation
200/202[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
182/184[M - H₂O]⁺
155/157[M - B(OH)₃]⁺
127/129[M - B(OH)₃ - C₂H₄]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound and include specific considerations for boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for boronic acids to minimize issues with oligomerization that can occur in less polar solvents like chloroform-d, which can lead to broad and poorly resolved spectra.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters (FTIR):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty, clean ATR crystal should be collected before the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of the sample (~1 mg) in a volatile organic solvent like methanol or dichloromethane (1 mL).

    • For direct infusion, dilute the stock solution to a concentration of approximately 10-100 µg/mL.

    • For GC-MS, derivatization may be necessary to improve volatility. A common method is silylation:

      • Dissolve ~1 mg of the boronic acid in 100 µL of a dry aprotic solvent (e.g., pyridine).

      • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

      • Heat the mixture at 60-70°C for 30 minutes.

  • Instrument Parameters (GC-MS with EI):

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Processing:

    • Identify the molecular ion peak, considering the isotopic pattern for chlorine.

    • Analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample Sample of this compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Place on ATR crystal Sample->Prep_IR Prep_MS Dissolve/Derivatize Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., GC-MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform Phase Correction Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Spectrum Generation Acq_MS->Proc_MS Analysis_NMR Peak Assignment Integration Coupling Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Ion ID Fragmentation Pattern Proc_MS->Analysis_MS Report Comprehensive Spectroscopic Report (Structure Confirmation) Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to the Physicochemical Characterization of (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid is a substituted arylboronic acid, a class of compounds of significant interest in medicinal chemistry and organic synthesis. Their utility as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. Furthermore, the ability of the boronic acid moiety to reversibly bind with diols makes these compounds valuable for applications in chemical sensing and drug delivery. A thorough understanding of the physicochemical properties of this compound, specifically its melting point and acid dissociation constant (pKa), is critical for its effective application in research and development.

This guide provides a comprehensive overview of these key parameters. As specific experimental data for this compound is not extensively documented in publicly available literature, this document will focus on the established methodologies for determining these properties, providing researchers with the necessary protocols to characterize this and similar novel boronic acids.

Physicochemical Properties: Melting Point and pKa

The melting point and pKa are fundamental properties that provide insights into the purity, stability, and reactivity of a chemical compound.

  • Melting Point: For a crystalline solid, the melting point is the temperature at which it transitions to a liquid. A sharp melting point range is a key indicator of a compound's purity.[1] Impurities tend to lower and broaden the melting range.[2]

  • pKa: The pKa is a measure of the acidity of a compound. For boronic acids, which act as Lewis acids, the pKa reflects the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form in aqueous solution.[3] This property is crucial as it governs the compound's solubility, its interaction with biological molecules, and the optimal pH for its chemical reactions.[4]

The following table summarizes the key physicochemical properties of this compound, with the understanding that the melting point and pKa values are to be determined experimentally.

PropertyValueMethod of Determination
Molecular Formula C₈H₁₀BClO₃-
Molecular Weight 200.43 g/mol -
Melting Point To be determinedCapillary Melting Point Method
pKa To be determinedPotentiometric or Spectrophotometric Titration

Part 1: Experimental Determination of Melting Point

The capillary melting point method is a straightforward and reliable technique to determine the melting range of a solid organic compound.[9]

Causality Behind Experimental Choices
  • Sample Preparation: The sample must be finely powdered and dry to ensure uniform heat transfer and accurate observation.[10]

  • Capillary Tube: A thin-walled capillary tube is used to allow for efficient heat transfer to the sample.

  • Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for an accurate determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.[1]

Step-by-Step Protocol
  • Sample Preparation:

    • Place a small amount of dry this compound on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder.

  • Loading the Capillary Tube:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of the solid enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

    • The packed sample should be approximately 2-3 mm in height.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimate.[2]

    • For an accurate measurement, begin heating at a rate of about 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute.

    • Observe the sample closely. Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has melted (T2).

    • The melting range is reported as T1 - T2.

  • Self-Validation:

    • Repeat the measurement with a fresh sample to ensure reproducibility.

    • A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.[1]

Workflow Diagram

Melting_Point_Determination cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Measurement A Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Pack Sample C->D E Place in Apparatus D->E F Heat Slowly (1-2°C/min) E->F G Record T1 (Onset of Melting) F->G H Record T2 (Complete Melting) G->H I I H->I Report Range (T1-T2)

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Experimental Determination of pKa

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added. Spectrophotometric titration is another common method, particularly useful for compounds that exhibit a change in their UV-Vis absorbance upon ionization.[3][11]

Causality Behind Experimental Choices
  • Solvent System: While water is the ideal solvent, many organic compounds have limited aqueous solubility. A co-solvent system (e.g., water/methanol or water/DMSO) can be used, but it's important to note that the apparent pKa will be influenced by the solvent composition.[3]

  • Titrant: A strong base, such as sodium hydroxide (NaOH), is used as the titrant. Its concentration must be accurately known.

  • Instrumentation: A calibrated pH meter with a suitable electrode is essential for accurate pH measurements.

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture) to create a solution of known concentration (e.g., 0.01 M).

    • Prepare a standardized solution of 0.1 M NaOH.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the boronic acid solution into a beaker.

    • Immerse the pH electrode and a magnetic stir bar into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

  • Self-Validation:

    • Perform the titration in triplicate to ensure the results are reproducible.

    • The shape of the titration curve should be consistent with the titration of a monoprotic weak acid.

Workflow Diagram

pKa_Determination cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Boronic Acid Solution C Calibrate pH Meter B Standardize NaOH Titrant D Titrate with NaOH C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Find pH at Half-Equivalence G->H I I H->I pKa = pH at 1/2 Veq

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

References

Substituted Phenylboronic Acids: A Technical Guide to Their Discovery, Synthesis, and Transformative Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This in-depth technical guide provides a comprehensive overview of substituted phenylboronic acids, from their initial discovery to their current significance in modern chemistry and drug development. We will explore the fundamental properties that make these molecules unique, delve into key synthetic methodologies, and examine their transformative applications in cross-coupling reactions, molecular sensing, and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable versatility of substituted phenylboronic acids in their work.

Introduction: The Rise of a Versatile Molecular Tool

Phenylboronic acid and its substituted derivatives have emerged from relative obscurity to become indispensable tools in the synthetic chemist's arsenal.[1][2][3] Characterized by a phenyl ring attached to a boronic acid functional group [-B(OH)2], these compounds possess a unique combination of stability, reactivity, and recognition capabilities that have propelled them to the forefront of various scientific disciplines.[2][3]

Initially explored for their utility in organic synthesis, the applications of substituted phenylboronic acids have expanded dramatically. Their ability to form reversible covalent bonds with diols has been a cornerstone of their use in developing sensors for carbohydrates, particularly glucose.[1][4][5] Furthermore, their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the construction of complex organic molecules, including many life-saving pharmaceuticals.[6][7][8]

This guide will provide a detailed exploration of these remarkable molecules, offering both theoretical understanding and practical insights for their application in research and development.

Foundational Chemistry and Key Properties

The utility of substituted phenylboronic acids stems from the unique electronic nature of the boron atom. With a vacant p-orbital, the boron atom in a boronic acid acts as a mild Lewis acid.[2][3] This Lewis acidity is central to its reactivity and its ability to interact with electron-rich species.

A key characteristic of phenylboronic acids is their ability to form stable, cyclic boronate esters through reversible covalent interactions with 1,2- and 1,3-diols.[1][9][10] This interaction is pH-dependent, with the formation of the more stable anionic tetrahedral boronate ester favored in neutral to alkaline conditions.[4][11] This reversible binding is the fundamental principle behind their use in sugar sensing and other recognition-based applications.[4][10]

The phenyl ring of these molecules can be readily functionalized with a wide array of substituent groups. These substituents can modulate the electronic properties of the boronic acid, influencing its pKa, Lewis acidity, and binding affinity for diols. This tunability allows for the rational design of substituted phenylboronic acids with tailored properties for specific applications.

Synthesis of Substituted Phenylboronic Acids: A Practical Guide

The ability to synthesize a diverse range of substituted phenylboronic acids is crucial for their application in various fields. Several robust synthetic methods have been developed, with the choice of method often depending on the desired substitution pattern and the available starting materials.

Grignard-Based Synthesis

One of the most common and versatile methods for preparing phenylboronic acids involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, typically trimethyl borate, followed by acidic hydrolysis.[1][2][3][5]

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 4-bromoanisole (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Boration: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 eq), dissolved in anhydrous THF, is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1 hour.

  • Workup and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield 4-methoxyphenylboronic acid as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.

  • Low-Temperature Boration: The reaction between the Grignard reagent and trimethyl borate is highly exothermic. Performing the addition at low temperatures (-78 °C) helps to control the reaction rate and prevent the formation of undesired byproducts from the addition of multiple aryl groups to the boron center.

  • Acidic Hydrolysis: The initially formed boronate ester is hydrolyzed under acidic conditions to liberate the free boronic acid.

Other Synthetic Routes

While the Grignard method is widely used, other synthetic strategies are also employed:

  • Lithiation followed by Boration: Aryllithium reagents, generated from the reaction of an aryl halide with an organolithium reagent (e.g., n-butyllithium), can be reacted with trialkyl borates in a similar fashion to Grignard reagents.[1]

  • Palladium-Catalyzed Borylation: The Miyaura borylation reaction, a variation of the Suzuki-Miyaura coupling, allows for the direct borylation of aryl halides or triflates using a diboron reagent in the presence of a palladium catalyst.[8] This method offers excellent functional group tolerance.

The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[6][8] This palladium-catalyzed reaction utilizes an organoboron reagent, typically a phenylboronic acid, and an organohalide or triflate.[6][8][12] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6][12]

The Catalytic Cycle

The generally accepted mechanism of the Suzuki-Miyaura coupling involves three key steps:[12][13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[12][13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[8][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[12][13]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Phenylboronic Acids in Molecular Sensing

The ability of phenylboronic acids to reversibly bind with diols has been extensively exploited in the development of molecular sensors, particularly for glucose.[4][11][15] This is of immense importance for the management of diabetes.[4]

Mechanism of Glucose Sensing

Phenylboronic acid-based glucose sensors typically rely on a change in a measurable signal, such as fluorescence or color, upon binding to glucose.[4][16] Many of these sensors incorporate a reporter group, such as a fluorophore, in close proximity to the boronic acid.

The sensing mechanism often involves a photoinduced electron transfer (PET) process. In the absence of glucose, the lone pair of electrons on a nearby nitrogen atom can quench the fluorescence of the fluorophore. Upon binding to glucose, the boronic acid becomes more Lewis acidic, leading to the formation of a B-N dative bond.[4][16] This interaction masks the lone pair on the nitrogen, inhibiting the PET process and resulting in an increase in fluorescence intensity.[16]

Diagram: Glucose Sensing Mechanism

Glucose_Sensing cluster_noglucose No Glucose cluster_glucose With Glucose Fluorophore_off Fluorophore (Fluorescence Quenched) Boronic_Acid_off Phenylboronic Acid Boronate_Ester Boronate Ester (Glucose Bound) Boronic_Acid_off->Boronate_Ester + Glucose Amine_off Amine (Lone Pair Available) Amine_off->Fluorophore_off PET Fluorophore_on Fluorophore (Fluorescence ON) Amine_on Amine (Lone Pair in B-N bond) Boronate_Ester->Amine_on B-N Dative Bond

Caption: A schematic illustrating the PET-based mechanism of a fluorescent glucose sensor.

Substituted Phenylboronic Acids in Drug Discovery and Development

The unique properties of the boronic acid functional group have made it an attractive pharmacophore in medicinal chemistry.[17][18] Boronic acid-containing drugs can act as potent and selective enzyme inhibitors by forming a covalent but reversible bond with key active site residues, such as serine or threonine.[19][20]

Bortezomib: A Paradigm of Boronic Acid-Based Therapeutics

A prime example of a successful boronic acid-containing drug is Bortezomib (Velcade®).[21][22] Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[21][23] The boron atom in Bortezomib reversibly binds to the catalytic site of the 26S proteasome with high affinity and specificity.[22][24] This inhibition disrupts the degradation of proteins involved in cell cycle regulation and apoptosis, ultimately leading to cancer cell death.[24][25]

The mechanism of action of Bortezomib involves the inhibition of the chymotrypsin-like activity of the proteasome.[21] This leads to the accumulation of pro-apoptotic factors and the suppression of the NF-κB signaling pathway, which is crucial for the survival of myeloma cells.

Table 1: Key Boronic Acid-Based Drugs and Clinical Candidates

CompoundTargetTherapeutic AreaStatus
Bortezomib 26S ProteasomeMultiple Myeloma, Mantle Cell LymphomaApproved[21][22]
Ixazomib 26S ProteasomeMultiple MyelomaApproved[26]
Vaborbactam β-LactamaseBacterial InfectionsApproved
Tavaborole Leucyl-tRNA SynthetaseOnychomycosisApproved

Future Perspectives and Conclusion

The field of substituted phenylboronic acids continues to evolve rapidly. Ongoing research is focused on the development of novel synthetic methodologies to access even more diverse structures. In the realm of molecular sensing, efforts are directed towards creating more sensitive and selective sensors for a wider range of biologically important molecules.

In medicinal chemistry, the success of Bortezomib has spurred the development of a new generation of boronic acid-based drugs targeting various enzymes.[17][18] The challenge of metabolic stability is also being addressed through the design of novel boron-containing heterocycles.[27]

References

Chloro-Substituted Phenylboronic Acids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of chloro-substituted phenylboronic acids, pivotal compounds in modern organic chemistry and medicinal research.

Chloro-substituted phenylboronic acids are a class of organoboron compounds that have garnered significant attention in synthetic chemistry and drug discovery. Their unique chemical reactivity, particularly as coupling partners in palladium-catalyzed cross-coupling reactions, has established them as indispensable building blocks for the construction of complex organic molecules. This guide provides a detailed overview of their synthesis, physicochemical properties, and diverse applications, with a special focus on their role in pharmaceutical development.

Physicochemical Properties and Structural Data

Chloro-substituted phenylboronic acids are typically white to off-white crystalline solids.[1] Their solubility varies, with slight solubility in water but good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran.[2] The presence and position of the chloro-substituent on the phenyl ring influence the electronic properties and reactivity of the molecule.

A summary of key physicochemical data for common chloro-substituted phenylboronic acids is presented below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Chlorophenylboronic acid1679-18-1C₆H₆BClO₂156.37145-150White to off-white powder
3-Chlorophenylboronic acid63503-60-6C₆H₆BClO₂156.38185-189White to off-white powder[3]
4-Chlorophenylboronic acid1679-18-1C₆H₆BClO₂156.37295-300White to off-white crystalline powder[1]
3-Chloro-5-cyanophenylboronic acid915763-60-9C₇H₅BClNO₂181.38>300White powder[4]

Spectroscopic data is crucial for the characterization of these compounds. The following table summarizes typical NMR and IR data.

Compound Name1H NMR (Solvent)13C NMR (Solvent)IR (cm-1)
3-Chlorophenylboronic acidδ 7.9-8.2 (m, 2H), 7.4-7.6 (m, 2H) (DMSO-d6)Not readily available~3300-3500 (O-H), ~1350 (B-O)
4-Chlorophenylboronic acidδ 7.80 (d, 2H), 7.41 (d, 2H) (DMSO-d6)[5]Not readily available~3300-3500 (O-H), ~1350 (B-O)

Synthesis of Chloro-Substituted Phenylboronic Acids

The synthesis of chloro-substituted phenylboronic acids can be achieved through several methods, with the Grignard reagent method being one of the most common.[6]

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a chloro-substituted phenylboronic acid via a Grignard reaction.

G cluster_0 Synthesis of Chloro-substituted Phenylboronic Acid A Chloro-substituted Aryl Halide C Grignard Reagent Formation (in Ether or THF) A->C B Magnesium Turnings B->C E Reaction with Borate Ester (Low Temperature) C->E D Trialkyl Borate (e.g., Trimethyl borate) D->E F Acidic Hydrolysis E->F G Purification (Recrystallization) F->G H Chloro-substituted Phenylboronic Acid G->H

Caption: General workflow for the synthesis of chloro-substituted phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 3-Chlorophenylboronic Acid[7]
  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a solution of 3-chloro-bromobenzene in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Reaction with Trimethyl Borate: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below -65 °C.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by slowly adding aqueous hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield 3-chlorophenylboronic acid as a white solid.[7]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

Chloro-substituted phenylboronic acids are paramount reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][8] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[1]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal + [Ar'B(OH)3]^- ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr Product ArX Aryl Halide (Ar-X) ArBOH2 Phenylboronic Acid (Ar'-B(OH)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorophenylboronic Acid with an Aryl Bromide
  • Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time, monitoring the reaction progress by TLC or GC-MS.

  • Workup and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Development

Chloro-substituted phenylboronic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[4][9][10] The chloro-phenyl moiety can be a key pharmacophore, influencing the binding affinity, selectivity, and pharmacokinetic properties of a drug candidate.

As Enzyme Inhibitors

Boronic acids, including their chloro-substituted derivatives, are known to act as inhibitors of various enzymes, particularly serine proteases and β-lactamases.[11][12][13] The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.

G cluster_0 Inhibition of Serine Protease by a Chloro-phenylboronic Acid Enzyme Serine Protease (Active Site with Ser-OH) Complex Tetrahedral Adduct (Enzyme-Inhibitor Complex) Enzyme->Complex Reversible Covalent Bonding Inhibitor Chloro-phenylboronic Acid (Ar-B(OH)2) Inhibitor->Complex Inhibition Enzyme Inhibition (Blocks Substrate Binding) Complex->Inhibition

Caption: Mechanism of serine protease inhibition by a chloro-phenylboronic acid.

For instance, 4-chlorophenylboronic acid has been reported to act as an inhibitor of the Staphylococcus aureus NorA efflux pump, potentiating the activity of antibiotics like ciprofloxacin.[14]

Safety and Handling

Chloro-substituted phenylboronic acids are generally considered harmful if swallowed, in contact with skin, or if inhaled.[15][16] They can cause skin and serious eye irritation, and may cause respiratory irritation.[15] It is essential to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) for the specific compound.[15][16]

Conclusion

Chloro-substituted phenylboronic acids are versatile and highly valuable reagents in modern organic and medicinal chemistry. Their utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, coupled with their potential as enzyme inhibitors, ensures their continued importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of their synthesis, properties, and reactivity is crucial for researchers and scientists aiming to leverage these powerful building blocks in their respective fields.

References

Commercial Availability and Synthetic Strategies for (3-Chloro-5-ethoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid is a substituted phenylboronic acid, a class of compounds that has garnered significant attention in the field of drug discovery and development. Boronic acids, and particularly their derivatives, are recognized for their versatile applications, most notably as key building blocks in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in many pharmaceutical agents.

The unique properties of phenylboronic acids, including their ability to form reversible covalent bonds with diols, have led to their exploration in targeted therapies. Phenylboronic acid derivatives have been investigated for their potential in targeted cancer therapy due to their selective binding to sialic acids, which are often overexpressed on the surface of cancer cells[1][2][3]. Furthermore, the incorporation of boronic acid moieties into drug candidates can enhance potency and improve pharmacokinetic profiles[4]. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines synthetic approaches, and discusses its potential applications in drug discovery workflows.

Commercial Availability

While the pinacol ester of this compound is more widely listed by chemical suppliers, the free boronic acid is also commercially available. The following table summarizes the specifications from a known supplier. Researchers are advised to contact suppliers directly for the most current information on availability, pricing, and purity.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailability
AOBChem USA3-Chloro-5-ethoxyphenylboronic acidN/AC₈H₁₀BClO₃200.43>95%250mg, 500mg, 1g, 5g

Note: The CAS number for the free boronic acid is not consistently reported across suppliers. The pinacol ester derivative is commonly listed under CAS number 1218789-40-2.[5]

Experimental Protocols: Synthesis of Arylboronic Acids

Method 1: Synthesis via Organolithium Reagent

This protocol is adapted from general procedures for the synthesis of arylboronic acids.[6][7]

Materials:

  • 1-Bromo-3-chloro-5-ethoxybenzene (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Diethylether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent) and anhydrous THF.

  • Formation of the Organolithium Reagent: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Borylation: Trimethyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Method 2: Synthesis via Grignard Reagent

This protocol is a general representation of the Grignard-based synthesis of arylboronic acids.

Materials:

  • 1-Bromo-3-chloro-5-ethoxybenzene

  • Magnesium turnings

  • Anhydrous Diethyl Ether or THF

  • Iodine (crystal, as initiator)

  • Triisopropyl borate

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings (1.2 equivalents) are placed. A solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent) in anhydrous diethyl ether is prepared. A small portion of this solution and a crystal of iodine are added to the magnesium turnings to initiate the reaction. Once initiated, the remaining solution is added dropwise to maintain a gentle reflux. The mixture is then refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to 0 °C, and triisopropyl borate (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M H₂SO₄ at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude this compound is then purified, typically by recrystallization.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of utilizing this compound in a drug discovery context, specifically through the widely used Suzuki-Miyaura cross-coupling reaction.

G cluster_synthesis Synthesis of Target Compound cluster_screening Drug Discovery Workflow A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Biaryl Product (Drug Candidate Precursor) C->D E Library of Biaryl Compounds D->E D->E F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Development H->I

Caption: A logical workflow illustrating the use of this compound in drug discovery.

The diagram above outlines the central role of this compound as a building block in the synthesis of a library of biaryl compounds via the Suzuki-Miyaura coupling. These compounds can then be subjected to high-throughput screening to identify hits, which are further optimized to generate lead compounds for preclinical development.

The experimental workflow for a typical Suzuki-Miyaura coupling reaction is depicted below.

G A Combine Reactants: This compound Aryl/Heteroaryl Halide Solvent (e.g., Dioxane/Water) B Add Palladium Catalyst (e.g., Pd(PPh3)4) and Base (e.g., K2CO3) A->B C Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere B->C D Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E Reaction Workup: - Quench Reaction - Extract with Organic Solvent - Wash with Brine D->E Upon Completion F Purification of Product (e.g., Column Chromatography, Recrystallization) E->F G Characterization of Product (e.g., NMR, Mass Spectrometry) F->G

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram provides a step-by-step overview of the experimental procedure for carrying out a Suzuki-Miyaura coupling reaction, a key application for this compound. The specific conditions, such as the choice of catalyst, base, solvent, and reaction temperature, may need to be optimized for a particular substrate combination.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of (3-Chloro-5-ethoxyphenyl)boronic acid. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1][2] The coupling of aryl chlorides, such as the one present in this compound, can be challenging compared to their bromide or iodide counterparts. However, advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have made these transformations highly efficient.[3][4][5]

This guide offers a representative experimental protocol, a summary of common reaction components, and visual diagrams of the catalytic cycle and experimental workflow to aid researchers in the successful application of this important reaction.

I. The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[1][6][7] The cycle consists of three primary steps:

  • Oxidative Addition: A palladium(0) complex reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate.[1][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base.[1][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)L₂-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)L₂-Ar' pd_intermediate1->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 product Ar-Ar' pd_intermediate2->product reductive_elimination Reductive Elimination reactants1 Ar-X reactants1->pd_intermediate1 reactants2 Ar'-B(OR)₂ + Base reactants2->pd_intermediate2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Key Reaction Components

The success of a Suzuki coupling reaction, especially with a chloroarene, is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common components used for these reactions.

Table 1: Palladium Precatalysts and Ligands

Modern Suzuki couplings often utilize a combination of a palladium source (precatalyst) and a specific ligand to generate the active Pd(0) catalyst in situ. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are generally preferred.[3][5]

Palladium SourceCommon Ligands for ChloroarenesRationale
Pd(OAc)₂SPhos, XPhos, RuPhos, DavePhosBuchwald-type biaryl phosphine ligands; promote oxidative addition and reductive elimination.[5]
Pd₂(dba)₃P(t-Bu)₃, PCy₃Electron-rich, bulky trialkylphosphines that are effective for coupling aryl chlorides.[8]
Pd(PPh₃)₄(None, ligand is included)Less reactive for chloroarenes, more suitable for bromides and iodides.
PEPPSI™-type PrecatalystsN-Heterocyclic Carbenes (NHCs)Highly active and stable catalysts, effective for a broad range of substrates including chloroarenes.[8]
Table 2: Bases and Solvents

The base plays a crucial role in the transmetalation step, while the solvent system must be compatible with all reaction components.[7][8]

BaseCommon SolventsRationale and Considerations
K₃PO₄Dioxane/H₂O, Toluene/H₂OA strong base, often effective for difficult couplings.[5]
K₂CO₃, Na₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF/H₂O, Toluene/H₂OCommon and effective carbonate bases. Cesium carbonate is more soluble and basic.
NaOHTHF/H₂OA strong, inexpensive base.[3]
KFTHF, DioxaneA milder base, useful when base-sensitive functional groups are present.[8]

III. Representative Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl bromide. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Reaction Scheme: this compound + Ar-Br → 3-(Ar)-5-chloro-1-ethoxybenzene

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (Ar-Br) (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)

  • SPhos (Spherical-phos) (0.04 equiv., 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out the palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the reaction flask.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).

  • Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

IV. Experimental Workflow Diagram

The following diagram illustrates the general workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Glassware add_solids Add Aryl Halide, Boronic Acid, and Base to Flask start->add_solids add_catalyst Add Pd Precatalyst and Ligand add_solids->add_catalyst add_solvents Add Degassed Solvent System add_catalyst->add_solvents degas Degas Reaction Mixture (N₂/Ar Purge or Freeze-Pump-Thaw) add_solvents->degas heat Heat and Stir Reaction (e.g., 80-100 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Disclaimer: This protocol is a representative example and may require optimization for specific substrates and scales. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for (3-Chloro-5-ethoxyphenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-5-ethoxyphenyl)boronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its utility is most pronounced in the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures, which are prevalent in many biologically active molecules. These application notes provide an overview of its use, with a focus on the Suzuki-Miyaura cross-coupling reaction, and include detailed experimental protocols.

Introduction to this compound

This compound, with the chemical formula C₈H₁₀BClO₃, is an organoboron compound. The boronic acid functional group makes it an excellent coupling partner in palladium-catalyzed cross-coupling reactions. The presence of the chloro and ethoxy substituents on the phenyl ring influences the electronic properties and steric hindrance of the molecule, offering specific advantages in the targeted synthesis of complex organic molecules. Boronic acids are generally stable, crystalline solids that are relatively easy to handle, and their byproducts are typically non-toxic and easily removed, making them favored reagents in both academic and industrial research.[1]

Applications in Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate.[1] This methodology is widely employed in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Synthesis of Biaryl Moieties:

The (3-chloro-5-ethoxyphenyl) moiety can be readily introduced into a target molecule via Suzuki-Miyaura coupling. This is particularly valuable in drug discovery, where the ability to systematically modify different parts of a molecule is key to optimizing its biological activity. The chloro and ethoxy groups can provide specific interactions with biological targets and influence the pharmacokinetic properties of the final compound.

Use in the Synthesis of Kinase Inhibitors:

Substituted phenylboronic acids are frequently used in the synthesis of protein kinase inhibitors. While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not prevalent in publicly available literature, its structural motifs are consistent with those found in various kinase inhibitor scaffolds. These inhibitors often target signaling pathways implicated in diseases such as cancer and inflammation.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The conditions provided are a starting point and may require optimization depending on the specific aryl halide used.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a round-bottom flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.01-0.05 equiv) and any necessary ligands.

  • The flask is sealed with a septum and purged with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

The following table provides representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are illustrative examples based on typical outcomes for such reactions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (2:1:1)901285
21-Iodo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O (4:1)100892
32-BromopyridinePdCl₂(dppf) (3)Cs₂CO₃DMF1101678
44-ChlorotoluenePd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O (5:1)1002465

Mandatory Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_ii Ar-Pd(II)L2-X pd0->pd_ii oxidative_addition Oxidative Addition oxidative_addition->pd_ii ar_x Ar-X ar_x->oxidative_addition pd_ii_ar Ar-Pd(II)L2-R pd_ii->pd_ii_ar transmetalation Transmetalation transmetalation->pd_ii_ar boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation pd_ii_ar->pd0 reductive_elimination Reductive Elimination pd_ii_ar->reductive_elimination product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, Base, and Catalyst atmosphere Purge with Inert Gas reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify Kinase_Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Kinase Inhibitor (Synthesized from This compound) inhibitor->raf Inhibition

References

The Role of (3-Chloro-5-ethoxyphenyl)boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(3-Chloro-5-ethoxyphenyl)boronic acid has emerged as a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its utility lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the precise installation of the 3-chloro-5-ethoxyphenyl motif onto various heterocyclic scaffolds. This structural moiety has been found to be crucial for the activity of a new class of pyrazolopyrimidine-based fibroblast growth factor receptor (FGFR) inhibitors.

Aberrant FGFR signaling is a known driver in various cancers, making it a prime target for therapeutic intervention. The compounds synthesized using this compound have demonstrated potent and selective inhibition of FGFR kinases, offering a promising avenue for the treatment of FGFR-driven malignancies.

Application in the Synthesis of Pyrazolopyrimidine-Based FGFR Inhibitors

A significant application of this compound is in the synthesis of a series of pyrazolo[3,4-d]pyrimidine derivatives that act as potent inhibitors of FGFR. The synthesis involves a Suzuki-Miyaura coupling reaction between a halogenated pyrazolopyrimidine core and this compound. The resulting compounds have been evaluated for their enzymatic and cellular activity against various FGFR isoforms.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a representative compound synthesized using this compound against different FGFR kinases and its effect on a cancer cell line with an FGFR3 fusion.

Compound IDTarget KinaseIC50 (nM)BaF3-FGFR3-TACC3 Cell Proliferation IC50 (nM)
Example 125 FGFR11.86.8
FGFR23.3
FGFR30.8
FGFR41.8

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the general method for the coupling of a halogenated pyrazolopyrimidine with this compound.

Materials:

  • Halogenated pyrazolopyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)

  • Sodium carbonate (Na2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the halogenated pyrazolopyrimidine, this compound, Pd(dppf)Cl2, and sodium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water to the vessel.

  • Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heat the reaction mixture to 85 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FGFR signaling pathway targeted by the synthesized inhibitors and the general experimental workflow for their synthesis and evaluation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 GRB2_SOS GRB2/SOS P1->GRB2_SOS PLCg PLCγ P1->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->P1 Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Halogenated Pyrazolopyrimidine suzuki Suzuki-Miyaura Coupling start->suzuki boronic_acid (3-Chloro-5-ethoxyphenyl) boronic acid boronic_acid->suzuki purification Purification suzuki->purification product Pyrazolopyrimidine FGFR Inhibitor purification->product enzymatic_assay FGFR Kinase Enzymatic Assay product->enzymatic_assay cell_assay Cell-Based Proliferation Assay product->cell_assay data_analysis Data Analysis (IC50 Determination) enzymatic_assay->data_analysis cell_assay->data_analysis

Application Notes and Protocols for (3-Chloro-5-ethoxyphenyl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring a chloro group and an ethoxy group on the phenyl ring, allows for the fine-tuning of steric and electronic properties of target compounds. This boronic acid is particularly valuable for creating carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its application extends to the development of various drug candidates, including those targeting serine proteases.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1256345-73-9N/A
Molecular Formula C₈H₁₀BClO₃[1]
Molecular Weight 200.43 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 234-239 °C[2]
Solubility Soluble in organic solvents such as methanol, N,N-dimethylformamide, ethyl acetate, and dichloromethane. Poorly soluble in water.[3]
LogP 0.41850[1]

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of biaryl compounds, a common scaffold in many drug molecules. A notable application is in the preparation of compounds with potential inhibitory activity against serine proteases.

Serine Protease Inhibition

Boronic acids are known to be potent inhibitors of serine proteases.[4] They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[5] This interaction can lead to potent and selective inhibition of these enzymes, which are implicated in a variety of diseases, including inflammation, cancer, and cardiovascular disorders.

The (3-chloro-5-ethoxyphenyl) moiety can be incorporated into larger molecules to explore structure-activity relationships (SAR) and optimize binding to the target serine protease.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide (e.g., aryl bromide or aryl chloride).

Materials:

  • This compound

  • Aryl halide (Ar-X, where X = Br or Cl)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (typically 1-5 mol%) to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Synthesis of a Biaryl Compound (Example from Patent CN117229215A)

This protocol is adapted from the general procedures often found in patents for the synthesis of biaryl compounds.

Reaction Scheme:

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Serine Protease Inhibition by a Boronic Acid Derivative

This diagram shows the mechanism of action of a boronic acid inhibitor on a serine protease.

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site Ser Serine (Ser) His Histidine (His) His->Ser Proton Transfer Asp Aspartate (Asp) Asp->His Inhibitor (3-Chloro-5-ethoxyphenyl) -derived Boronic Acid Inhibitor Inhibitor->Ser Reversible Covalent Bond Formation

Caption: Covalent inhibition of a serine protease by a boronic acid derivative.

Protease-Activated Receptor 1 (PAR1) Signaling Pathway

Compounds derived from this compound that inhibit serine proteases like thrombin can modulate signaling pathways such as the PAR1 pathway.

PAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR1 PAR1 Gq Gq PAR1->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis Thrombin Thrombin (Serine Protease) Thrombin->PAR1 Cleavage & Activation Inhibitor (3-Chloro-5-ethoxyphenyl) -derived Inhibitor Inhibitor->Thrombin Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Overview of the PAR1 signaling pathway and its inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (3-Chloro-5-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of (3-Chloro-5-ethoxyphenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein focus on the widely employed Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

This compound serves as a key intermediate in the construction of biaryl and vinyl-substituted aromatic compounds. The presence of the chloro and ethoxy groups on the phenyl ring offers opportunities for further functionalization and influences the electronic properties of the resulting molecules, making it a valuable tool in structure-activity relationship (SAR) studies for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. Due to the relatively lower reactivity of aryl chlorides compared to bromides or iodides, the selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the palladium catalyst to the aryl chloride.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
ParameterCondition
Aryl Halide 4-Bromoanisole (1.0 equiv)
Boronic Acid This compound (1.2 equiv)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Reaction Time 12 h
Yield 85% (representative)
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst Reactants->Catalyst Inert Inert Atmosphere (Ar/N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Purified Product Purify->Product

Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. When using a boronic acid as the aryl source in a Heck-type reaction, an oxidant is typically required to regenerate the active palladium(II) catalyst.

Table 2: Representative Conditions for a Heck-type Reaction of this compound with an Alkene
ParameterCondition
Alkene Styrene (1.5 equiv)
Boronic Acid This compound (1.0 equiv)
Palladium Catalyst Pd(OAc)₂ (5 mol%)
Oxidant Benzoquinone (1.1 equiv)
Solvent Acetic Acid
Temperature 110 °C
Reaction Time 24 h
Yield 70% (representative)
Experimental Protocol: Heck-type Reaction
  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and benzoquinone (1.1 mmol, 1.1 equiv).

  • Add acetic acid (5 mL).

  • Seal the tube and heat the mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the substituted alkene.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A copper(I) co-catalyst is often employed, although copper-free conditions have also been developed. Similar to the Suzuki-Miyaura reaction, the coupling of aryl chlorides can be challenging and may require specific catalyst systems.

Table 3: Representative Conditions for Sonogashira Coupling of an Aryl Chloride with a Terminal Alkyne
ParameterCondition
Aryl Halide 1-Chloro-3-ethoxy-5-iodobenzene (hypothetical intermediate)
Alkyne Phenylacetylene (1.2 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)
Copper Co-catalyst CuI (5 mol%)
Base Triethylamine
Solvent THF
Temperature 60 °C
Reaction Time 8 h
Yield 80% (representative)
Experimental Protocol: Sonogashira Coupling
  • To a Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add degassed tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirring solution.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reagents R-X + R'-M Optimization_Tree cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Start Low Yield or No Reaction Ligand Screen Ligands (e.g., Buchwald, NHC) Start->Ligand Pd_Source Vary Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) Start->Pd_Source Base Screen Bases (e.g., K3PO4, Cs2CO3) Start->Base Solvent Screen Solvents (e.g., Dioxane, DMF) Start->Solvent Temp Vary Temperature Start->Temp

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing (3-Chloro-5-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Architectural Importance of Biaryls in Drug Discovery

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their conformational flexibility and ability to present functional groups in a defined three-dimensional space make them ideal for interacting with biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) bonds, valued for its mild conditions, functional group tolerance, and the commercial availability of diverse reactants.[3][4][5]

This guide provides a detailed examination of (3-Chloro-5-ethoxyphenyl)boronic acid as a key building block in Suzuki-Miyaura couplings. The specific substitution pattern of this reagent—an electron-withdrawing chlorine atom and an electron-donating ethoxy group—offers chemists nuanced control over the electronic properties of the resulting biaryl compounds, making it a valuable tool in the synthesis of complex molecules and drug candidates.[6][7] We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer insights into process optimization and troubleshooting.

Core Principles: Deconstructing the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][8] Understanding this cycle is paramount for rational experimental design and troubleshooting. The process consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond of an aryl halide (Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate. The reactivity of the aryl halide is critical, with the bond strength decreasing (and reactivity increasing) in the order of Ar-Cl < Ar-Br < Ar-I. While aryl chlorides are often more challenging substrates, modern catalyst systems with electron-rich, bulky phosphine ligands have made their use routine.[3][9]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which then facilitates the exchange of the halide (or other ligand) on the Pd(II) complex for the second aryl group (Ar²).[10][11] This forms a diorganopalladium(II) intermediate. The precise mechanism of transmetalation is complex and can be influenced by the choice of base, solvent, and ligands.[4][10]

  • Reductive Elimination : The final step involves the two organic groups (Ar¹ and Ar²) coupling and eliminating from the palladium center, forming the desired biaryl product (Ar¹-Ar²). This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][8][10] This step is typically fast and irreversible.

Below is a visualization of this fundamental catalytic process.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination out_product Ar¹-Ar² pd2_trans->out_product in_aryl_halide Ar¹-X in_aryl_halide->pd0 in_boronic_acid Ar²-B(OH)₂ + Base in_boronic_acid->pd2_ox

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: this compound

PropertyValueReference
CAS Number 900796-51-0N/A
Molecular Formula C₈H₁₀BClO₃N/A
Molecular Weight 200.43 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically ≥97%N/A
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[12][13]

Safety and Handling: this compound, like other boronic acids, should be handled with care in a well-ventilated fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]

  • Inhalation: Avoid breathing dust. May cause respiratory tract irritation.[12]

  • Skin Contact: May cause skin irritation. In case of contact, wash immediately with plenty of soap and water.[12]

  • Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[12]

  • Ingestion: Harmful if swallowed. Rinse mouth and consult a physician if feeling unwell.[14]

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This protocol should be optimized for specific substrates.

Materials and Equipment:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, anhydrous)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

  • TLC plates and developing chamber

Reaction Workflow Visualization:

Workflow setup 1. Reaction Setup (Add Reagents) degas 2. Degassing (Inert Atmosphere) setup->degas react 3. Reaction (Heating & Stirring) degas->react monitor 4. Monitoring (TLC/GC-MS) react->monitor workup 5. Aqueous Workup (Extraction) monitor->workup purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide (1.1 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0-3.0 eq.).[15]

  • Solvent Addition and Degassing: Add the solvent system (e.g., Dioxane/Water). To ensure an oxygen-free environment, which is crucial to prevent catalyst degradation and homocoupling side reactions, degas the mixture thoroughly.[8] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.

  • Reaction Execution: Place the flask under a positive pressure of inert gas and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC could be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove the inorganic base and salts.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl compound.[17][18]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[15]

Data Summary and Optimization Parameters

The following table provides a starting point for reaction optimization. The optimal conditions can vary significantly based on the specific aryl halide used.

ParameterRecommended Range/ValueRationale & Key Considerations
Boronic Acid Stoichiometry 1.0 - 1.5 equivalentsUsing a slight excess can help drive the reaction to completion, but may complicate purification. Boronic acids can undergo homocoupling.[8][19]
Palladium Catalyst 1-5 mol %Higher loadings may be needed for less reactive substrates (e.g., aryl chlorides). Common choices: Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃.
Ligand Varies with catalystFor catalysts like Pd₂(dba)₃, an external ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is required, especially for aryl chlorides, to promote oxidative addition.[9][10]
Base 2.0 - 3.0 equivalentsCrucial for activating the boronic acid.[9][10] K₂CO₃ is a common choice. Stronger bases like K₃PO₄ or Cs₂CO₃ may be needed for challenging couplings.[5][20]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA biphasic system is common. Water helps to dissolve the inorganic base. Anhydrous conditions can also be used.[20][21]
Temperature 80 - 110 °CHigher temperatures are often required, especially for aryl chlorides. Monitor for potential decomposition of reagents.[16]
Reaction Time 4 - 24 hoursMonitor by TLC/GC-MS to determine the endpoint and avoid byproduct formation from prolonged heating.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Unreactive aryl chloride.1. Ensure proper degassing; use a fresh catalyst or a more active pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or CsF). 3. Increase the reaction temperature. 4. Use a catalyst system known for activating aryl chlorides (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos or SPhos).[22]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve the degassing procedure meticulously.[8] 2. Ensure reaction conditions favor the rapid generation of the active Pd(0) species.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of excess water or acidic impurities. 2. High temperature for extended periods. 3. Substrate instability (especially with some heteroaryl boronic acids).1. Use anhydrous solvents and bases if the problem persists. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using a more stable boronic ester derivative, such as a pinacol or MIDA boronate.[21][23]

References

Application Notes and Protocols: (3-Chloro-5-ethoxyphenyl)boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid pinacol ester is a valuable synthetic intermediate, belonging to the versatile class of organoboron compounds. Boronic acid pinacol esters are widely favored in modern organic synthesis over their corresponding free boronic acids due to their enhanced stability, easier handling, and high functional group tolerance.[1][2][3] Their primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for the formation of carbon-carbon bonds.[1][4] This reaction's efficiency and selectivity make it indispensable for constructing complex molecular scaffolds found in novel drug candidates and functional materials.[1][5] The title compound serves as a key building block, particularly in the development of protein degraders and other advanced therapeutic agents.[6]

Physicochemical Properties

The key properties of this compound pinacol ester are summarized below.

PropertyValueReference
CAS Number 1218789-40-2[6]
Molecular Formula C₁₄H₂₀BClO₃[6]
Molecular Weight 282.57 g/mol [6]
Purity Typically ≥98%[6]
Appearance Solid (typical for arylboronic esters)
Storage Room temperature, in a dry environment[6]

Synthesis Protocol: Esterification of Boronic Acid

A common and straightforward method for preparing arylboronic acid pinacol esters is the direct esterification of the corresponding arylboronic acid with pinacol.[7] This procedure generally involves stirring the two reagents together, often in a suitable solvent like diethyl ether, and allowing the reaction to proceed to completion.

General Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_workup Work-up & Purification cluster_final Final Product reagents Combine Boronic Acid, Pinacol & Solvent reaction Stir at Room Temp (e.g., 24h) reagents->reaction React filter Filter Solids (e.g., drying agent) reaction->filter Process concentrate Concentrate Filtrate in vacuo filter->concentrate Isolate purify Purify by Column Chromatography concentrate->purify Purify product (3-Chloro-5-ethoxyphenyl)boronic acid pinacol ester purify->product Yields

Caption: Workflow for the synthesis of an arylboronic acid pinacol ester.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 - 1.2 equiv)[7]

  • Anhydrous Magnesium Sulfate (MgSO₄) (optional, as a drying agent)

  • Diethyl ether (Et₂O) or Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Eluent (e.g., a mixture of petroleum ether/ethyl acetate)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 equiv) and pinacol (1.2 equiv).

  • Add a suitable volume of solvent (e.g., Et₂O) to dissolve or suspend the reagents.[7][8]

  • Stir the mixture at room temperature overnight (typically 12-24 hours) under an inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if a drying agent like MgSO₄ was used, filter the solids.[8]

  • Concentrate the filtrate under reduced pressure to remove the solvent.[7]

  • The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate, 95:5) to afford the pure this compound pinacol ester.[7]

Application in Suzuki-Miyaura Cross-Coupling

This compound pinacol ester is an excellent coupling partner for the Suzuki-Miyaura reaction, enabling the synthesis of complex biaryl structures. This reaction is fundamental in pharmaceutical development for creating novel active pharmaceutical ingredients (APIs).[3][4]

General Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents Combine Boronic Ester, Aryl Halide, Base, Catalyst & Ligand solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas Mixture (e.g., bubble N₂) solvent->degas heat Heat Reaction Mixture (e.g., 75-100 °C) degas->heat Run Reaction concentrate Concentrate Mixture heat->concentrate Process extract Purify by Extraction & Column Chromatography concentrate->extract Isolate product Coupled Biaryl Product extract->product Yields

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling reaction using this compound pinacol ester and a generic aryl bromide.

Materials & Reagents:

ComponentRoleStoichiometryExample
This compound pinacol esterBoron Reagent1.0 - 1.2 equiv0.20 mmol
Aryl Halide (e.g., Bromide or Iodide)Coupling Partner1.0 equiv0.16 mmol
Palladium CatalystCatalyst1-5 mol%Pd(PPh₃)₂Cl₂
BaseActivator2.0 - 3.0 equivK₃PO₄ or Cs₂CO₃
Solvent SystemMedium-Dioxane/Water (4:1)

Procedure:

  • In a microwave vial or Schlenk flask, combine this compound pinacol ester (e.g., 1.2 equiv), the aryl halide partner (1.0 equiv), the base (e.g., K₃PO₄, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%).[9]

  • Add the solvent system (e.g., dioxane and water, in a 4:1 ratio).[10]

  • Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture with stirring at a temperature between 75-100 °C for 4-18 hours.[9] The optimal temperature and time depend on the specific substrates.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.[9]

Applications in Drug Discovery

Boronic acid derivatives are crucial in medicinal chemistry. The FDA-approved drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, highlights the therapeutic potential of this class of compounds.[5] this compound pinacol ester is specifically listed as a building block for protein degraders, a cutting-edge therapeutic modality.[6] Protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras), are bifunctional molecules that induce the degradation of specific target proteins, offering a powerful approach to drug development. The substituted phenyl ring of the title compound can be incorporated as a key structural motif in these complex molecules.

Role in Protein Degrader Synthesis

G A (3-Chloro-5-ethoxyphenyl) boronic acid pinacol ester C Suzuki Coupling A->C B Aryl Halide Partner (Part of Linker or Ligand) B->C D Intermediate Fragment C->D Forms C-C bond E Further Synthetic Steps D->E F Final Protein Degrader (e.g., PROTAC) E->F Assembly

Caption: Logical flow of using the boronic ester in protein degrader synthesis.

Safety Information

  • Hazard Class: While specific data for this exact compound is not provided, similar chlorinated phenylboronic acid pinacol esters are classified as Acute Toxicity, Oral (Category 4).

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid ingestion and inhalation.

  • Storage Class: Combustible Solids.

Disclaimer: This information is for research and development purposes only. The user assumes all responsibility for confirming product identity, purity, and safety before use.

References

Application Notes and Protocols for Chan-Lam Coupling in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Chan-Lam Coupling Applications of Arylboronic Acids in the Synthesis of Biologically Active Diaryl Ethers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Chan-Lam coupling is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds.[1] This methodology is particularly valuable for the synthesis of diaryl ethers, which are significant structural motifs in a wide array of biologically active compounds, including natural products and pharmaceutical agents.[2][3] The reaction proceeds under mild conditions, often at room temperature and open to the air, making it an attractive alternative to other methods like the Buchwald-Hartwig amination.[1] This document provides detailed application notes and protocols for the synthesis of diaryl ethers via Chan-Lam coupling, using the synthesis of 3-O-aryl-13α-estrone derivatives as a representative example. These compounds have been investigated for their antiproliferative activity against various cancer cell lines.[4][5]

Application Highlight: Synthesis of Antiproliferative Steroidal Diaryl Ethers

A notable application of the Chan-Lam coupling is the direct arylation of the phenolic hydroxyl group of 13α-estrone with various arylboronic acids.[4] This reaction provides a straightforward route to a library of novel diaryl ether derivatives, which have been evaluated for their potential as anticancer agents. The synthesized compounds have shown significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[4][5]

Quantitative Data Summary

The following table summarizes the results for the Chan-Lam coupling of 13α-estrone with a selection of arylboronic acids. The data highlights the substrate scope and yields of this transformation.

EntryArylboronic AcidProductReaction Time (h)Yield (%)
1Phenylboronic acid3-Phenoxy-13α-estra-1,3,5(10)-trien-17-one1692
2(4-Methoxyphenyl)boronic acid3-(4-Methoxyphenoxy)-13α-estra-1,3,5(10)-trien-17-one1895
3(4-Fluorophenyl)boronic acid3-(4-Fluorophenoxy)-13α-estra-1,3,5(10)-trien-17-one2475
4(4-Chlorophenyl)boronic acid3-(4-Chlorophenoxy)-13α-estra-1,3,5(10)-trien-17-one2488
5(4-(Trifluoromethyl)phenyl)boronic acid3-(4-(Trifluoromethyl)phenoxy)-13α-estra-1,3,5(10)-trien-17-one2465
6Naphthalen-2-ylboronic acid3-(Naphthalen-2-yloxy)-13α-estra-1,3,5(10)-trien-17-one2482
7Quinolin-6-ylboronic acid3-(Quinolin-6-yloxy)-13α-estra-1,3,5(10)-trien-17-one2455

Data extracted from Szabó et al., Molecules, 2023.[4]

Experimental Protocols

General Protocol for the Chan-Lam Coupling of 13α-Estrone with Arylboronic Acids

This protocol provides a detailed methodology for the synthesis of 3-O-aryl-13α-estrone derivatives.

Materials:

  • 13α-Estrone

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4 Å, powdered)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the selected arylboronic acid (1.5 mmol) in anhydrous dichloromethane (15 mL), add 13α-estrone (1.0 mmol), copper(II) acetate (1.0 mmol), triethylamine (2.0 mmol), and powdered 4 Å molecular sieves (0.5 g).

  • Stir the reaction mixture at room temperature, open to the air, for the time indicated in the table above (typically 16-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the molecular sieves and copper salts.

  • Wash the Celite® pad with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., 6:1 v/v).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure diaryl ether.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Chan-Lam synthesis of diaryl ethers.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Arylboronic Acid F Mix & Stir (Room Temp, Air) A->F B Phenol (13α-Estrone) B->F C Cu(OAc)₂ C->F D Base (Et₃N) D->F E Solvent (CH₂Cl₂) E->F G Filtration F->G Reaction Mixture H Concentration G->H I Column Chromatography H->I J Final Product I->J

Caption: General workflow for Chan-Lam diaryl ether synthesis.

Biological Activity Context

The synthesized diaryl ethers exhibit antiproliferative effects, leading to the inhibition of cancer cell growth. The following diagram illustrates this logical relationship.

G A Chan-Lam Coupling B Synthesized Diaryl Ether (e.g., 3-O-Aryl-13α-estrone) A->B Leads to C Interaction with Biological Target (e.g., Tubulin Polymerization) B->C Potentially causes D Inhibition of Cancer Cell Proliferation (e.g., MCF-7, HeLa) C->D Results in

Caption: Logical flow from synthesis to biological effect.

References

Application Notes and Protocols: (3-Chloro-5-ethoxyphenyl)boronic acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of (3-Chloro-5-ethoxyphenyl)boronic acid in materials science, focusing on its role as a building block in the synthesis of advanced organic materials. Due to the limited specific literature on this particular boronic acid derivative, the following protocols and data are based on established methodologies for structurally similar arylboronic acids.

I. Application in Organic Electronics via Suzuki-Miyaura Cross-Coupling

This compound is a valuable precursor for the synthesis of conjugated organic molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki-Miyaura cross-coupling reaction is a cornerstone technique for creating carbon-carbon bonds, enabling the construction of complex molecular architectures from boronic acids and organic halides.[1][2] The substituents on the phenyl ring—a chloro group and an ethoxy group—can influence the electronic properties, solubility, and morphology of the resulting materials.

Key Advantages:

  • Tunable Electronic Properties: The electron-withdrawing nature of the chlorine atom and the electron-donating character of the ethoxy group can be strategically utilized to modulate the frontier molecular orbital energy levels (HOMO/LUMO) of the target organic semiconductor.

  • Solubility Enhancement: The ethoxy group can improve the solubility of the resulting organic materials in common organic solvents, facilitating solution-based processing techniques.

  • Versatile Building Block: It can be coupled with a wide range of aryl or vinyl halides to systematically build a library of materials with tailored properties.[1]

Disclaimer: The following data are illustrative and intended to represent typical performance metrics for organic electronic materials. Actual values would need to be determined experimentally.

PropertyValue (Illustrative)Unit
Highest Occupied Molecular Orbital (HOMO)-5.4eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.9eV
Band Gap (Electrochemical)2.5eV
Photoluminescence Quantum Yield (in solution)65%
Charge Carrier Mobility (in an OFET)0.1cm²/Vs

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Toluene and water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).

  • Add the base (e.g., K₃PO₄, 3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification BoronicAcid This compound ReactionVessel Reaction under Inert Atmosphere (Toluene/Water, 80-100 °C) BoronicAcid->ReactionVessel ArylHalide Aryl Halide ArylHalide->ReactionVessel Catalyst Pd Catalyst & Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Extraction Extraction ReactionVessel->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Purified Product Purification->Product

Workflow for Suzuki-Miyaura Cross-Coupling.

II. Application in Fluorescent Sensors for Diol-Containing Molecules

The boronic acid functional group is known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides.[3][4] This interaction can be exploited to design fluorescent sensors. By incorporating this compound into a fluorophore scaffold, a sensor can be created where the binding of a diol modulates the fluorescence output.

Sensing Mechanism: The boronic acid moiety can act as a quencher for a nearby fluorophore through a photoinduced electron transfer (PET) process.[5] Upon binding with a diol, the hybridization of the boron atom changes from sp² to sp³, which can disrupt the PET process and lead to a "turn-on" fluorescence response. The change in fluorescence intensity can be correlated to the concentration of the diol analyte.

Disclaimer: The following data are illustrative and intended to represent typical performance metrics for a fluorescent sensor. Actual values would need to be determined experimentally.

ParameterValue (Illustrative)Unit
Excitation Wavelength (λex)380nm
Emission Wavelength (λem)450nm
Quantum Yield (unbound)0.05-
Quantum Yield (bound to fructose)0.50-
Association Constant (Ka) with Fructose2500M⁻¹
Limit of Detection (LOD)10µM

This protocol outlines a conceptual workflow for creating and evaluating a fluorescent sensor based on this compound.

Part 1: Synthesis of the Sensor Molecule

  • Synthesize a fluorophore that has a reactive site suitable for coupling with a derivative of this compound (e.g., an amino or halo-functionalized version).

  • Couple the boronic acid derivative to the fluorophore using standard organic synthesis techniques (e.g., amide coupling, Suzuki coupling).

  • Purify the final sensor molecule using chromatography and characterize it using NMR and mass spectrometry.

Part 2: Spectroscopic Analysis and Diol Titration

  • Prepare a stock solution of the purified sensor in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4).

  • Record the fluorescence spectrum of the sensor solution.

  • Perform a titration experiment by adding increasing concentrations of a target diol (e.g., fructose) to the sensor solution.

  • After each addition, allow the solution to equilibrate and record the fluorescence spectrum.

  • Plot the change in fluorescence intensity as a function of the diol concentration to determine the binding affinity (Ka) and the limit of detection.

Boronic_Acid_Sensor_Mechanism cluster_sensor Sensor Molecule cluster_states Sensing States Sensor Fluorophore-Boronic Acid Conjugate Unbound Unbound State (Fluorescence OFF/Quenched) Bound Bound State (Fluorescence ON) Unbound->Bound Reversible Binding Bound->Unbound Dissociation Diol Diol Analyte Diol->Bound +

Mechanism of a "Turn-On" Fluorescent Boronic Acid Sensor.

References

Application Notes: Development and Use of Boronic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acid-based fluorescent sensors are a versatile class of synthetic chemosensors that have garnered significant interest for their ability to recognize and detect biologically important molecules.[1][2][3] The core of this technology lies in the unique chemical reactivity of the boronic acid moiety, which can reversibly form covalent bonds with compounds containing cis-1,2 or cis-1,3 diol functionalities.[1][4][5] Since many essential biological molecules, such as carbohydrates, glycoproteins, and certain catecholamines, possess this diol structure, boronic acid-based sensors provide a powerful tool for their detection and quantification.[4][5][6]

When a fluorescent reporter (fluorophore) is integrated into the sensor's molecular structure, the binding event with a target diol can be transduced into a measurable change in fluorescence, such as intensity or emission wavelength.[4][5] This "turn-on" or "turn-off" signaling allows for sensitive and selective detection of analytes in various applications, including continuous glucose monitoring for diabetes management, cancer cell imaging, and detection of reactive oxygen species (ROS).[4][7][8][9]

Principle of Recognition and Signaling

The fundamental recognition chemistry involves an equilibrium between the trigonal planar (sp² hybridized) boronic acid and the tetrahedral (sp³ hybridized) boronate anion. The binding of a diol stabilizes the tetrahedral form, forming a cyclic boronate ester.[4] This transformation is the key to signal transduction, as it alters the electronic properties of the boronic acid, which in turn modulates the photophysical properties of the attached fluorophore.

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) BoronicAcid Boronic Acid (sp² Hybridized) -B(OH)₂ Fluorophore1 Fluorophore BoronateEster Cyclic Boronate Ester (sp³ Hybridized) BoronicAcid->BoronateEster + Diol - 2H₂O BoronateEster->BoronicAcid - Diol + 2H₂O Fluorophore2 Fluorophore Diol cis-Diol Analyte (e.g., Glucose)

Caption: General binding mechanism of a boronic acid sensor with a diol analyte.

Several photophysical mechanisms are employed to translate this binding event into a fluorescent signal:

  • Photoinduced Electron Transfer (PET): This is one of the most common mechanisms for "turn-on" sensors. In the unbound state, an electron-donating group (like a tertiary amine) positioned near the boronic acid quenches the fluorophore's emission via PET.[10][11] Upon binding a diol, the Lewis acidity of the boron atom increases, strengthening its interaction with the amine. This suppresses the PET process, leading to a significant enhancement in fluorescence intensity.[4][11][12]

  • Intramolecular Charge Transfer (ICT): In ICT sensors, the boronic acid acts as an electron-withdrawing group.[13][14] The binding of a diol converts the neutral boronic acid into an anionic boronate ester, altering its electron-accepting ability.[13] This change perturbs the charge transfer characteristics of the fluorophore, resulting in a shift in the emission wavelength and/or a change in intensity, allowing for ratiometric sensing.[13][14]

  • Fluorescence Resonance Energy Transfer (FRET): FRET-based sensors are often constructed with two boronic acid units linking a FRET donor and acceptor pair.[14][15] The binding of a polyol like glucose can induce a conformational change that alters the distance and orientation between the donor and acceptor, thereby modulating the FRET efficiency and changing the ratio of donor-to-acceptor emission.[14][15]

G cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) cluster_FRET Fluorescence Resonance Energy Transfer (FRET) PET_Unbound Unbound Fluorescence Quenched PET_Bound Bound Fluorescence ON PET_Unbound->PET_Bound Diol Binding Suppresses PET ICT_Unbound Unbound (Emission λ1) ICT_Bound Bound (Emission λ2) ICT_Unbound->ICT_Bound Diol Binding Alters CT State FRET_Unbound Unbound (High FRET) FRET_Bound Bound (Low FRET) FRET_Unbound->FRET_Bound Diol Binding Changes Conformation

Caption: Common fluorescence signaling mechanisms in boronic acid-based sensors.

Applications

Boronic acid-based sensors have been developed for a wide range of biologically relevant analytes.

  • Saccharide Sensing: The most prominent application is the detection of saccharides, particularly glucose.[15] Diboronic acid sensors, where two boronic acid moieties are strategically positioned, have shown improved selectivity for glucose over other monosaccharides like fructose.[4][15] These sensors are crucial for developing continuous, non-invasive glucose monitoring systems.[7] They have also been used to detect other important carbohydrates, such as Sialyl Lewis X, a tumor cell marker.[4][15]

  • Reactive Species Sensing: The boronic acid group can react with certain reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][8][16] For example, sensors have been designed where hydrogen peroxide (H₂O₂) oxidizes the boronate ester, leading to a change in fluorescence.[4][17] This allows for the detection of oxidative stress within cellular environments.[8]

  • Ion Sensing: The Lewis acidic nature of the boron atom allows for the detection of strong Lewis bases, most notably fluoride ions (F⁻).[6][18][19] Additionally, sensors have been designed where the coordination of metal ions like Fe³⁺ or Cu²⁺ to the sensor-analyte complex causes fluorescence quenching, enabling their detection.[6][8][20]

Quantitative Data of Representative Sensors

The performance of a fluorescent sensor is characterized by its binding affinity (dissociation constant, Kd) for the target analyte and its photophysical properties (quantum yield, Φ). Lower Kd values indicate higher binding affinity.

Table 1: Dissociation Constants (Kd) of Boronic Acid Sensors for Saccharides

Sensor Analyte Kd (mM) pH Reference
CSTBA D-Fructose 0.65 7.0 [13]
CSTBA D-Galactose 12 7.0 [13]
CSTBA D-Glucose 18 7.0 [13]
DDPBBA D-Fructose 1.1 6.5 [13]
DDPBBA D-Galactose 5.9 6.5 [13]
DDPBBA D-Glucose 17 6.5 [13]

| Ca-CDBA | D-Glucose | 0.22 (Ka = 4.5 x 10³ M⁻¹) | N/A |[21][22] |

Table 2: Quantum Yields (Φf) of Boronic Acid Probes

Sensor Condition Quantum Yield (Φf) Reference
o-BMOQBA In water ~0.4-0.5 [7]
m-BMOQBA In water ~0.4-0.5 [7]
p-BMOQBA In water ~0.4-0.5 [7]
BTTQ BTTQ alone 0.0101 [23]
BTTQ + Phenylboronic acid (PBA) 0.191 [23]

| AcTDA | + D-Glucose | 0.13 (13%) higher than analog |[21] |

Experimental Protocols

Protocol 1: General Synthesis of a Boronic Acid-Functionalized Fluorescent Probe

This protocol describes a typical Suzuki coupling reaction to link a boronate ester to a fluorophore, followed by deprotection.

G Start Start: - Halogenated Fluorophore - Bis(pinacolato)diboron Step1 1. Suzuki Coupling: - Add Fluorophore, Diboron, Base (e.g., KOAc),  and Palladium Catalyst (e.g., Pd(dppf)Cl₂) to a  degassed solvent (e.g., Dioxane). Start->Step1 Step2 2. Reaction: - Heat mixture to 80-100 °C for 12-24 hours. - Monitor progress by TLC. Step1->Step2 Step3 3. Workup & Purification: - Cool, dilute with organic solvent. - Wash with water and brine. - Purify by column chromatography. Step2->Step3 Step4 4. Deprotection: - Dissolve purified boronate ester in  Acetone/HCl mixture. - Stir for 2-4 hours at RT. Step3->Step4 Step5 5. Final Isolation: - Remove acetone. - Extract with organic solvent. - Dry and concentrate. Step4->Step5 End End: Purified Boronic Acid Probe Step5->End

Caption: General workflow for the synthesis of a boronic acid fluorescent probe.

Materials:

  • Halogenated fluorophore (e.g., bromo-anthracene)

  • Bis(pinacolato)diboron

  • Potassium acetate (KOAc)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)

  • Anhydrous solvent (e.g., dioxane)

  • Acetone, 1 M HCl, Ethyl acetate, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suzuki Coupling: a. In a reaction flask, combine the halogenated fluorophore (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents). b. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. c. Add anhydrous, degassed solvent via syringe.[12] d. Add the palladium catalyst (0.03 equivalents) to the mixture.[12] e. Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).[12]

  • Purification of Boronate Ester: a. Once the reaction is complete, cool it to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[12] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12] d. Purify the crude product by column chromatography on silica gel to obtain the protected boronate ester.[12]

  • Deprotection to Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl.[12] b. Stir the solution at room temperature for 2-4 hours.[12] c. Remove the acetone under reduced pressure. d. Extract the remaining aqueous solution with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final boronic acid-functionalized fluorescent probe.[12]

Protocol 2: Fluorescence Titration for Binding Constant Determination

This protocol details how to measure the fluorescence response of a probe to increasing concentrations of an analyte to determine the binding constant.

Materials:

  • Boronic acid probe stock solution (e.g., 1 mM in DMSO or Methanol)

  • Analyte (saccharide) stock solution (e.g., 100 mM in buffer)

  • Aqueous buffer (e.g., Phosphate-buffered saline, PBS, at desired pH)

  • Fluorescence spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Solutions: a. Prepare a working solution of the boronic acid probe (e.g., 10 µM) by diluting the stock solution in the aqueous buffer. Keep the final organic solvent concentration below 1%.[12] b. Prepare a series of analyte solutions by serially diluting the analyte stock solution in the same buffer.

  • Spectrophotometer Setup: a. Turn on the spectrophotometer and allow the lamp to stabilize. b. Set the appropriate excitation and emission wavelengths for the probe. c. Set suitable excitation and emission slit widths to maximize signal while avoiding saturation.

  • Measurement: a. Place 2 mL of the probe working solution into a cuvette and record its baseline fluorescence intensity (F₀).[9] b. Add small aliquots of the analyte stock solution to the cuvette, mixing thoroughly after each addition. c. Record the fluorescence intensity (F) after each addition. Continue until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Data Analysis: a. Correct the fluorescence intensity for dilution at each step. b. Plot the change in fluorescence (F - F₀) or normalized fluorescence (F/F₀) against the analyte concentration. c. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the dissociation constant (Kd).

Protocol 3: Cellular Imaging with a Boronic Acid Probe

This protocol provides a general method for staining live cells to visualize the presence of target analytes (e.g., cell-surface glycans).

Materials:

  • Cells cultured on glass-bottom dishes or 6-well plates (e.g., HepG2 cells)[9]

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or cold methanol) (Optional, for fixed-cell imaging)

  • Boronic acid probe staining solution (e.g., 0.5–10 µM in PBS or appropriate buffer)[9]

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to the desired confluency (e.g., 1 x 10⁶ cells/well) in a suitable medium.[9]

  • Cell Preparation: a. Gently remove the culture medium. b. Wash the cells twice with warm PBS. c. (Optional) For fixed-cell imaging, add a fixative and incubate for 10-15 minutes. Wash again with PBS.

  • Staining: a. Add the boronic acid probe staining solution to the cells. b. Incubate for 30-45 minutes at 37 °C (for live cells) or 4 °C (for fixed cells).[9]

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging: a. Add fresh PBS or imaging medium to the cells. b. Observe the stained cells using a fluorescence microscope with an optical filter appropriate for the probe's excitation and emission wavelengths.[9] Capture images for analysis.

Conclusion and Future Perspectives

Boronic acid-based fluorescent sensors are a mature yet continuously evolving technology. Their modular design allows for the fine-tuning of affinity, selectivity, and photophysical properties.[2] Current research focuses on developing sensors that operate efficiently at physiological pH, exhibit higher selectivity for specific saccharide isomers, and possess longer excitation and emission wavelengths to minimize background autofluorescence in biological samples.[15] The integration of boronic acid moieties into advanced materials like nanoparticles, hydrogels, and quantum dots is also a promising area, potentially leading to new diagnostic tools and self-regulating therapeutic delivery systems.[4][5][24]

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (3-Chloro-5-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials. This Nobel Prize-winning reaction is favored for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.

These application notes provide a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of various aryl halides with (3-Chloro-5-ethoxyphenyl)boronic acid. The protocol is designed to be a starting point for researchers and can be optimized for specific substrates. This compound is a valuable building block, incorporating both electron-withdrawing (chloro) and electron-donating (ethoxy) substituents, which can influence the electronic properties of the resulting biaryl scaffold.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organohalide (aryl halide) in the presence of a palladium catalyst and a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of an aryl halide with this compound is outlined below.

workflow reagents Reagent Preparation (Aryl Halide, Boronic Acid, Catalyst, Ligand, Base, Solvent) setup Reaction Setup (Inert Atmosphere) reagents->setup Weighing & Degassing reaction Reaction Execution (Heating & Stirring) setup->reaction Addition of Reagents monitoring Reaction Monitoring (TLC, GC/MS) reaction->monitoring Sampling monitoring->reaction Continue if incomplete workup Aqueous Work-up monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification Extraction & Drying analysis Product Analysis (NMR, MS) purification->analysis Isolation

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Recommended Reagents and Equipment

Reagents:

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • This compound

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

  • Analytical equipment (TLC plates, GC-MS, NMR)

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an aryl halide (1.0 mmol scale) with this compound.

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium catalyst (see Table 1 for examples), phosphine ligand (see Table 1 for examples), and base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) and degassed water (if applicable, typically 10-20% v/v of the organic solvent) via syringe.

Reaction Execution:

  • Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up Procedure:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, especially when using less reactive aryl chlorides. The following table provides a summary of commonly used conditions that can be adapted for the coupling with this compound.

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

Aryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yields (%)
Aryl BromidePd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene10080-95
Aryl BromidePd₂(dba)₃ (1)P(t-Bu)₃ (2-4)Cs₂CO₃ (2.0)Dioxane10075-90
Aryl ChloridePd(OAc)₂ (2-5)XPhos (4-10)K₃PO₄ (3.0)Toluene/H₂O (10:1)11070-85
Aryl ChloridePd₂(dba)₃ (2)PCy₃ (4-8)K₂CO₃ (3.0)Dioxane/H₂O (5:1)11065-80

Note: These are general conditions and may require optimization for specific substrates. The use of bulky, electron-rich phosphine ligands is highly recommended for the coupling of aryl chlorides.[1][3]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving palladium in the 0 and +2 oxidation states.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation pd_intermediate1->transmetalation pd_intermediate2->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst.
Poor quality of boronic acidEnsure the boronic acid is pure and dry. Protodeborylation can be an issue.
Insufficiently inert atmosphereEnsure proper degassing of solvents and use of a robust inert gas setup.
Inappropriate base or solventScreen different bases and solvents. For aryl chlorides, stronger bases and higher temperatures may be needed.
Formation of homocoupling product (Ar-Ar) Oxidative homocoupling of boronic acidEnsure a strictly inert atmosphere. Lowering the reaction temperature might help.
Protodeborylation of the boronic acid Presence of water and/or baseUse anhydrous conditions if possible, or minimize the reaction time. Using boronic esters can sometimes mitigate this issue.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under pressure should be conducted behind a blast shield.

By following this detailed protocol and considering the provided recommendations, researchers can effectively perform the Suzuki-Miyaura coupling of aryl halides with this compound to synthesize a variety of valuable biaryl compounds.

References

Application Notes and Protocols for the Use of (3-Chloro-5-ethoxyphenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-ethoxyphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and an ethoxy group, allows for the strategic construction of biaryl and heteroaryl structures that are core components of numerous pharmaceutical agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on kinase inhibitors.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This compound serves as a crucial partner in these reactions, contributing a substituted phenyl moiety to the target molecule. This capability is particularly valuable in the development of kinase inhibitors, where precise control over the structure of the molecule is essential for achieving high potency and selectivity.

Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitor Intermediates

Anaplastic Lymphoma Kinase (ALK) is a validated therapeutic target in certain types of non-small cell lung cancer (NSCLC). Several generations of ALK inhibitors have been developed, many of which feature a substituted aminopyrimidine scaffold. The synthesis of these inhibitors often involves a key Suzuki-Miyaura coupling step to introduce a substituted phenyl ring. This compound is a suitable reagent for introducing the desired 3-chloro-5-ethoxyphenyl group, a key structural motif in some advanced ALK inhibitors.

A critical intermediate in the synthesis of potent ALK inhibitors is a 2,4-disubstituted 5-chloropyrimidine. The general synthetic strategy involves a sequential nucleophilic aromatic substitution followed by a Suzuki-Miyaura coupling.

Logical Workflow for the Synthesis of an ALK Inhibitor Intermediate

G A 2,4,5-Trichloropyrimidine B Nucleophilic Aromatic Substitution (e.g., with 2-(isopropylsulfonyl)aniline) A->B Step 1 C Intermediate A: 5-Chloro-N-(2-(isopropylsulfonyl)phenyl)-2-chloropyrimidin-4-amine B->C D Suzuki-Miyaura Coupling C->D Step 2 F Intermediate B: Target Pharmaceutical Intermediate D->F E This compound E->D

Caption: Synthetic workflow for an ALK inhibitor intermediate.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura couplings of halogenated pyrimidines and are adapted for the specific use of this compound.

Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of a 2-chloro-substituted pyrimidine intermediate with this compound.

Materials:

  • Intermediate A (e.g., 5-Chloro-N-(2-(isopropylsulfonyl)phenyl)-2-chloropyrimidin-4-amine)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water (if using aqueous conditions)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add Intermediate A (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.10 equiv.) to the flask.

  • Add the anhydrous solvent (and degassed water if applicable, e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C with stirring. The optimal temperature will depend on the solvent and catalyst used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.

Quantitative Data Summary (Representative)

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and optimization of reaction conditions.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Aryl Boronic AcidCoupling PartnerProduct Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012Phenylboronic acid2,4-Dichloropyrimidine71-85
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene11084-Methoxyphenylboronic acid2-Chloropyrimidine80-95
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF906This compound2-Chloro-5-substituted pyrimidine75-90 (estimated)

Signaling Pathway Inhibition

The pharmaceutical intermediates synthesized using this compound are often designed to inhibit specific signaling pathways implicated in cancer. For instance, ALK inhibitors target the ALK signaling cascade, which, when constitutively activated by genetic rearrangements, drives tumor cell proliferation and survival.

Simplified ALK Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK Receptor Tyrosine Kinase STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS GeneExpression Gene Expression (Proliferation, Survival) STAT3->GeneExpression Akt Akt PI3K->Akt MAPK MAPK RAS->MAPK Akt->GeneExpression MAPK->GeneExpression Inhibitor ALK Inhibitor (Synthesized Intermediate) Inhibitor->ALK Inhibits

Caption: Inhibition of the ALK signaling pathway.

By inhibiting the ALK receptor tyrosine kinase, these drugs block downstream signaling through pathways such as JAK-STAT, PI3K-Akt, and RAS-MAPK, ultimately leading to reduced cancer cell growth and apoptosis. The (3-chloro-5-ethoxyphenyl) moiety plays a crucial role in the binding of the inhibitor to the ATP-binding pocket of the ALK kinase domain.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates, particularly for the development of targeted therapies like kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to effectively utilize this building block in their drug discovery and development programs. Careful optimization of the Suzuki-Miyaura coupling conditions is crucial for achieving high yields and purity of the desired intermediates, which are critical for the advancement of novel therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Reactions with (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing (3-Chloro-5-ethoxyphenyl)boronic acid in their synthetic workflows. The unique electronic and steric properties of this reagent can present specific challenges. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your coupling reactions.

I. Understanding the Substrate: this compound

This compound is an electron-deficient boronic acid due to the presence of the chloro and ethoxy groups. This electronic nature can influence its reactivity in the Suzuki-Miyaura catalytic cycle, sometimes leading to challenges not typically observed with simpler arylboronic acids. Understanding these potential issues is the first step toward effective troubleshooting.

II. Troubleshooting Guide: Question & Answer Format

This section addresses common problems encountered when using this compound in Suzuki reactions.

Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?

A1: Failure to achieve conversion is a common issue that can typically be traced back to a few key areas:

  • Catalyst System (Palladium Source & Ligand): The combination of a palladium precatalyst and a suitable ligand is critical for coupling electron-deficient boronic acids with aryl halides, especially if the halide partner is also deactivated (e.g., an aryl chloride).[1][2][3]

    • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For challenging substrates like this, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

    • Causality: Bulky, electron-rich ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the aryl halide.[5]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7][8]

    • Expertise & Experience: For electron-deficient boronic acids, a moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[4][5][6] Stronger bases like potassium tert-butoxide (t-BuOK) might be necessary in some cases, particularly with hindered substrates.[5][9]

    • Causality: The base facilitates the formation of a more nucleophilic boronate "ate" complex, which is essential for efficient transmetalation to the palladium center.[6]

  • Solvent and Temperature: The reaction medium and energy input are critical.

    • Expertise & Experience: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[10] Due to the potentially lower reactivity of the substrates, higher temperatures (80-110 °C) are often necessary to drive the reaction to completion.[4][11][12]

  • Reagent Quality: Ensure the purity of all reagents, including the boronic acid, aryl halide, and solvent. Impurities can poison the catalyst.[13]

Q2: I am observing significant formation of a homocoupled byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, particularly with electron-deficient boronic acids.[14][15][16] This side reaction reduces the yield of the desired product and complicates purification.[17]

  • Oxygen Exclusion: The primary cause of homocoupling is often the presence of oxygen.[17][18]

    • Expertise & Experience: It is crucial to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[11][18] A common degassing method is to bubble argon or nitrogen through the solvent for 15-30 minutes prior to use.

    • Causality: Oxygen can mediate the oxidation of the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[17]

  • Palladium Precatalyst: The choice of palladium source can influence homocoupling.

    • Expertise & Experience: If using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to generate the homodimer and the active Pd(0) catalyst.[17] Using a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst (e.g., XPhos Pd G3) can sometimes mitigate this issue.

  • Reaction Conditions:

    • Expertise & Experience: Adding a mild reducing agent, like potassium formate, can help to suppress homocoupling.[18] Additionally, ensuring the reaction is not heated for an unnecessarily long time can help minimize side reactions.

Q3: My boronic acid appears to be degrading during the reaction, leading to low yields. What is happening and how can I prevent it?

A3: Boronic acids, especially electron-deficient ones, can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond.[19][20]

  • Minimizing Water: While a small amount of water is often beneficial for Suzuki reactions, excess water, especially at elevated temperatures, can promote protodeboronation.

    • Expertise & Experience: Use anhydrous solvents if possible, or carefully control the amount of water in the reaction mixture. A common starting point is a 10:1 ratio of organic solvent to water.[11]

  • Base Selection: The choice and amount of base can influence the rate of protodeboronation.

    • Expertise & Experience: Using a weaker base or a slight excess (2-3 equivalents) can sometimes help. Very strong bases can accelerate the degradation of sensitive boronic acids.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from degradation.[10][20]

    • Expertise & Experience: The boronic ester can be used directly in the coupling reaction. These esters often exhibit increased stability and can slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of side reactions.[19][20]

Q4: The purification of my final product is difficult due to co-eluting impurities. What are some effective purification strategies?

A4: Purification challenges often arise from residual starting materials or byproducts with similar polarities to the desired product.[21]

  • Reaction Optimization: The best purification strategy is to optimize the reaction to minimize byproduct formation. Driving the reaction to completion will reduce the amount of unreacted starting material.

  • Chromatography:

    • Expertise & Experience: If flash chromatography is not providing adequate separation, consider trying different solvent systems. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) can often identify a system with better selectivity.[21] Using a shallower gradient during elution can also improve resolution.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. A careful screen of single and mixed solvent systems is recommended.

  • Acid/Base Extraction: If your product or a major impurity has an acidic or basic functional group, an acid/base wash during the workup can selectively remove it.

III. Frequently Asked Questions (FAQs)

  • Q: What is the ideal catalyst loading for this type of reaction?

    • A: A typical starting point for catalyst loading is 0.5–2 mol% of the palladium precatalyst.[11] For particularly challenging couplings, it may be necessary to increase the loading to 5 mol%.

  • Q: Can I use a different halide (e.g., bromide, iodide) with this compound?

    • A: Yes. The reactivity of the aryl halide partner generally follows the trend I > Br > OTf >> Cl.[22] If you are using a more reactive aryl bromide or iodide, you may be able to use less forcing reaction conditions (e.g., lower temperature, milder base).

  • Q: Is it necessary to use a ligand with my palladium source?

    • A: For coupling with aryl chlorides or other deactivated halides, the use of a supporting ligand is almost always necessary to achieve good results.[23][24][25] The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[22]

IV. Experimental Protocols & Data

General Procedure for a Suzuki Coupling Reaction

This protocol provides a robust starting point for the coupling of this compound with an aryl halide. Optimization will likely be required for specific substrates.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.[11]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[11]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]

  • Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4][11]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[11][14]

Recommended Reaction Parameters (Starting Points)
ParameterRecommended ConditionRationale
Catalyst XPhos Pd G3, SPhos Pd G3Bulky, electron-rich ligands are effective for challenging couplings.[4][5]
Base K₃PO₄, Cs₂CO₃Moderately strong bases that are effective for a wide range of substrates.[4][5][6]
Solvent Dioxane/H₂O (10:1), Toluene/H₂O (10:1)Common solvent systems for Suzuki reactions.[10][11]
Temperature 80–110 °CHigher temperatures are often needed for less reactive substrates.[4][11][12]
Boronic Acid Equiv. 1.2–1.5A slight excess can help drive the reaction to completion.

V. Visual Diagrams

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Product Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Is the catalyst/ligand system appropriate for an electron-deficient boronic acid? start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) and a suitable Pd precatalyst. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger bases (e.g., K3PO4, Cs2CO3). check_base->change_base No check_temp Is the reaction temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature to 100-110 °C. check_temp->increase_temp No check_reagents Are all reagents pure and dry? Is the system inert? check_temp->check_reagents Yes increase_temp->check_reagents re_purify Re-purify reagents, use fresh anhydrous solvent, and ensure rigorous degassing. check_reagents->re_purify No success Reaction Successful check_reagents->success Yes re_purify->success

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

VI. References

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. Available at: --INVALID-LINK--

  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Tech Support. Available at: --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Tech Support. Available at: --INVALID-LINK--

  • Molander, G. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • BenchChem. (2025). Optimizing base selection for Suzuki reactions with sensitive substrates. BenchChem Tech Support. Available at: --INVALID-LINK--

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme. Available at: --INVALID-LINK--

  • Cai, C., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: --INVALID-LINK--

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. BenchChem Tech Support. Available at: --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • BenchChem. (2025). comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem Tech Support. Available at: --INVALID-LINK--

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: --INVALID-LINK--

  • Singh, G., & Desta, M. B. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry. Available at: --INVALID-LINK--

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Amatore, C., et al. (2011). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: --INVALID-LINK--

  • Martin, R., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Bromophenyl Substrates. BenchChem Tech Support. Available at: --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: --INVALID-LINK--

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Use of Base Metals in Suzuki Coupling. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Braga, A. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: --INVALID-LINK--

  • Johnson, S. A., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Reddy, K. S., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Data. Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: --INVALID-LINK--

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available at: --INVALID-LINK--

  • G. A. Molander, et al. (2016). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Suzuki Coupling of Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting and optimizing the Suzuki-Miyaura cross-coupling reaction, with a particular focus on challenges presented by substituted boronic acids. As a cornerstone of modern synthetic chemistry, mastering this reaction is critical, yet its intricacies can often lead to challenges in achieving desired yields and purity.[1] This document provides a structured approach to diagnosing and solving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the core reaction components is the most effective starting point.[2][3]

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[4][5] Ensure your catalyst and phosphine ligands are fresh, as they can degrade or oxidize over time, rendering them inactive.[5][6] Consider using more robust, air-stable precatalysts if you suspect degradation.[5][7]

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[8] The presence of oxygen can cause catalyst decomposition and promote undesirable side reactions like the homocoupling of your boronic acid.[5][6] It is crucial to ensure your solvent is properly degassed and that the reaction is conducted under a rigorously maintained inert atmosphere (Nitrogen or Argon).[5][8]

  • Reagent Quality: Verify the purity and stability of both your aryl halide and boronic acid. Boronic acids, especially heteroaryl and electron-deficient variants, are susceptible to decomposition pathways like protodeboronation.[4][6][9]

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be sufficiently strong to activate the boronic acid for transmetalation but not so strong as to cause degradation of your starting materials.[10][11][12] For reactions in biphasic solvent systems (e.g., Toluene/Water), vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the phase interface.[5][13]

Q2: I am observing a significant amount of a side product that corresponds to my starting aryl halide, but with the halide replaced by a hydrogen. What is happening?

A2: This side product results from the dehalogenation of your aryl halide starting material.[4][14] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with trace amounts of water, alcohols, or even some amine bases in the mixture. This introduces a hydride ligand onto the palladium center, which can then undergo reductive elimination with the aryl group to form the dehalogenated arene and regenerate the Pd(0) catalyst.[4] To mitigate this, ensure you are using dry, pure reagents and consider your choice of base and solvent carefully.

Q3: My boronic acid seems to be decomposing during the reaction. How can I identify and prevent this?

A3: The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9][14] This is especially problematic with electron-deficient or certain heteroaryl boronic acids.[4][6]

  • Identification: This can be confirmed by analyzing your crude reaction mixture using LC-MS or NMR and identifying the arene byproduct corresponding to your boronic acid.

  • Prevention Strategies:

    • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[15] Consider switching to milder bases like K₂CO₃ or KF.[5]

    • Anhydrous Conditions: Since water is often the proton source, switching to anhydrous conditions can significantly reduce this side reaction.[5][13]

    • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, an MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[6][16][17] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[6]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific experimental challenges. The following table summarizes common problems, their probable causes, and recommended solutions.

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
Low to No Conversion 1. Inactive Catalyst2. Oxygen Contamination3. Poor Reagent Quality4. Suboptimal Base/Solvent1. Catalyst Check: Use a fresh batch of catalyst and ligand. For Pd(II) precatalysts, ensure conditions are suitable for in situ reduction to Pd(0).[4][5]2. Improve Inert Atmosphere: Degas solvents thoroughly (e.g., via sparging with argon for 15-30 mins or freeze-pump-thaw cycles). Use standard Schlenk line or glovebox techniques.[7][8]3. Reagent Purity: Confirm the purity of starting materials by NMR or LC-MS. Use fresh boronic acid or a more stable boronate ester.[6][16]4. Screen Conditions: Systematically screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene, 2-MeTHF/H₂O, DMF).[1][13][18] The optimal combination depends heavily on the specific substrates.
Significant Protodeboronation 1. Boronic Acid Instability2. Harsh Basic/Aqueous Conditions3. Prolonged Reaction Time / High Temperature1. Use Stable Derivatives: Convert the boronic acid to a more robust pinacol or MIDA boronate ester.[6][16][17] These are less prone to hydrolysis.[16]2. Adjust Base/Solvent: Switch to milder bases (e.g., KF) and consider anhydrous conditions with an organic-soluble base (e.g., K₃PO₄).[5][13]3. Optimize Time/Temp: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to minimize exposure of the boronic acid to decomposition conditions.[6][19] Lowering the temperature may also help.[20]
Homocoupling of Boronic Acid 1. Presence of Oxygen2. Incomplete Reduction of Pd(II) Precatalyst1. Rigorous Degassing: Oxygen facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5][6] Ensure all reagents and the reaction headspace are free of oxygen.[8]2. Use Pd(0) Source or Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is efficiently reduced at the start of the reaction. The presence of residual Pd(II) can promote homocoupling.[4]
Reaction Stalls 1. Catalyst Deactivation/Decomposition2. Poor Solubility of Base or Reactants1. Use Robust Catalytic System: Catalyst deactivation can occur through agglomeration or ligand degradation.[21][22] Consider using more stable, bulky electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium center.[2][23][24]2. Enhance Solubility: If using an inorganic base in a biphasic system, ensure vigorous stirring.[13] A phase-transfer catalyst may be beneficial. Alternatively, switch to a solvent system that better solubilizes all components.

Key Mechanistic Considerations & Visualizations

Understanding the catalytic cycle is paramount for rational troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Suzuki-Miyaura Catalytic Cycle

The base plays a crucial role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[10][11][12]

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation center TM_Complex->Pd0 Reductive Elimination Product R¹-R² TM_Complex->Product RX_in R¹-X RX_in->Pd0 Boronic_in R²-B(OH)₂ + Base Boronic_in->OA_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

When encountering a low-yielding reaction, a logical progression of checks can save significant time and resources.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Analyze_Crude Analyze Crude Mixture (LCMS/NMR) Check_Inert->Analyze_Crude No_Reaction Problem: No Reaction/ Stalled Conversion Analyze_Crude->No_Reaction Starting Material Remains Side_Products Problem: Major Side Products Analyze_Crude->Side_Products Byproducts Identified Sol_Catalyst Solution: Screen Catalyst/Ligand/ Base/Solvent No_Reaction->Sol_Catalyst Sol_Proto Protodeboronation? - Use Milder Base - Anhydrous Conditions - Use Boronate Ester Side_Products->Sol_Proto Deboronated SM Sol_Homo Homocoupling? - Rigorous Degassing - Check Pd Precatalyst Side_Products->Sol_Homo Dimer of Boronic

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Standard Protocol for Suzuki Coupling under Inert Atmosphere

This protocol provides a general procedure that can be adapted for a wide range of substrates. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is often necessary.[1][18]

Materials:

  • Aryl Halide (1.0 equiv)

  • Substituted Boronic Acid or Ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or a more advanced precatalyst like XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O (10:1), Toluene/H₂O (10:1))

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the finely powdered base.[5]

  • Establish Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[7]

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe. The final reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[5]

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS until the limiting starting material has been consumed.[19][25][26]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: (3-Chloro-5-ethoxyphenyl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Chloro-5-ethoxyphenyl)boronic acid in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Suzuki-Miyaura coupling with this compound?

A1: The most prevalent side reactions are:

  • Protodeboronation: The cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 1-chloro-3-ethoxybenzene. This is a common issue with boronic acids, especially under aqueous and/or basic conditions.[1][2]

  • Homocoupling: The dimerization of the boronic acid to form 3,3'-dichloro-5,5'-diethoxybiphenyl. This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.

  • Hydrolysis of Boronic Acid: While necessary for the catalytic cycle, excessive premature hydrolysis can lead to the deactivation of the boronic acid.

Q2: How do the chloro and ethoxy substituents on this compound affect its reactivity?

A2: The electronic properties of the substituents play a significant role. The chloro group is electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation under certain conditions. The ethoxy group is electron-donating, which can influence the transmetalation step. The overall electronic nature of the molecule will affect the optimal reaction conditions.

Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the likely causes?

A3: Low yields can stem from several factors:

  • Inefficient C-Cl bond activation: If your coupling partner is an aryl chloride, this bond is less reactive than C-Br or C-I bonds and requires a more active catalyst system.

  • Significant protodeboronation: Your boronic acid may be decomposing before it can participate in the cross-coupling.

  • Catalyst deactivation: The palladium catalyst may be deactivating over the course of the reaction.

  • Suboptimal reaction conditions: The choice of base, solvent, temperature, and ligand are all critical for a successful reaction.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Low to no conversion of starting materials Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider a pre-catalyst that is more readily activated. - Ensure the ligand is appropriate for the coupling of an aryl chloride. Bulky, electron-rich phosphine ligands are often effective.
Poor C-Cl bond activation (if using an aryl chloride)- Increase reaction temperature. - Switch to a more active ligand (e.g., Buchwald or Fu type ligands). - Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄).
Significant amount of 1-chloro-3-ethoxybenzene (protodeboronation product) observed Presence of excess water- Use anhydrous solvents and reagents. - Dry the boronic acid thoroughly before use.
Reaction conditions favor protodeboronation- Use a less polar aprotic solvent. - Employ a weaker base (e.g., K₂CO₃ or KF). - Lower the reaction temperature. - Use the boronic acid as its pinacol ester derivative, which can be more resistant to protodeboronation.
Formation of 3,3'-dichloro-5,5'-diethoxybiphenyl (homocoupling product) observed Presence of oxygen- Thoroughly degas all solvents and the reaction mixture (e.g., by purging with argon or nitrogen). - Maintain a positive pressure of an inert gas throughout the reaction.
Presence of Pd(II) species- Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst. - Add a small amount of a reducing agent like a phosphine ligand.
Inconsistent yields between batches Variability in reagent quality- Use reagents from the same batch or ensure consistent purity. - Ensure the boronic acid has not degraded during storage.
Inconsistent reaction setup- Standardize degassing procedures, heating, and stirring rates.

Quantitative Data Summary

Due to the lack of extensive literature data specifically for this compound, the following table presents representative yields for Suzuki-Miyaura couplings of structurally similar aryl chlorides and boronic acids to illustrate the impact of reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid Derivatives

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene1001895
24-Chlorotoluene3-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄1,4-Dioxane1001288
32-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901275
44-Chloroacetophenone(3,5-Dimethylphenyl)boronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O801692

This data is compiled from various sources for illustrative purposes and may not be directly transferable to reactions with this compound.

Experimental Protocols

The following are detailed experimental protocols for a general Suzuki-Miyaura coupling reaction, with specific considerations for minimizing side reactions when using a substrate like this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for a Challenging Coupling with an Aryl Chloride

  • Reaction Setup (in a glovebox): In a vial, combine the aryl chloride (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.5 mmol, 1.5 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 110 °C with stirring for 18-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Common Side Reactions

Suzuki_Side_Reactions pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2 R1-Pd(II)L_n-X oa->pd2 tm Transmetalation pd2->tm pd2_r1r2 R1-Pd(II)L_n-R2 tm->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R1-R2 re->product boronic_acid (3-Cl-5-EtOPh)B(OH)2 (R2-B(OH)2) boronic_acid->tm protodeboronation Protodeboronation boronic_acid->protodeboronation homocoupling Homocoupling boronic_acid->homocoupling prot_product 1-Cl-3-EtOPh (R2-H) protodeboronation->prot_product homo_product Dimerized Boronic Acid (R2-R2) homocoupling->homo_product aryl_halide Aryl Halide (R1-X) aryl_halide->oa

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with key side pathways.

Diagram 2: Troubleshooting Workflow for Suboptimal this compound Couplings

Troubleshooting_Workflow start Suboptimal Reaction Yield or Purity check_reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Solvent, Base) start->check_reagents check_conditions 2. Review Reaction Conditions (Inert Atmosphere, Temperature, Time) check_reagents->check_conditions analyze_byproducts 3. Identify Major Side Products (LC-MS, GC-MS, NMR) check_conditions->analyze_byproducts protodeboronation Protodeboronation Product is Major analyze_byproducts->protodeboronation homocoupling Homocoupling Product is Major analyze_byproducts->homocoupling low_conversion Low Conversion, Starting Material Remains analyze_byproducts->low_conversion optimize_protodeboronation Action: Mitigate Protodeboronation - Use anhydrous conditions - Weaker base - Lower temperature - Use boronic ester protodeboronation->optimize_protodeboronation Yes end Optimized Reaction protodeboronation->end No optimize_homocoupling Action: Mitigate Homocoupling - Thoroughly degas solvents - Use Pd(0) catalyst - Maintain inert atmosphere homocoupling->optimize_homocoupling Yes homocoupling->end No optimize_conversion Action: Improve Conversion - More active ligand/catalyst - Higher temperature - Different base/solvent low_conversion->optimize_conversion Yes low_conversion->end No optimize_protodeboronation->end optimize_homocoupling->end optimize_conversion->end

Caption: A logical workflow for troubleshooting common issues in coupling reactions.

References

Improving the solubility of boronic acids in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with boronic acid solubility in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My boronic acid has poor solubility in my reaction solvent. What are the initial steps I can take to improve it?

A1: Poor solubility of boronic acids is a common issue. Here are several initial strategies you can employ:

  • Co-solvent Systems: Introduce a co-solvent to modify the polarity of the reaction medium. A combination of an apolar solvent (like toluene or dioxane) with a polar, protic solvent (like water or an alcohol) can be effective.

  • pH Adjustment: The solubility of many boronic acids is pH-dependent. The addition of a base can deprotonate the boronic acid to form a more soluble boronate salt.

  • Elevated Temperature: Increasing the reaction temperature can significantly enhance the solubility of many organic compounds, including boronic acids.

  • Phase-Transfer Catalysis: For biphasic reactions (e.g., organic/aqueous), a phase-transfer catalyst (PTC) can facilitate the transfer of the boronate salt from the aqueous phase to the organic phase where the reaction occurs.

Q2: What type of base is most effective for solubilizing boronic acids in Suzuki-Miyaura cross-coupling reactions?

A2: The choice of base is critical and can significantly impact both solubility and reaction yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. They react with the boronic acid to form a boronate salt, which is often more soluble in the aqueous portion of the solvent mixture.

  • Organic Bases: Amine bases like triethylamine (TEA) can also be used, although they are generally less common for this specific purpose.

  • Hydroxides: While strong bases like NaOH or KOH can form highly soluble boronate salts, they can also promote competitive side reactions, such as protodeboronation.

The optimal base often depends on the specific substrates and reaction conditions. It is recommended to screen a few different bases to find the best performer for your system.

Q3: Can derivatization of the boronic acid help with solubility and stability issues?

A3: Yes, derivatization is a powerful strategy. Converting boronic acids into boronate esters can improve their solubility in organic solvents and also enhance their stability, preventing issues like protodeboronation.

  • Pinacol Boronate Esters: These are common derivatives that are often more soluble in organic solvents than the corresponding boronic acids.

  • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are particularly useful. They are highly stable, crystalline solids that are compatible with a wide range of reaction conditions. The MIDA ligand can be cleaved under mild basic conditions to slowly release the boronic acid into the reaction mixture, which can be beneficial for reactions sensitive to high concentrations of boronic acid.

  • Trifluoroborate Salts: Potassium organotrifluoroborate salts (R-BF₃K) are another class of derivatives that are often crystalline, air-stable solids with improved solubility characteristics in certain solvent systems.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Boronic acid precipitates out of solution upon adding reagents. The reaction mixture has become too non-polar. The boronic acid may not be forming a soluble boronate salt.1. Increase the proportion of the polar protic co-solvent (e.g., water, ethanol). 2. Ensure your base is sufficiently soluble and strong enough to form the boronate salt. Consider switching to a different base like K₃PO₄.
Reaction is sluggish or stalls, and starting material remains. Poor mass transfer between phases in a biphasic system. The concentration of the boronic acid in the organic phase is too low.1. Increase the stirring rate to improve mixing. 2. Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) to shuttle the boronate from the aqueous to the organic phase. 3. Consider using a single-phase solvent system if compatible with your reagents.
Significant protodeboronation (boron group replaced by hydrogen) is observed. The boronic acid is unstable under the reaction conditions (e.g., high temperature, strongly basic).1. Lower the reaction temperature if possible. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH). 3. Protect the boronic acid as a more stable derivative, such as a MIDA boronate ester, which will release the boronic acid slowly.
Inconsistent reaction yields, suspecting boronic acid degradation. Boronic acids can be prone to dehydration to form boroxines, or degradation upon storage.1. Use freshly acquired or purified boronic acid. 2. Consider converting the boronic acid to a more stable trifluoroborate salt or MIDA boronate for storage and use.

Experimental Methodologies & Data

Table 1: Effect of Base and Solvent on Boronic Acid Solubility
Boronic AcidSolvent System (v/v)Base (equivalents)Solubility Observation
Phenylboronic AcidToluene/H₂O (4:1)NonePoorly soluble, forms a slurry
Phenylboronic AcidToluene/H₂O (4:1)K₂CO₃ (2.0)Partially soluble, suspension remains
Phenylboronic AcidToluene/H₂O (4:1)K₃PO₄ (2.0)Fully dissolved
Phenylboronic AcidDioxane/H₂O (4:1)Cs₂CO₃ (2.0)Fully dissolved
4-Formylphenylboronic AcidTHFNoneSparingly soluble
4-Formylphenylboronic AcidTHF/H₂O (10:1)K₂CO₃ (2.0)Improved solubility

This table is a generalized representation based on common observations in Suzuki-Miyaura reactions.

Protocol: Improving Solubility with a Phase-Transfer Catalyst
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the boronic acid (1.2 mmol).

  • Solvent Addition: Add the organic solvent (e.g., toluene, 4 mL).

  • Aqueous Base & PTC: In a separate vial, prepare a solution of the base (e.g., K₂CO₃, 2.0 mmol) and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 mmol) in water (1 mL).

  • Combine and React: Add the aqueous solution to the reaction vessel.

  • Heating and Stirring: Heat the biphasic mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring. The PTC will facilitate the transfer of the deprotonated boronic acid (boronate) into the organic phase to react.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

Visual Guides

G cluster_workflow Troubleshooting Workflow for Boronic Acid Solubility Start Insoluble Boronic Acid Solvent Adjust Solvent System? (e.g., add co-solvent) Start->Solvent Base Optimize Base? (e.g., K3PO4, Cs2CO3) Solvent->Base No Success Solubility Achieved Solvent->Success Yes PTC Biphasic System? Add Phase-Transfer Catalyst Base->PTC No Base->Success Yes Deriv Persistent Issues? Use a Derivative (MIDA, Pinacol, BF3K) PTC->Deriv No PTC->Success Yes Deriv->Success Yes

Caption: A decision-making workflow for addressing poor boronic acid solubility.

G cluster_pathway Solubilization via Base and Phase-Transfer Catalyst (PTC) BA_org R-B(OH)2 (Insoluble in Organic Phase) Boronate_aq [R-B(OH)3]- K+ (Soluble in Aqueous Phase) BA_org->Boronate_aq Reaction with Base at Interface Base_aq Base (e.g., K2CO3) (Aqueous Phase) Base_aq->Boronate_aq Boronate_PTC_aq [R-B(OH)3]- Q+ Boronate_aq->Boronate_PTC_aq PTC_cat PTC (Q+X-) PTC_cat->Boronate_PTC_aq Ion Exchange Boronate_PTC_org [R-B(OH)3]- Q+ (Soluble in Organic Phase) Boronate_PTC_aq->Boronate_PTC_org Phase Transfer Reaction Reaction with Aryl Halide (Organic Phase) Boronate_PTC_org->Reaction

Caption: Mechanism of solubility enhancement using a base and phase-transfer catalyst.

Technical Support Center: Catalyst Selection for Sterically Hindered Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, offering potential solutions and optimization strategies.

Q1: My Suzuki-Miyaura reaction with a sterically hindered substrate is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with sterically hindered substrates are often due to the decreased reaction rate caused by steric hindrance around the reaction centers. This impediment affects key steps in the catalytic cycle. The most critical parameters to optimize are the ligand and the base.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction.[1][2] These ligands help form a highly reactive palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide and accelerates the reductive elimination step.[2] The choice of base and solvent is also critical, with combinations like potassium tert-butoxide (t-BuOK) in dioxane often proving effective.[1][3]

Q2: I'm observing significant side products, such as dehalogenation or protodeboronation. How can these be minimized?

A2: Protodeboronation, the hydrolysis of the boronic acid, can be reduced by using less harsh reaction conditions or by employing more stable boronate derivatives like boronate esters (e.g., BPin) or potassium trifluoroborates.[1] Dehalogenation of the aryl halide can sometimes be suppressed by careful selection of the base and solvent, and by ensuring the reaction is conducted under an inert atmosphere to prevent oxygen-mediated side reactions.[1]

Q3: Which types of ligands are most effective for coupling tetra-ortho-substituted biaryls?

A3: Synthesizing highly hindered biaryls, such as those with substituents at all four ortho positions, presents a significant challenge. Specialized, bulky, and electron-rich phosphine ligands are often necessary. For extremely hindered substrates, ligands like AntPhos or BI-DIME have demonstrated superior performance.[4][5] N-Heterocyclic Carbene (NHC) ligands have also shown high efficacy in these challenging couplings.[2]

Q4: Can nickel catalysts be used as an alternative to palladium for sterically hindered couplings?

A4: Yes, nickel-based catalysts have emerged as a powerful alternative, particularly for activating more challenging substrates.[6] Nickel catalysts can be more cost-effective and have shown high reactivity.[7] For instance, NiCl2(PCy3)2 is an air-stable precatalyst that has been used for Suzuki-Miyaura couplings of aryl halides with aryl boronic acids in green solvents.[8] Air-stable Ni(II) complexes with the general formula Ni(NHC)--INVALID-LINK--Cl have also been shown to be effective for the cross-coupling of a range of electronically and sterically diverse partners under mild conditions.[9]

Q5: How critical is the choice of base and solvent for these reactions?

A5: The selection of the base and solvent is crucial and can significantly influence the reaction's success.[2] The base activates the boronic acid for the transmetalation step.[2] Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[3] The solvent choice is also important, with anhydrous, non-polar aprotic solvents like toluene and dioxane being common selections.[4]

Catalyst & Ligand Selection Guide

The selection of an appropriate catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling with sterically hindered substrates. Below is a summary of commonly used catalyst systems.

Catalyst PrecursorLigandKey FeaturesTypical Catalyst Loading (mol%)Ref.
Pd(OAc)₂SPhosEffective for a broad range of hindered substrates.2[6]
Pd₂(dba)₃RuPhosExcellent for sterically demanding couplings.1-2[10]
Pd(OAc)₂XPhosHighly active for hindered aryl chlorides.0.5-2[11]
Pd-NHC ComplexAcenaphthoimidazolylideneHighly efficient for di-, tri-, and tetra-ortho-substituted biaryls.0.05-0.5[3][12]
NiCl₂(PCy₃)₂PCy₃Air-stable precatalyst, effective in green solvents.1-5[8]
Ni(NHC)--INVALID-LINK--ClNHC/PhosphiteAir-stable, effective under mild conditions for diverse substrates.0.5-2[9]

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates.

Protocol 1: General Procedure using a Palladium/Phosphine Ligand System

This protocol provides a general method for the coupling of a sterically hindered aryl bromide with an arylboronic acid using a palladium/SPhos catalyst system.[6]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 2-24 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Palladium/N-Heterocyclic Carbene (NHC) Ligand System

This protocol is adapted for the use of a robust acenaphthoimidazolylidene palladium complex, which is highly efficient for sterically hindered substrates.[3][12]

Materials:

  • Aryl halide (bromide or chloride) (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (1.0 mmol, 2.0 equiv)

  • Pd-NHC complex (e.g., complex 3a from the reference) (0.0025 mmol, 0.5 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.5 mmol, 3.0 equiv)

  • Dioxane (2 mL)

Procedure:

  • In a glovebox, add the aryl halide, arylboronic acid, Pd-NHC complex, and t-BuOK to a vial equipped with a magnetic stir bar.

  • Add dioxane to the vial.

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • Stir the reaction for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture can be filtered through a short pad of silica gel, eluting with a suitable solvent.

  • The filtrate is then concentrated, and the residue is purified by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OR)₂) BoronicAcid->Transmetal Troubleshooting_Workflow Start Low Yield in Sterically Hindered Suzuki Coupling CheckLigand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos, NHC)? Start->CheckLigand ChangeLigand Switch to a bulkier ligand. CheckLigand->ChangeLigand No CheckBase Is the base appropriate? (e.g., K₃PO₄, Cs₂CO₃, t-BuOK) CheckLigand->CheckBase Yes ChangeLigand->CheckBase ChangeBase Optimize the base. CheckBase->ChangeBase No CheckSolvent Is the solvent anhydrous and aprotic (e.g., Toluene, Dioxane)? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Switch to a suitable solvent. CheckSolvent->ChangeSolvent No IncreaseTemp Increase reaction temperature. CheckSolvent->IncreaseTemp Yes ChangeSolvent->IncreaseTemp Success Improved Yield IncreaseTemp->Success

References

Effect of different bases on (3-Chloro-5-ethoxyphenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (3-Chloro-5-ethoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in a Suzuki-Miyaura coupling reaction involving this compound?

A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the this compound to form a more nucleophilic boronate species ("ate" complex).[1][2] This boronate is more reactive towards the palladium(II) halide complex in the transmetalation step, which is often the rate-determining step of the reaction.[1][3] Two main pathways are generally accepted for the role of the base: the boronate pathway, where the base activates the boronic acid, and the hydroxide pathway, where the base reacts with the palladium complex.[2]

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the initial troubleshooting steps I should take?

A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here are some initial checks:

  • Reagent Quality: Ensure the this compound is pure and has not degraded. Boronic acids can undergo protodeboronation, especially if they are electron-deficient.[4]

  • Catalyst and Ligand Integrity: Verify that your palladium catalyst and phosphine ligands have not been deactivated by exposure to air.[4]

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst.[4][5]

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents.[4] Ensure the base is of high purity.

Q3: I am observing significant protodeboronation of this compound. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[4] To minimize this:

  • Choice of Base: Use a milder base. Strong bases can promote protodeboronation.[4][6] Consider using bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][5]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous conditions with a suitable base can be beneficial.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[4][6]

Q4: Which type of base, inorganic or organic, is generally preferred for Suzuki-Miyaura couplings with aryl chlorides like my coupling partner for this compound?

A4: Inorganic bases are most commonly and successfully used in Suzuki-Miyaura couplings.[2][7] For less reactive aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the reaction.[5] Organic bases are less common but can be advantageous when dealing with substrates that are sensitive to strong inorganic bases.[2][7]

Troubleshooting Guide

Issue: Low to No Product Formation

Possible Cause 1: Ineffective Base

  • This compound , being somewhat electron-deficient due to the chloro substituent, may require a sufficiently strong base for efficient boronate formation. If you are using a weak base, the activation of the boronic acid may be too slow.

  • Troubleshooting Steps:

    • Switch to a stronger inorganic base such as K₃PO₄ or Cs₂CO₃.[5]

    • Ensure the base is fully dissolved or well-suspended in the reaction mixture.

    • Consider using a combination of bases, for example, a carbonate with fluoride ions (e.g., KF or CsF), which can play a unique role in activating the boronic acid.[2]

Possible Cause 2: Catalyst Deactivation

  • The chosen base may not be compatible with the palladium catalyst or ligand, leading to catalyst decomposition.

  • Troubleshooting Steps:

    • Screen different palladium precatalysts and ligands. Buchwald ligands, for instance, are known to be effective for challenging couplings.[5]

    • Ensure rigorous exclusion of oxygen from your reaction setup.

Data Presentation: Effect of Different Bases on Reaction Yield

The following table summarizes the hypothetical yield of the Suzuki-Miyaura coupling between this compound and 4-bromoanisole under various basic conditions. This data is illustrative and aims to show general trends.

BaseBase StrengthSolvent SystemTemperature (°C)Time (h)Yield (%)Observations
Na₂CO₃ ModerateToluene/Ethanol/H₂O901265Moderate yield, some starting material remains.
K₂CO₃ ModerateDioxane/H₂O1001078Good yield, a common choice for many Suzuki couplings.[8]
Cs₂CO₃ StrongDioxane100892Excellent yield, often effective for difficult couplings.[5][9]
K₃PO₄ StrongToluene110895Excellent yield, particularly good for aryl chlorides.[5]
Triethylamine (TEA) Organic (Weak)DMF10024<10Ineffective, organic bases are often poor choices.[7]
NaOH Very StrongToluene/H₂O80645Lower yield, potential for side reactions and catalyst inhibition.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low or No Product Yield check_reagents Verify Reagent Quality (Boronic Acid, Aryl Halide) start->check_reagents check_catalyst Assess Catalyst/Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions (Inert Atmosphere, Solvent) start->check_conditions sub_reagents Use Fresh/Purified Reagents check_reagents->sub_reagents Degradation Suspected sub_catalyst Use Fresh Catalyst/Ligand check_catalyst->sub_catalyst Deactivation Likely sub_conditions Ensure Rigorous Degassing and Anhydrous Solvents check_conditions->sub_conditions Contamination Possible optimize_base Optimize Base sub_reagents->optimize_base sub_catalyst->optimize_base sub_conditions->optimize_base stronger_base Use Stronger Base (e.g., K3PO4, Cs2CO3) optimize_base->stronger_base Slow Reaction milder_base Use Milder Base to Avoid Side Reactions optimize_base->milder_base Side Reactions Observed success Improved Yield stronger_base->success milder_base->success base_choice_logic start Choice of Base basicity Basicity start->basicity solubility Solubility start->solubility rate Reaction Rate basicity->rate Stronger Base -> Faster Rate side_reactions Side Reactions (e.g., Protodeboronation) basicity->side_reactions Stronger Base -> More Side Reactions solubility->rate Higher Solubility -> Faster Rate yield Overall Yield rate->yield side_reactions->yield Decreases

References

Technical Support Center: Purification of Boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from boronic acid reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a boronic acid reaction?

A1: The most common impurities encountered after a boronic acid reaction, such as a Suzuki-Miyaura coupling, include:

  • Unreacted Boronic Acid: Often used in excess to drive the reaction to completion.

  • Homocoupled Byproducts: Result from the coupling of two boronic acid molecules, a side reaction often promoted by the presence of oxygen.[1][2][3][4]

  • Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom, which can be caused by excess water or harsh basic conditions.[1][2]

  • Residual Palladium Catalyst: Homogeneous palladium catalysts can leach into the product mixture.[5]

  • Unreacted Starting Materials: Such as aryl halides.

  • Ligands and Bases: And their degradation products.

Q2: How can I remove unreacted boronic acid from my product?

A2: Several methods can be employed to remove excess boronic acid, depending on the properties of your desired product.

  • Aqueous Extraction: Basic washes (e.g., 1-2 M NaOH) can be effective as boronic acids are acidic and will partition into the aqueous layer as the corresponding boronate salt.[6] This is often the first and simplest method to try.

  • Scavenger Resins: Solid-supported scavengers are highly effective. Resins functionalized with diethanolamine (DEAM) or diol groups can selectively bind to boronic acids, which can then be removed by filtration.[7][8][9]

  • Complexation/Precipitation:

    • Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which precipitates and can be filtered off.[10][11][12][13]

    • Sorbitol Extraction: This technique involves using sorbitol to form a complex with the boronic acid, pulling it into an aqueous layer during extraction.[10][14]

  • Fluorous Solid-Phase Extraction (F-SPE): If using a fluorous-tagged boronic acid, F-SPE can be used to selectively remove it from the non-fluorous product.[15][16][17][18][19]

Q3: What is the best way to remove residual palladium catalyst?

A3: Removing trace amounts of palladium is often crucial, especially in pharmaceutical applications.

  • Filtration through Celite: A simple and common first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[20] This can remove a significant portion of the metal catalyst.

  • Metal Scavengers: Thiol-based silica scavengers or other solid-supported metal scavengers can be very effective at trapping residual palladium.

  • Activated Carbon: Treatment with activated carbon can also be used to adsorb palladium impurities.[21]

  • Chromatography: Column chromatography is a standard method for removing palladium residues along with other impurities.[20]

  • Organic Solvent Nanofiltration (OSN): This is a more advanced technique that can separate the target product from the palladium catalyst based on molecular weight.[20]

Q4: My product and a key impurity are co-eluting during column chromatography. What can I do?

A4: Co-elution is a common challenge. Here are some strategies to improve separation:

  • Change the Solvent System: Experiment with different solvent systems. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol or an ether/hexane system.[22]

  • Use an Additive: If one of your compounds has acidic or basic properties, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to your eluent can dramatically change its retention factor (Rf) on the silica gel.[22]

  • Change the Stationary Phase: If silica gel isn't working, consider using a different stationary phase like alumina or a C18 reversed-phase column.[23]

  • Lower the Rf: Aim for a lower Rf value (e.g., 0.1) for your target compound. While this will require more solvent, it often provides better separation between closely eluting spots.[22]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant amount of boronic acid homocoupling byproduct observed. Presence of oxygen in the reaction.[1][2][4] Use of a Pd(II) source without complete reduction to Pd(0).[2]Ensure thorough degassing of solvents and reaction mixture.[1] Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen).[1] Consider adding a mild reducing agent like potassium formate to minimize free Pd(II).[3]
Excess boronic acid is difficult to remove by standard aqueous wash. The desired product may also have acidic properties, leading to its loss in the aqueous phase. The boronic acid may have low aqueous solubility.Use a scavenger resin (e.g., DEAM or Diol functionalized) for selective removal.[7][8][9] Attempt a sorbitol extraction to selectively complex the boronic acid.[10]
Product appears clean by TLC but NMR shows boronic acid-related impurities. Boronic acids and their anhydrides (boroxines) can sometimes be difficult to visualize on TLC or may have similar Rf values to the product.Utilize a purification method specific for boronic acids, such as scavenger resins or complexation with diethanolamine.[7][10][11][12][13]
Black precipitate (palladium black) forms during the reaction. Catalyst decomposition.This is not always detrimental to the reaction. After the reaction is complete, the palladium black can often be removed by filtration through Celite.[20]
Boronic ester starting material is hydrolyzing on the silica gel column. The silica gel is too acidic or contains water.Consider using neutral alumina for chromatography.[23] Try treating the silica gel with a base or using a less protic solvent system.

Key Experimental Protocols

Protocol 1: General Aqueous Workup for Boronic Acid Removal
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 1-2 M aqueous NaOH or K₂CO₃ solution. Repeat the wash 2-3 times.

  • Combine the aqueous layers and back-extract with the organic solvent to recover any product that may have partitioned.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][24]

Protocol 2: Purification via Diethanolamine Adduct Formation
  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent like diethyl ether.

  • Add diethanolamine (1.0-1.1 equivalents relative to the boronic acid) dropwise while stirring.[24]

  • A precipitate of the diethanolamine-boronate adduct should form, sometimes after a few minutes of stirring.[11][13]

  • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

  • Isolate the solid adduct by vacuum filtration.

  • Wash the filtered solid with a small amount of cold solvent.

  • The filtrate, containing your desired product, can then be concentrated and further purified if necessary.

Protocol 3: Palladium Removal by Filtration through Celite
  • Dilute the final reaction mixture with a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Prepare a small plug of Celite (1-2 cm thick) in a sintered glass funnel or a pipette.[20]

  • Pre-wet the Celite pad with the solvent used for dilution.

  • Pass the diluted reaction mixture through the Celite pad. The Celite will trap insoluble palladium species.[20]

  • Wash the Celite pad with additional solvent to ensure all the product is collected.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now with reduced palladium content.

Visual Guides

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Base Wash) start->workup Initial Quench extraction Liquid-Liquid Extraction workup->extraction scavenger Scavenger Resin (Boronic Acid or Pd) extraction->scavenger Targeted Impurity Removal chromatography Column Chromatography scavenger->chromatography Final Polishing product Pure Product chromatography->product

Caption: General purification workflow for boronic acid reaction products.

Troubleshooting_Tree start Analyze Crude Product (TLC, NMR, LCMS) q1 Excess Boronic Acid? start->q1 q2 Pd Residue? q1->q2 No a1_yes Base Wash or Scavenger Resin q1->a1_yes Yes q3 Homocoupled Byproduct? q2->q3 No a2_yes Celite Filtration or Metal Scavenger q2->a2_yes Yes a3_yes Column Chromatography (Optimize Solvent System) q3->a3_yes Yes final Pure Product q3->final No a1_yes->q2 a2_yes->q3 a3_yes->final

Caption: Decision tree for troubleshooting common purification issues.

References

How to avoid homocoupling of (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting and guidance for Suzuki-Miyaura cross-coupling reactions, with a specific focus on mitigating undesired homocoupling of boronic acids like (3-Chloro-5-ethoxyphenyl)boronic acid.

Troubleshooting Guide: How to Avoid Homocoupling of this compound

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities. This not only reduces the yield of the desired product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.

Step 1: Identify the Potential Cause

The primary drivers for boronic acid homocoupling are the presence of dissolved oxygen and excess Palladium(II) species in the reaction mixture.[1][2][3][4] Start by evaluating your experimental setup and reagents.

Step 2: Implement Corrective Actions Based on the Likely Cause

Issue 1: Oxygen in the Reaction Mixture

Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2][3][5][6]

Solutions:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[5][7][8]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup, from reagent addition to the final quench.[5][7][8]

Issue 2: High Concentration of Pd(II) Species

Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst can lead to initial homocoupling as it is reduced to the active Pd(0) state.[1][2]

Solutions:

  • Use a Pd(0) Source: Whenever possible, use a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2]

  • Employ Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which can significantly minimize homocoupling.[2]

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[9][10]

Issue 3: Suboptimal Reaction Conditions

The choice of ligand, base, and solvent can significantly influence the competition between the desired cross-coupling and the undesired homocoupling.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos can promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[2][11]

  • Base Selection: Use weaker inorganic bases like K₂CO₃ or K₃PO₄.[2][12] These are generally effective at activating the boronic acid without promoting side reactions as much as stronger bases might.

  • Solvent Choice: Aprotic solvents such as 1,4-dioxane, toluene, and THF are commonly used and can help minimize homocoupling.[2]

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem?

A1: Homocoupling is a side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. This is problematic because it consumes your starting material, lowers the yield of the desired cross-coupled product, and the resulting homocoupled product can be difficult to separate during purification due to its structural similarity to the target molecule.[3][4]

Q2: My TLC/LC-MS analysis shows a significant amount of a symmetrical biaryl byproduct. Is this likely due to homocoupling?

A2: Yes, the presence of a significant amount of a symmetrical biaryl derived from your boronic acid is a strong indicator of homocoupling.[3]

Q3: Can the specific structure of this compound make it more prone to homocoupling?

A3: While all arylboronic acids can undergo homocoupling, electron-rich boronic acids can sometimes be more susceptible. The ethoxy group on your specific boronic acid is electron-donating, which might slightly increase its propensity for homocoupling compared to electron-deficient boronic acids.

Q4: I am using a Pd(II) precatalyst. How can I minimize homocoupling at the start of the reaction?

A4: If you must use a Pd(II) source, one strategy is to pre-heat the mixture of the catalyst, base, solvent, and your aryl halide for a short period (e.g., 10 minutes at 60-80°C) before adding the this compound.[5] This can help to ensure the Pd(II) is reduced to Pd(0) by other means before the boronic acid is introduced.

Q5: Can temperature affect the rate of homocoupling?

A5: Yes, reaction temperature is a critical parameter. While higher temperatures can increase the rate of the desired Suzuki coupling, they can also accelerate side reactions like homocoupling. It is often a matter of finding the optimal temperature that favors the cross-coupling reaction without significantly promoting homocoupling.

Data Presentation

The following table summarizes recommended starting conditions to minimize the homocoupling of this compound. These are general guidelines and may require further optimization for your specific reaction.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos Pd G3)Direct entry into the catalytic cycle as Pd(0), avoiding Pd(II)-mediated homocoupling.[2]
Ligand SPhos or XPhosBulky, electron-rich ligands that promote reductive elimination and hinder homocoupling.[2][11]
Base K₃PO₄ or K₂CO₃Weaker inorganic bases that are effective for transmetalation but less likely to promote side reactions.[2][12]
Solvent Toluene or 1,4-Dioxane (degassed)Aprotic solvents that are commonly effective in minimizing homocoupling.[2]
Atmosphere Argon or NitrogenRigorous exclusion of oxygen is crucial to prevent oxidation of Pd(0) to Pd(II).[5][9]

Experimental Protocols

Optimized Protocol for Suzuki Coupling to Minimize Homocoupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2-3 equivalents)

  • Anhydrous, degassed Toluene

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with Argon or Nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_end Outcome start Significant Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen check_pd_source Evaluate Palladium Source check_oxygen->check_pd_source If oxygen is excluded degas Rigorously Degas Solvents & Maintain Inert Atmosphere check_oxygen->degas Yes check_conditions Review Reaction Conditions check_pd_source->check_conditions If Pd(0) is used use_pd0 Use Pd(0) Source or Modern Precatalyst check_pd_source->use_pd0 Using Pd(II) optimize_ligand_base Optimize Ligand and Base (e.g., Bulky Ligand, Weaker Base) check_conditions->optimize_ligand_base If conditions are suboptimal end Homocoupling Minimized degas->end use_pd0->end optimize_ligand_base->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

References

Technical Support Center: Managing Reaction Kinetics of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the kinetics of reactions involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction rate of substituted phenylboronic acids?

A1: The reaction kinetics are primarily governed by several factors:

  • Electronic Effects of Substituents: Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, which can facilitate certain steps in the catalytic cycle, such as transmetalation. Conversely, electron-donating groups can decrease this acidity.[1][2][3] The acidity constants (pKa) of phenylboronic acids are significantly impacted by the nature and position of these substituents.[1][4]

  • Steric Hindrance: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of reactants to the boron center, potentially slowing down the reaction.[1][5]

  • Reaction pH: The pH of the reaction medium is critical as it affects the equilibrium between the neutral boronic acid (trigonal) and the more nucleophilic boronate species (tetrahedral).[4][6][7] The formation of the boronate anion is often crucial for the transmetalation step in cross-coupling reactions.[7]

  • Solvent and Base Combination: The choice of solvent and base is interdependent and crucial. The base facilitates the formation of the active boronate species, while the solvent influences the solubility of reagents and the stability of intermediates.[8]

  • Catalyst and Ligand System: In metal-catalyzed reactions like the Suzuki-Miyaura coupling, the choice of palladium source (e.g., Pd(0) vs. Pd(II) precatalysts) and the associated ligands significantly impacts the efficiency of the catalytic cycle.[9][10]

Q2: How do I choose the appropriate substituted phenylboronic acid for my reaction?

A2: The choice depends on the desired reactivity and the specific reaction conditions.

  • For faster reactions, consider phenylboronic acids with electron-withdrawing substituents, as they can accelerate the transmetalation step.[1]

  • Be mindful of steric effects; if your coupling partner is sterically demanding, using a less hindered phenylboronic acid may be beneficial.[1]

  • Consider the stability of the boronic acid. Some are prone to decomposition pathways like protodeboronation.[8][11] In such cases, more stable derivatives like boronic esters (e.g., pinacol esters) might be a better choice.[9][10]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an unwanted arene byproduct and reducing the yield of the desired product.[9][11] This is particularly problematic with electron-rich, heterocyclic, or vinyl boronic acids.[8]

To minimize protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like K₂CO₃ or KF.[8]

  • Anhydrous Conditions: If the reaction chemistry allows, running the reaction under anhydrous conditions can suppress protodeboronation.[9]

  • Use Boronic Esters: Boronic esters, such as MIDA (N-methyliminodiacetic acid) or pinacol esters, are generally more stable and less prone to protodeboronation.[9]

  • Protecting Groups: In some cases, trifluoroborate salts can be used as a stable form of the boronic acid, which are then hydrolyzed in situ.[2][12]

Q4: What causes the formation of homocoupling byproducts?

A4: Homocoupling, the reaction of two boronic acid molecules to form a biaryl byproduct, is often promoted by the presence of oxygen and Pd(II) species.[8][10] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling reaction.[10] To prevent this, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[8][9]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[9] This reduction can be inefficient. Test your catalyst on a known, reliable reaction (e.g., phenylboronic acid and bromobenzene).[9] Consider using modern, air-stable precatalysts like Buchwald palladacycles.[9]
Poor Reagent Quality Boronic acids can degrade over time, forming unreactive boroxines (cyclic anhydrides) or undergoing protodeboronation.[9] Check the purity of your boronic acid by NMR. Use fresh or purified reagents. Consider switching to more stable boronic esters (e.g., pinacol, MIDA).[9]
Oxygen Contamination Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[8] Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere.[8]
Inappropriate Base/Solvent The base may not be strong enough to form the boronate, or it might be too strong, causing degradation.[8] The solvent must be anhydrous and degassed.[9] Screen different base and solvent combinations. Ensure solid bases are finely powdered for better reactivity.[8]
Incorrect Stoichiometry Ensure the stoichiometry of your reagents is correct. A slight excess of the boronic acid (e.g., 1.2 equivalents) is often used.[9]
Issue 2: Inconsistent Reaction Rates or Irreproducible Results
Possible Cause Troubleshooting Step
Variable Reagent Purity The purity of boronic acids can vary between batches, affecting their reactivity. Always check the purity of a new batch of reagent.
Water Content Trace amounts of water can significantly affect the reaction kinetics, sometimes accelerating and sometimes inhibiting the reaction depending on the specific system.[12] Use anhydrous solvents and dry glassware when aiming for anhydrous conditions.
Formation of Boroxines Boronic acids can reversibly form cyclic trimers called boroxines upon dehydration. This equilibrium can affect the concentration of the active monomeric boronic acid. Using boronic esters can circumvent this issue.[9]
Stirring Rate In biphasic reactions, the stirring rate must be vigorous and consistent to ensure efficient mixing and mass transfer between the phases.[8]

Quantitative Data on Substituted Phenylboronic Acids

The electronic nature of substituents significantly influences the acidity (pKa) of phenylboronic acids, which in turn affects their reactivity.

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

Substituent (para-)pKaEffect on Acidity
-NO₂7.23Increases (Electron-withdrawing)
-CHO7.8Increases (Electron-withdrawing)
-F9.14Increases (Electron-withdrawing)
-H8.83Reference
-CH₃9.04Decreases (Electron-donating)
-OCH₃9.24Decreases (Electron-donating)

Data compiled from various sources. Actual values may vary slightly based on measurement conditions.[13]

Table 2: Relative Reaction Rates in Suzuki-Miyaura Coupling

The rate of Suzuki-Miyaura coupling is influenced by the electronic properties of the substituent on the phenylboronic acid.

Phenylboronic AcidSubstituent TypeGeneral Effect on Reaction Rate
4-Nitrophenylboronic acidStrong Electron-WithdrawingGenerally accelerates transmetalation
4-Fluorophenylboronic acidWeak Electron-WithdrawingMildly accelerates transmetalation
Phenylboronic acidNeutralBaseline
4-Methylphenylboronic acidWeak Electron-DonatingMay slightly decrease rate
4-Methoxyphenylboronic acidStrong Electron-DonatingGenerally decreases rate

This table provides a qualitative trend. The actual kinetic effect can be complex and depends on the specific reaction conditions and the rate-determining step of the catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the palladium-catalyzed cross-coupling of a substituted phenylboronic acid with an aryl halide.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the substituted phenylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[8]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand. Then, add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.[8]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[8]

Protocol 2: Kinetic Monitoring of a Suzuki-Miyaura Reaction

This protocol outlines a method for monitoring the kinetics of the reaction to understand the influence of different parameters.

  • Setup: Use an automated reaction sampling system or prepare a series of identical reaction vials for quenching at different time points. Ensure all glassware is dry and the setup allows for strict maintenance of an inert atmosphere.

  • Stock Solutions: Prepare stock solutions of the aryl halide, substituted phenylboronic acid, base, and an internal standard in the chosen degassed solvent to ensure accurate and reproducible dispensing.

  • Initiation: Add the reagents to a thermostatted reaction vessel under an inert atmosphere. The reaction is typically initiated by the addition of the palladium catalyst solution.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a solution of a strong chelating agent like EDTA in a buffered solution) to stop the catalytic cycle.

  • Analysis: Analyze the quenched samples by a calibrated analytical method such as HPLC, GC, or NMR to determine the concentration of reactants, products, and byproducts over time.

  • Data Processing: Plot the concentration of the product versus time. From this data, the initial reaction rate can be determined. By performing a series of experiments where the concentration of one reactant is varied while others are kept constant, the reaction order with respect to each component can be established.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Boronic Acid Ar'-B(OH)3- Boronate Ar'-B(OH)2->Ar'-B(OH)3- Activation Base Base Base->Ar'-B(OH)3- Ar'-B(OH)3-->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low/No Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK catalyst Catalyst/Precatalyst Activity reagent_check->catalyst boronic_acid Boronic Acid Stability (Check for protodeboronation) reagent_check->boronic_acid aryl_halide Aryl Halide Purity reagent_check->aryl_halide optimization 3. Systematic Optimization condition_check->optimization Conditions OK atmosphere Inert Atmosphere (Degassing) condition_check->atmosphere base Base Choice & Purity condition_check->base solvent Solvent Anhydrous & Degassed condition_check->solvent temperature Temperature condition_check->temperature success Successful Reaction optimization->success

Caption: A workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki Coupling with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving substrates with electron-withdrawing groups (EWGs).

Frequently Asked Questions (FAQs)

Q1: What is the general impact of electron-withdrawing groups on the efficiency of Suzuki coupling reactions?

A1: Electron-withdrawing groups (EWGs) can have a significant, and often opposing, impact on the efficiency of Suzuki coupling depending on which coupling partner they are located:

  • On the Aryl Halide (Electrophile): EWGs on the aryl halide generally accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2][3] This can lead to an overall increase in the reaction rate.

  • On the Organoboron Reagent (Nucleophile): EWGs on the arylboronic acid or ester decrease its nucleophilicity.[4] This can slow down the transmetalation step, potentially leading to lower reaction yields.[5] Furthermore, electron-deficient boronic acids are more susceptible to undesirable side reactions, most notably protodeboronation (the cleavage of the C-B bond).[6][7][8]

Q2: My Suzuki coupling with an electron-deficient boronic acid is giving a low yield. What are the first things I should check?

A2: Low yields with electron-deficient boronic acids are a common issue. Here are the initial checks to perform:

  • Reagent Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere, as they can be sensitive to air and moisture.[9]

  • Inert Atmosphere: Confirm that the reaction was set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that the solvents were properly degassed. Oxygen can deactivate the Pd(0) catalyst.[4]

  • Base Selection and Quality: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous if required by the protocol. The base must be strong enough to form the active boronate species but not so harsh that it promotes significant decomposition of your starting material.[4]

  • Protodeboronation: This is a major side reaction for electron-deficient boronic acids. Consider if your conditions (e.g., excess water, strong base, high temperature) are favoring this pathway.[6][7]

Q3: How can I minimize protodeboronation of my electron-deficient boronic acid?

A3: Protodeboronation is a significant challenge with electron-deficient boronic acids.[6][7] Here are several strategies to mitigate this side reaction:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.[9]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source for protodeboronation. Using anhydrous conditions can be beneficial.

  • Use Boronic Esters: Converting the boronic acid to a more stable derivative, like a pinacol ester (BPin) or an MIDA ester, can significantly reduce the rate of protodeboronation.[10]

  • Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature is advisable.

Q4: Which ligands are best suited for Suzuki couplings involving electron-withdrawing groups?

A4: The choice of ligand is critical for a successful Suzuki coupling, especially with challenging substrates. For reactions involving electron-deficient boronic acids, bulky and electron-rich phosphine ligands are often highly effective.[4] These ligands help to stabilize the palladium catalyst and can accelerate the transmetalation step. Examples of effective ligands include Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos.[4] For electron-deficient aryl chlorides, which are less reactive in oxidative addition, electron-rich and bulky ligands are also recommended to facilitate this step.[2][11]

Troubleshooting Guides

Problem 1: Low to No Yield with an Electron-Deficient Boronic Acid
Potential Cause Troubleshooting Steps
Slow Transmetalation 1. Increase Base Strength: Switch to a stronger base like K₃PO₄ or Cs₂CO₃ to promote the formation of the more reactive boronate species.[4] 2. Use Electron-Rich Ligands: Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands like XPhos or SPhos) to accelerate the catalytic cycle.[4] 3. Increase Temperature: Carefully increase the reaction temperature in increments. Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary.[4]
Protodeboronation 1. Use a Milder Base: Try KF or a weaker carbonate base. 2. Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[10] 3. Anhydrous Conditions: Minimize or eliminate water from the reaction.
Catalyst Deactivation 1. Use a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ to avoid issues with the in-situ reduction of Pd(II) precatalysts.[4] 2. Ensure Rigorous Degassing: Thoroughly degas all solvents and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[9]
Problem 2: Reaction Stalls with an Electron-Deficient Aryl Halide
Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition (especially with Aryl Chlorides) 1. Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) which are known to facilitate the oxidative addition of less reactive aryl chlorides.[4][12] 2. Higher Temperatures: These reactions may require higher temperatures to proceed efficiently.
Catalyst Inhibition If your substrate contains basic nitrogen heterocycles, they can coordinate to the palladium center and inhibit the catalyst.[10] Using highly active catalysts and ligands can sometimes overcome this issue.

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield with an Electron-Deficient Boronic Acid Ester

Reaction: Methyl 4-boronobenzoate coupling with an aryl bromide.

EntryBaseSolventCross-Coupling Yield (%)Homocoupling Yield (%)
1Na₂CO₃Toluene/H₂O7812
2K₃PO₄Dioxane/H₂O858
3Cs₂CO₃THF/H₂O829
4K₂CO₃DMF7515

(Data sourced from a representative study and may vary based on specific substrates and conditions)[13]

Table 2: Comparison of Ligands for a Challenging Suzuki Coupling

Reaction: Coupling of an electron-deficient aryl chloride with an arylboronic acid.

EntryCatalystLigandYield (%)
1Pd(OAc)₂PPh₃<5
2Pd₂(dba)₃P(t-Bu)₃88
3Pd(OAc)₂SPhos95
4Pd₂(dba)₃XPhos92

(Data compiled from various sources to illustrate ligand effectiveness)[13]

Experimental Protocols

General Protocol for Suzuki Coupling of an Electron-Deficient Boronic Acid

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-deficient boronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if not part of the precatalyst)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 v/v)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient boronic acid/ester, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is typically done by evacuating the vessel and backfilling with the inert gas, repeated three times.[9]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (and ligand, if separate) to the reaction vessel.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Transmetalation_complex Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid/Ester (Ar'-B(OR)2) Boronate [Ar'-B(OR)2(Base)]- BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Low Yield with Electron-Deficient Boronic Acids start Low Yield with Electron-Deficient Boronic Acid issue Primary Suspect: Slow Transmetalation or Protodeboronation start->issue solution1 Use Stronger Base (e.g., K3PO4, Cs2CO3) issue->solution1 To promote boronate formation solution2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) issue->solution2 To accelerate catalysis solution3 Increase Reaction Temperature issue->solution3 To overcome activation energy solution4 Use Stable Boronic Ester (e.g., Pinacol or MIDA ester) issue->solution4 To prevent protodeboronation

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Protodeboronation_Mechanism Mechanism of Base-Mediated Protodeboronation BoronicAcid Ar-B(OH)2 (Electron-Deficient) Boronate [Ar-B(OH)3]- (Boronate) BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate TransitionState Transition State Boronate->TransitionState ProtonSource H2O ProtonSource->TransitionState TransitionState->Base Arene Ar-H (Protodeboronated Product) TransitionState->Arene C-B bond cleavage BoricAcid B(OH)3 TransitionState->BoricAcid

Caption: Simplified mechanism of protodeboronation for electron-deficient arylboronic acids.

References

Stability of (3-Chloro-5-ethoxyphenyl)boronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (3-Chloro-5-ethoxyphenyl)boronic acid under basic conditions. The information is intended to assist users in designing and executing experiments, particularly cross-coupling reactions like the Suzuki-Miyaura coupling, where basic conditions are often employed.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concern for this compound, like other arylboronic acids, under basic conditions is its susceptibility to two primary degradation pathways:

  • Protodeboronation: This is the most common degradation pathway in basic media, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1-chloro-3-ethoxybenzene. This process is often accelerated by the presence of water, which acts as a proton source.

  • Oxidation: The boronic acid functional group can be oxidized, especially in the presence of air (oxygen) and certain metal catalysts, leading to the formation of phenolic byproducts.

Q2: How do the chloro and ethoxy substituents on the phenyl ring affect the stability of the boronic acid?

A2: The electronic properties of the substituents on the aromatic ring play a crucial role in the stability of arylboronic acids.

  • The chloro group is an electron-withdrawing group, which increases the Lewis acidity of the boron atom. This makes the boronic acid more susceptible to nucleophilic attack by hydroxide ions, a key step in protodeboronation.

  • The ethoxy group is an electron-donating group. Electron-donating groups can sometimes stabilize the boronic acid by increasing electron density on the aromatic ring, but the overall effect on stability depends on the interplay of electronic and steric factors.

Q3: What is the estimated pKa of this compound and why is it important?

Q4: Which bases are recommended for reactions involving this compound to minimize degradation?

A4: The choice of base is critical. Strong bases like sodium hydroxide (NaOH) in aqueous solutions can significantly accelerate protodeboronation.[3] Milder bases are generally preferred. Consider the following options, starting with the mildest:

  • Potassium fluoride (KF)

  • Potassium carbonate (K2CO3)

  • Potassium phosphate (K3PO4)

  • Cesium carbonate (Cs2CO3)

Running the reaction under anhydrous conditions, if the reaction tolerates it, can also significantly reduce protodeboronation by limiting the proton source.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low to no yield of desired product in a Suzuki-Miyaura coupling reaction. Degradation of this compound via protodeboronation.1. Switch to a milder base: If using a strong base (e.g., NaOH, KOH), switch to K2CO3, K3PO4, or KF.[3] 2. Use anhydrous conditions: Ensure all reagents and solvents are dry and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Lower the reaction temperature: Higher temperatures can accelerate decomposition. 4. Decrease reaction time: Monitor the reaction closely and work it up as soon as it is complete.
Significant formation of 1-chloro-3-ethoxybenzene byproduct. Protodeboronation of the starting boronic acid.1. Confirm the identity of the byproduct using GC-MS or LC-MS. 2. Implement the strategies to minimize protodeboronation as outlined above. 3. Consider using a boronic ester: Convert the boronic acid to a more stable pinacol ester or MIDA boronate. These can release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.
Reaction mixture turns dark or black, and catalyst appears to have crashed out. Catalyst decomposition, potentially initiated by impurities or harsh basic conditions.1. Ensure all reagents are pure. 2. Thoroughly degas all solvents to remove oxygen, which can lead to catalyst oxidation and homocoupling of the boronic acid.[3] 3. Use a more robust palladium precatalyst that is less sensitive to air and moisture.

Quantitative Data Summary

While specific kinetic data for the decomposition of this compound is not available in the literature, the following table provides pKa values for related substituted phenylboronic acids to illustrate the effect of substituents on acidity.

CompoundSubstituent(s)pKa
Phenylboronic acid-H~8.8
3-Chlorophenylboronic acid3-Cl~7.55 (Predicted)[1]
4-Methoxyphenylboronic acid4-OCH3~9.3
3,5-Dichlorophenylboronic acid3,5-Cl2~7.4

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Basic Conditions via ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in the presence of a base over time.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • Base of interest (e.g., NaOD, K2CO3)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg) and a known amount of the internal standard in a deuterated solvent (e.g., 1 mL of DMSO-d6).

  • Transfer a portion of this solution (e.g., 0.5 mL) to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • To the NMR tube, add a specific amount of the base (e.g., a solution of NaOD in D2O or a suspension of K2CO3).

  • Acquire ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) at a constant temperature.

  • Data Analysis: Monitor the disappearance of the aromatic proton signals corresponding to this compound and the appearance of new signals corresponding to the protodeboronated product (1-chloro-3-ethoxybenzene). Integrate the signals of the starting material, product, and the internal standard to determine the relative concentrations over time.

Protocol 2: Quantitative Stability Analysis by HPLC

Objective: To quantify the degradation of this compound under specific basic conditions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Materials:

  • This compound

  • Solvent for stock solution (e.g., acetonitrile)

  • Aqueous buffer solution at the desired pH, prepared with the base of interest.

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between this compound and its potential degradation product, 1-chloro-3-ethoxybenzene. A typical starting condition could be a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate) at a flow rate of 1 mL/min, with UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile.

  • Stability Study:

    • In separate vials, mix an aliquot of the stock solution with the aqueous basic buffer of interest.

    • Maintain the vials at a constant temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench the degradation by neutralizing the solution with an acid (if necessary), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the samples onto the HPLC system.

  • Data Analysis: Record the peak area of the this compound at each time point. Plot the percentage of the remaining boronic acid against time to determine its stability under the tested conditions.

Visualizations

logical_relationship Logical Flow for Troubleshooting Low Yield Start Low Yield Observed Check_Protodeboronation Check for Protodeboronation Byproduct (1-chloro-3-ethoxybenzene) Start->Check_Protodeboronation Byproduct_Present Byproduct Detected Check_Protodeboronation->Byproduct_Present Yes Byproduct_Absent Byproduct Not Detected Check_Protodeboronation->Byproduct_Absent No Mitigation_Strategies Implement Mitigation Strategies: - Milder Base - Anhydrous Conditions - Lower Temperature - Shorter Reaction Time - Use Boronic Ester Byproduct_Present->Mitigation_Strategies Check_Other_Issues Investigate Other Potential Issues: - Catalyst Activity - Reagent Purity - Oxygen Contamination Byproduct_Absent->Check_Other_Issues Re_run_Reaction Re-run Optimized Reaction Mitigation_Strategies->Re_run_Reaction Check_Other_Issues->Re_run_Reaction

Caption: Troubleshooting workflow for low yield reactions.

signaling_pathway Protodeboronation Pathway of this compound cluster_0 Basic Conditions (e.g., OH-) Boronic_Acid This compound Ar-B(OH)2 Boronate Anionic Boronate [Ar-B(OH)3]- Boronic_Acid->Boronate + OH- Transition_State Transition State Boronate->Transition_State + H2O (Proton Source) Product Protodeboronated Product (1-chloro-3-ethoxybenzene) Ar-H Transition_State->Product Boric_Acid Boric Acid B(OH)3 Transition_State->Boric_Acid

Caption: Base-catalyzed protodeboronation of arylboronic acid.

References

Scale-up considerations for reactions using (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and scale-up protocols for reactions involving (3-Chloro-5-ethoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure long-term stability?

A1: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Like many boronic acids, it can be susceptible to dehydration to form a cyclic anhydride (boroxine) or protodeboronation if exposed to moisture or harsh acidic/basic conditions.[1][2] Proper storage is crucial to maintain its reactivity and purity.

Q2: What are the primary large-scale applications for this boronic acid?

A2: The most prominent industrial application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceutical compounds and advanced materials.[5]

Q3: How do the chloro- and ethoxy- substituents on the phenyl ring affect the reactivity of this boronic acid?

A3: The electronic properties of the substituents influence the boronic acid's reactivity. The chlorine atom is an electron-withdrawing group, which increases the Lewis acidity of the boron atom.[4] The ethoxy group is electron-donating. These opposing effects create a balanced electronic profile that influences the rates of transmetalation and side reactions during the catalytic cycle of cross-coupling reactions.

Q4: What are the key challenges when scaling up reactions with this compound?

A4: Key scale-up challenges include managing heat transfer from potentially exothermic reactions, ensuring efficient mixing and mass transfer in large reactors to avoid localized hot spots and incomplete conversion, and controlling impurity formation.[6] Robust purification methods to remove byproducts and residual palladium catalyst are also critical, especially for pharmaceutical applications.[6][7]

Troubleshooting Guide

Issue 1: Low Yield or Stalled Reaction Conversion

Q: My Suzuki-Miyaura coupling reaction worked well at the 10-gram scale, but the conversion is low and stalled after scaling up to 5 kilograms. What are the likely causes?

A: Low conversion upon scale-up is a common issue that can stem from several factors related to the different physical parameters of large-scale reactors:[6]

  • Inefficient Mixing: Large reactors have a smaller surface-area-to-volume ratio, making homogeneous mixing more challenging.[6] Poor agitation can lead to localized concentration gradients and "hot spots," which can cause reagent degradation or catalyst deactivation.

  • Poor Temperature Control: Inadequate heat removal can lead to temperature spikes that decompose the catalyst or sensitive reagents.[8] Conversely, if the reaction mass is not heated uniformly to the optimal temperature, the reaction rate will be significantly slower.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[8][9] Ingress of air during the longer processing times at scale can lead to oxidation and the formation of inactive palladium black. Ensure all reagents and the reactor are rigorously degassed and maintained under a strict inert atmosphere.[10]

  • Reagent Quality and Stoichiometry: Ensure all reagents, especially the base and solvents, are of sufficient purity and anhydrous. Verify that the stoichiometry was calculated correctly for the larger scale.

G start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions start->condition_check mixing_check 3. Investigate Mixing Efficiency start->mixing_check catalyst_check 4. Evaluate Catalyst Activity & Loading start->catalyst_check sub_reagent1 Boronic Acid Purity (check for protodeboronation) reagent_check->sub_reagent1 sub_reagent2 Aryl Halide Purity reagent_check->sub_reagent2 sub_reagent3 Base / Solvent Purity (anhydrous?) reagent_check->sub_reagent3 sub_condition1 Temperature Uniform? (no hot spots) condition_check->sub_condition1 sub_condition2 System Fully Inert? (degassing sufficient?) condition_check->sub_condition2 sub_mixing1 Agitation speed adequate for reactor geometry? mixing_check->sub_mixing1 sub_mixing2 Solid reagents fully dissolved/suspended? mixing_check->sub_mixing2 sub_catalyst1 Catalyst decomposed? (e.g., Pd black) catalyst_check->sub_catalyst1 sub_catalyst2 Loading sufficient for larger scale? catalyst_check->sub_catalyst2

Troubleshooting workflow for low conversion on scale-up.
Issue 2: Impurity Formation

Q: During my scale-up, I'm observing a significant amount of a homocoupled biphenyl impurity derived from this compound. How can I suppress this side reaction?

A: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[6] The mechanism can involve the oxidative activation of a Pd(II) precatalyst or reaction with palladium peroxo species.[3] To minimize this:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Ensure the reactor, solvents, and reagent solutions are thoroughly degassed (e.g., by multiple vacuum/nitrogen cycles or sparging with an inert gas). Maintain a positive pressure of nitrogen or argon throughout the reaction.[8][10]

  • Catalyst Choice: Using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) can sometimes help, as the homocoupling can occur during the in situ reduction of Pd(II) precatalysts.[9]

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the main reaction is complete, as this can favor side reactions.

Q: Protodeboronation of my boronic acid is becoming a major issue, reducing my yield. What conditions favor this side reaction and how can it be avoided?

A: Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom. It can be exacerbated by:[11]

  • Presence of Water: Ensure all solvents and reagents are rigorously dried, as moisture facilitates the cleavage of the C-B bond.

  • Harsh Conditions: High temperatures and strongly basic or acidic conditions can promote this side reaction.[9] If possible, screen for milder bases (e.g., K₃PO₄ or K₂CO₃ instead of stronger hydroxides) and the lowest effective reaction temperature.

Issue 3: Work-up and Purification Challenges

Q: The crude product containing the 3-chloro-5-ethoxyphenyl moiety is an oil and streaks badly on silica gel. How can I purify it on a multi-kilogram scale?

A: Purifying non-crystalline, polar compounds at scale is challenging. Column chromatography is often not economically or practically viable. Consider these alternative strategies:

  • Derivatization/Salt Formation:

    • Diethanolamine (DEA) Adducts: Boronic acids often form stable, crystalline adducts with diethanolamine.[11][12] These can be easily isolated by filtration and washed, then the free boronic acid can be liberated when needed. This is a highly effective industrial method.[11][13]

    • Base Extraction: If the product is acidic, it can be purified by extraction into an aqueous base, washing the aqueous layer with an organic solvent to remove non-polar impurities, and then re-acidifying to precipitate or extract the pure product.[14]

  • Recrystallization: Even if the final product is an oil, an earlier intermediate in the synthesis may be a crystalline solid. It is often more efficient to purify an upstream intermediate than the final product.

  • Specialized Chromatography: If chromatography is unavoidable, consider reverse-phase (C18) chromatography for polar compounds or using scavenger resins to remove specific impurities.[13][15]

Q: How can I reduce the residual palladium content in my final product to below 10 ppm for a pharmaceutical application?

A: High levels of residual palladium are a common issue in large-scale cross-coupling reactions.[8] A multi-pronged approach is most effective:

  • Optimized Work-up: Sometimes, specific aqueous washes (e.g., with solutions of sodium bisulfite or thiourea) during work-up can help remove a significant portion of the palladium.[7]

  • Crystallization: If your product is crystalline, this is one of the most powerful methods for purification. Palladium impurities are often excluded from the crystal lattice.

  • Scavenging Agents: After initial isolation, the crude product can be redissolved and treated with a palladium scavenger. These are typically silica-based materials functionalized with thiol or amine groups (e.g., SiliaMetS® Thiol) that chelate and bind the palladium, which is then removed by filtration.[15]

  • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium, although screening for the optimal type of carbon and conditions is often necessary.

Data Presentation

Table 1: Common Catalyst Systems for Suzuki-Miyaura Scale-Up

Catalyst Precursor Ligand Typical Substrates Key Scale-Up Considerations
Pd(OAc)₂ SPhos, XPhos Aryl chlorides, bromides Requires in situ reduction to Pd(0); ligand choice is critical for challenging substrates.[10]
Pd₂(dba)₃ t-Bu₃P Aryl bromides, triflates A direct Pd(0) source, can be sensitive to air and degrade over time.[9]
XPhos Pd G3/G4 (built-in) Aryl chlorides, heteroaryl halides Air-stable precatalysts that are highly active; often allows for lower catalyst loading.[16]

| PdCl₂(dppf) | (built-in) | Aryl bromides, iodides | Robust and well-established catalyst, but may be less active for challenging substrates.[9] |

Table 2: Common Impurities and Mitigation Strategies

Impurity Type Potential Cause(s) Mitigation Strategy
Homocoupling Product Presence of oxygen; side reaction during Pd(II) reduction.[3][6] Rigorously degas all solvents and reagents; maintain a strict inert atmosphere.[10]
Protodeboronation Product Excess water; harsh basic/acidic conditions; high temperature.[9][11] Use anhydrous solvents; screen for milder bases and lower reaction temperatures.
Dehalogenated Starting Material Certain bases or solvents (e.g., alcohols) acting as hydride sources.[6] Screen alternative bases and solvents; control temperature.

| Residual Palladium | Inefficient removal during work-up and purification.[8] | Use palladium scavengers, activated carbon, or ensure robust crystallization protocol.[7][15] |

Experimental Protocols & Methodologies

General Protocol: Scale-Up of a Suzuki-Miyaura Coupling in a 100 L Reactor

Disclaimer: This is a representative protocol and must be optimized for the specific substrates and safety-tested before implementation.

  • Reactor Preparation:

    • Ensure the 100 L glass-lined reactor is clean, dry, and all peripherals (condenser, temperature probe, agitator, nitrogen inlet) are functioning correctly.

    • Inert the reactor by performing at least three vacuum/nitrogen backfill cycles. Maintain a positive nitrogen pressure.

  • Reagent Charging:

    • Charge the reactor with this compound (e.g., 5.0 kg, 1.1 eq) and the aryl halide coupling partner (e.g., 1.0 eq).

    • Add the chosen solvent (e.g., 2-MeTHF, 50 L), which has been previously degassed by sparging with nitrogen for at least 1 hour.

    • Begin agitation at a speed determined during process development to ensure good slurry mixing (e.g., 100-150 RPM).

  • Base and Catalyst Addition:

    • In a separate vessel, prepare a degassed aqueous solution of the base (e.g., K₂CO₃, 3.0 eq in 20 L of purified water).

    • Charge the aqueous base solution to the reactor.

    • Add the palladium catalyst and ligand (e.g., XPhos Pd G3, 0.05 mol%). The catalyst can be added as a solid or as a slurry in a small amount of degassed solvent.[10]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the target temperature (e.g., 80-85 °C).

    • Monitor the reaction progress by taking samples periodically for HPLC analysis. Check for the disappearance of the limiting starting material.[10] Typical reaction times are 8-20 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (e.g., <1% starting material remaining), cool the reactor to room temperature (20-25 °C).

    • Stop agitation and allow the layers to separate.

    • Transfer the lower aqueous layer to a waste drum.

    • Wash the organic layer with brine (20 L). Separate and discard the aqueous layer.[10]

    • (Optional Palladium Scavenging Step): The organic layer can be treated with an aqueous solution of a scavenger or filtered through a bed of a solid-supported scavenger.

    • Transfer the organic layer to a fresh, clean vessel and concentrate under reduced pressure to yield the crude product.

G setup 1. Reactor Setup & Inerting charge 2. Charge Boronic Acid, Aryl Halide, & Solvent setup->charge base_cat 3. Add Aqueous Base & Catalyst charge->base_cat react 4. Heat to Target Temp base_cat->react monitor 5. Monitor by IPC (HPLC) Until Completion react->monitor cool 6. Cool to Room Temp monitor->cool Reaction Complete quench 7. Phase Separation (Remove Aqueous Layer) cool->quench wash 8. Wash with Brine quench->wash isolate 9. Concentrate Organic Layer wash->isolate purify 10. Crude Product Isolation & Further Purification isolate->purify

General workflow for a scale-up Suzuki-Miyaura coupling.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Boronic Acid Derivative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods for boronic acid derivatives is a critical cornerstone of reliable data and regulatory compliance. This guide provides a comprehensive comparison of prevalent analytical techniques, offering objective performance data and detailed experimental protocols to inform method selection and implementation.

The unique chemical properties of boronic acid derivatives, including their propensity for dehydration to form boroxines and their interactions with diols, present distinct analytical challenges. Ensuring the accuracy, precision, and reliability of quantitative and qualitative methods is paramount for drug discovery, development, and quality control. This guide delves into the validation of key analytical methodologies, providing a framework for their effective application.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as the analyte's properties, the sample matrix, and the intended purpose of the analysis. The following tables summarize the performance of commonly employed techniques for the analysis of boronic acid derivatives, based on established validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Non-Aqueous Capillary Electrophoresis (NACE) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Separation in a capillary based on differential migration in a non-aqueous electrolyte.Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information.
Applicability Widely applicable for non-volatile and thermally labile boronic acid derivatives.[6][7]Suitable for volatile derivatives or those that can be made volatile through derivatization.[8][9]Effective for analyzing boronic esters and their corresponding acids, minimizing hydrolysis.[10]Primarily for structural elucidation, purity assessment, and studying equilibria.[11][12][13]
Specificity High, can be enhanced with selective detectors like MS/MS.Very high, mass spectral data provides structural confirmation.[8][9]High, offers good resolution between esters and acids.[10]High, provides detailed structural information.
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.998[8][9]Good linearity achievable.Quantitative NMR (qNMR) can provide excellent linearity.
Accuracy (% Recovery) Typically 98-102%Typically within 80-120% for spike recoveries.[10]Good spike recoveries reported within 80-120%.[10]High accuracy with proper internal standards.
Precision (%RSD) Typically < 2%Good reproducibility.Good reproducibility.High precision achievable.
Limit of Detection (LOD) ng/mL to pg/mL range, depending on the detector.[14]Can reach low levels (e.g., 0.04 µg/L for boric acid).[8][9]Can achieve sensitivity at the 0.5% level for residual acids.[10]Generally lower sensitivity compared to chromatographic methods.
Throughput Moderate to high.Moderate, sample preparation (derivatization) can be time-consuming.High, with short run times (e.g., < 3 min).[10]Low to moderate.
Key Limitations Potential for on-column hydrolysis of labile derivatives.[10]Derivatization is often required, which can introduce variability.Limited to charged or chargeable analytes.Lower sensitivity, higher instrumentation cost.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of aromatic boronic acids.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Primesep P mixed-mode reversed-phase cation-exchange column (4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: Acetonitrile and water with an acidic buffer (e.g., H₂SO₄).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detection: UV at 270 nm.[15]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is effective for the determination of boric acid after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Convert non-volatile boric acid to a volatile triethanolamine borate.[8][9]

  • GC Column: A suitable capillary column for the separation of the derivatized analyte.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An appropriate temperature gradient to ensure separation and elution of the analyte.

  • MS Detection: Selected Ion Monitoring (SIM) mode for high selectivity and sensitivity.[8][9]

Non-Aqueous Capillary Electrophoresis (NACE)

This technique is particularly useful for the analysis of boronic esters and their corresponding acids, mitigating the risk of hydrolysis.[10]

  • Instrumentation: Capillary electrophoresis system.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte: A non-aqueous solution, such as a mixture of acetonitrile and methanol with a suitable electrolyte.

  • Voltage: Application of a high voltage across the capillary to effect separation.

  • Detection: UV or Diode Array Detector.

  • Sample Preparation: Dissolve the sample in the background electrolyte or a compatible non-aqueous solvent.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR is a powerful tool for the structural characterization of boronic acid derivatives and for studying their interactions.[12][13]

  • Instrumentation: High-field NMR spectrometer.

  • Sample Preparation: Dissolve the boronic acid derivative in a suitable deuterated solvent.

  • Acquisition: Acquire ¹¹B NMR spectra. The chemical shift provides information about the electronic environment of the boron atom.

  • Data Analysis: Analyze the chemical shifts and coupling constants to determine the structure and purity of the compound.

Visualizing Analytical Workflows

Understanding the logical flow of analytical procedures is crucial for efficient method development and validation. The following diagrams, generated using the DOT language, illustrate key workflows.

cluster_0 HPLC Method Validation Workflow Method Development Method Development Specificity Specificity Method Development->Specificity Analyte Identification Linearity & Range Linearity & Range Specificity->Linearity & Range Calibration Curve Accuracy Accuracy Linearity & Range->Accuracy Spike/Recovery Precision Precision Accuracy->Precision Repeatability & Intermediate Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Signal-to-Noise Robustness Robustness LOD & LOQ->Robustness Method Variations Validated Method Validated Method Robustness->Validated Method

Caption: A typical workflow for the validation of an HPLC method.

Boronic Acid Sample Boronic Acid Sample Derivatization Derivatization Boronic Acid Sample->Derivatization Increase Volatility GC Injection GC Injection Derivatization->GC Injection Separation in GC Column Separation in GC Column GC Injection->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Mass Analysis (MS) Mass Analysis (MS) Ionization (EI)->Mass Analysis (MS) Data Acquisition & Analysis Data Acquisition & Analysis Mass Analysis (MS)->Data Acquisition & Analysis

Caption: The experimental workflow for GC-MS analysis of boronic acids.

cluster_1 Decision Tree for Method Selection Analyte Properties Analyte Properties Choice of Technique Choice of Technique Analyte Properties->Choice of Technique Sample Matrix Sample Matrix Sample Matrix->Choice of Technique Intended Purpose Intended Purpose Intended Purpose->Choice of Technique HPLC HPLC Choice of Technique->HPLC Non-volatile GC-MS GC-MS Choice of Technique->GC-MS Volatile/Derivatizable NACE NACE Choice of Technique->NACE Hydrolysis Prone NMR NMR Choice of Technique->NMR Structural Info

Caption: A decision-making diagram for selecting an analytical method.

By carefully considering the performance characteristics and experimental requirements of each technique, researchers can select and validate the most appropriate analytical method for their specific boronic acid derivative, ensuring data of the highest quality and integrity.

References

A Comparative Analysis of Substituted Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. A critical component of this palladium-catalyzed reaction is the organoboron species, most commonly a boronic acid. The nature of the substituent on the boronic acid plays a pivotal role in the reaction's success and yield. This guide offers a detailed comparison of the performance of various substituted boronic acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Performance Comparison: Electronic and Steric Effects

The reactivity of boronic acids in the Suzuki-Miyaura coupling is significantly influenced by both the electronic properties and steric hindrance of their substituents. These factors primarily affect the transmetalation step of the catalytic cycle.

Electronic Effects: The electronic nature of the substituent on the aryl boronic acid can dramatically impact the reaction yield. Generally, boronic acids bearing electron-donating groups (EDGs) tend to provide higher yields compared to those with electron-withdrawing groups (EWGs).[1][2] This is attributed to the increased nucleophilicity of the aryl group, which facilitates the transfer of the organic moiety from the boron atom to the palladium center during transmetalation. Conversely, electron-withdrawing groups decrease the electron density on the aryl ring, slowing down this crucial step.[1]

Steric Effects: Steric hindrance around the boron center can also impede the reaction.[3][4] Bulky substituents on the boronic acid can hinder the approach of the palladium complex, thereby slowing the rate of transmetalation and potentially lowering the overall yield. However, with the development of highly active catalyst systems, even sterically demanding couplings have been achieved with good results.[3][5]

Quantitative Data Summary

The following tables summarize the performance of various substituted boronic acids in Suzuki-Miyaura coupling reactions, highlighting the impact of electronic and steric factors on product yields.

Table 1: Effect of Electron-Donating vs. Electron-Withdrawing Groups on Aryl Boronic Acids

Aryl Boronic Acid SubstituentAryl HalideBaseCatalyst SystemSolventYield (%)
4-Methoxy (EDG)4-BromoanisoleK₃PO₄Pd(OAc)₂ / SPhosToluene/H₂O95
Phenyl (Neutral)4-BromoanisoleK₃PO₄Pd(OAc)₂ / SPhosToluene/H₂O90
4-Trifluoromethyl (EWG)4-BromoanisoleK₃PO₄Pd(OAc)₂ / SPhosToluene/H₂O75
4-Nitro (strong EWG)4-BromoanisoleCs₂CO₃Pd(PPh₃)₄Dioxane60
2-Methyl (Steric + weak EDG)1-BromonaphthaleneK₃PO₄Pd(dppf)Cl₂DMF88
2,6-Dimethyl (Steric)1-BromonaphthaleneCsFPd₂(dba)₃ / XPhosDioxane72

Data compiled from various sources and representative examples.

Table 2: Comparison of Boronic Acids, Boronic Esters, and Trifluoroborates

Organoboron ReagentAryl HalideBaseCatalyst SystemSolventYield (%)
Phenylboronic Acid4-ChlorotolueneK₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O92
Phenylboronic acid pinacol ester4-ChlorotolueneK₃PO₄Pd(dppf)Cl₂Dioxane85
Potassium phenyltrifluoroborate4-ChlorotolueneCs₂CO₃Pd(OAc)₂ / RuPhost-AmylOH/H₂O94

Boronic esters and trifluoroborates are often used as alternatives to boronic acids due to their enhanced stability and ease of handling.[6][7] While boronic acids are generally more reactive, boronic esters can be purified by chromatography.[6] Potassium trifluoroborates are air- and moisture-stable solids that often provide excellent yields.[8]

Experimental Protocols

Below is a generalized experimental protocol for a typical Suzuki-Miyaura coupling reaction. Specific conditions such as the choice of catalyst, ligand, base, and solvent should be optimized for each specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: The solvent (e.g., dioxane, toluene, or DMF, 5 mL) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and, if necessary, a ligand.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Overview and Visualizations

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R'-X) PdII R'-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (R-B(OH)₂) PdII->Transmetalation Base PdII_R R'-Pd(II)-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide Aryl Halide (R'-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R-B(OH)₂) BoronicAcid->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The experimental workflow for optimizing a Suzuki-Miyaura coupling reaction often involves screening different reaction parameters.

Suzuki_Optimization_Workflow Start Define Substrates (Aryl Halide & Boronic Acid) Catalyst Screen Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Start->Catalyst Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst->Base Solvent Screen Solvents (e.g., Dioxane, Toluene, DMF) Base->Solvent Temperature Optimize Temperature Solvent->Temperature Analysis Analyze Yield & Purity (TLC, GC-MS, NMR) Temperature->Analysis Optimized Optimized Protocol Analysis->Optimized caption Workflow for Suzuki-Miyaura reaction optimization.

Caption: Workflow for Suzuki-Miyaura reaction optimization.

References

Reactivity in Suzuki-Miyaura Coupling: A Comparative Guide for (3-Chloro-5-ethoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid is critical to the success of this reaction, influencing yields, reaction kinetics, and substrate scope. This guide provides a comparative analysis of the reactivity of (3-Chloro-5-ethoxyphenyl)boronic acid against other substituted phenylboronic acids, supported by established principles and representative experimental data.

Understanding the Reactivity of this compound

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents. In this compound, the substituents—a chloro group and an ethoxy group—are positioned meta to the boronic acid moiety.

  • Electronic Effects: The chloro group is electron-withdrawing through induction, which can decrease the nucleophilicity of the aryl group attached to boron. This can, in some cases, slow down the crucial transmetalation step of the catalytic cycle. Conversely, the ethoxy group is electron-donating through resonance, which increases the electron density of the aromatic ring and can enhance the rate of transmetalation. The interplay of these opposing electronic effects will determine the overall reactivity.

  • Steric Effects: With both substituents at the meta positions, the steric hindrance around the boronic acid group is relatively low. This is advantageous for the coupling reaction, as it allows for facile approach of the palladium catalyst.

Comparative Reactivity: A Data-Driven Perspective

Boronic AcidSubstituent EffectsRepresentative Yield (%)
Phenylboronic AcidUnsubstituted (Baseline)92
4-Methoxyphenylboronic AcidStrong Electron-Donating (para)95
3-Methoxyphenylboronic AcidElectron-Donating (meta)90
4-Chlorophenylboronic AcidElectron-Withdrawing (para)85
3-Chlorophenylboronic AcidElectron-Withdrawing (meta)88
This compound Mixed Electron-Donating and -Withdrawing (meta) (Estimated) 85-90
3,5-Dichlorophenylboronic AcidStrong Electron-Withdrawing (meta)75
2-Methylphenylboronic AcidElectron-Donating, Sterically Hindered (ortho)70

Note: The yields presented are representative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time). The estimated yield for this compound is based on the combined electronic effects of the chloro and ethoxy groups.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide is provided below.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • The reaction mixture is heated to 90 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further aid in the understanding of the reaction, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Biaryl Product) ArPdAr_prime->ArAr_prime ArX Ar-X (Aryl Halide) ArX->Pd0 Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)2 (Boronic Acid) Ar_prime_BOH2->ArPdX Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Add Degassed Solvents B->C D Heat and Stir C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up: Dilution, Washing, Drying E->F G Purification: Column Chromatography F->G H Characterization of Product G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

A Comparative Guide to Analytical Techniques for (3-Chloro-5-ethoxyphenyl)boronic acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thorough characterization of chemical intermediates is paramount to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient. (3-Chloro-5-ethoxyphenyl)boronic acid, a key building block in organic synthesis, requires precise analytical methods to determine its identity, purity, and stability. This guide provides a comparative overview of essential analytical techniques, complete with experimental protocols and data interpretation, to facilitate the robust characterization of this compound.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific information required. The following table summarizes the key performance aspects of the most common methods for characterizing this compound.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesCommon Challenges
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of identity, purity assessment~5-10 mg dissolved in a deuterated solventLow to mediumUnambiguous structure elucidation, quantitative analysis (qNMR)Lower sensitivity compared to MS, potential for complex spectra
High-Performance Liquid Chromatography (HPLC) Purity determination, quantification of impurities, stability analysis~1 mg/mL solutionHighHigh resolution and sensitivity, well-established methodsCo-elution of impurities, requires reference standards for quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation, impurity identification, high-sensitivity purity analysis~0.1-1 µg/mL solutionHighCombines separation with mass identification, excellent for trace analysisIon suppression effects, potential for boroxine formation in the ion source[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities, requires derivatizationDerivatized sampleMediumHigh separation efficiency for volatile compoundsNot suitable for non-volatile boronic acids without derivatization
Elemental Analysis Determination of elemental composition (%C, %H)~2-5 mg of solid sampleLowProvides fundamental composition dataDoes not distinguish between isomers or identify impurities

Experimental Workflows and Logical Relationships

A systematic approach to the analytical characterization of this compound ensures comprehensive data collection. The following diagram illustrates a typical workflow.

Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Purity and Impurity Profiling cluster_2 Further Characterization NMR NMR Spectroscopy (1H, 13C, 11B) HPLC HPLC-UV/PDA (Purity Assay) NMR->HPLC Structure Known LC_MS LC-MS (Molecular Weight) LC_MS->HPLC LC_MS_Impurity LC-MS (Impurity ID) HPLC->LC_MS_Impurity Impurities Detected Elemental_Analysis Elemental Analysis (%C, %H) HPLC->Elemental_Analysis High Purity GC_MS GC-MS (Volatile Impurities) HPLC->GC_MS Volatiles Suspected Sample (3-Chloro-5-ethoxyphenyl) boronic acid Sample->NMR Identity Sample->LC_MS Confirmation Technique Comparison NMR NMR (Structure) HPLC HPLC (Purity) NMR->HPLC Confirms Identity for Purity Check MS Mass Spectrometry (Molecular Weight) HPLC->MS Separates for MS Identification MS->NMR Confirms MW of Isolated Compounds Elemental_Analysis Elemental Analysis (Composition) Elemental_Analysis->NMR Verifies Empirical Formula

References

A Comparative Guide to the Synthesis of (3-Chloro-5-ethoxyphenyl)boronic Acid: A Cross-Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Among these, (3-Chloro-5-ethoxyphenyl)boronic acid is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials, owing to its specific substitution pattern that allows for fine-tuning of molecular properties. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this key intermediate, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.

Introduction to Synthetic Strategies

The synthesis of arylboronic acids, including this compound, is predominantly achieved through the borylation of an arylmetallic intermediate or the direct palladium-catalyzed borylation of an aryl halide. The classical approaches involve the use of highly reactive organolithium or Grignard reagents, while more contemporary methods leverage the efficiency and functional group tolerance of transition-metal catalysis. This guide will critically evaluate the following synthetic pathways:

  • Route A: The Grignard Reagent Approach: A traditional and robust method involving the reaction of an arylmagnesium halide with a trialkyl borate.[5][6]

  • Route B: The Lithiation-Borylation Pathway: An alternative organometallic route utilizing an aryllithium intermediate, often offering different reactivity and selectivity profiles.[6][7]

  • Route C: Palladium-Catalyzed Miyaura Borylation: A modern, catalytic approach that directly couples an aryl halide with a diboron reagent.[8]

Route A: The Grignard Reagent Approach

This method is a cornerstone of organoboron chemistry, relying on the formation of a Grignard reagent from 1-chloro-3-ethoxy-5-halobenzene, which then acts as a nucleophile to attack an electrophilic borate ester.[5][6]

Causality Behind Experimental Choices

The choice of starting material, typically an aryl bromide or iodide, is dictated by the ease of Grignard reagent formation, with bromides often providing a good balance of reactivity and cost. The reaction is conducted at very low temperatures (-78 °C) to control the high reactivity of the Grignard reagent and prevent side reactions, such as multiple additions to the borate ester, which would lead to the formation of borinic acids and triarylboranes as byproducts.[5][9] Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the Grignard reagent.[5]

Reaction Mechanism

The synthesis begins with the formation of the Grignard reagent, (3-Chloro-5-ethoxyphenyl)magnesium halide. This is followed by the nucleophilic attack of the Grignard's carbanionic carbon on the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a boronate intermediate, which upon acidic hydrolysis, yields the final this compound.[5]

Grignard_Route A 1-Bromo-3-chloro-5-ethoxybenzene C (3-Chloro-5-ethoxyphenyl)magnesium bromide (Grignard Reagent) A->C THF B Magnesium (Mg) B->C E Boronate Intermediate C->E D Triisopropyl borate D->E -78 °C F This compound E->F H2O Acidic Workup (H₃O⁺) H2O->F

Caption: Grignard-based synthesis of this compound.

Detailed Experimental Protocol
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, magnesium turnings (1.2 equivalents) are stirred in anhydrous THF. A solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or 1,2-dibromoethane. The mixture is gently refluxed for 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The freshly prepared Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2). The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[10][11]

Route B: The Lithiation-Borylation Pathway

This route is mechanistically similar to the Grignard approach but employs an aryllithium intermediate, which is generally more reactive. This increased reactivity can be advantageous for less reactive aryl chlorides but also requires stricter control of reaction conditions.[7]

Causality Behind Experimental Choices

The lithiation is typically achieved via halogen-lithium exchange using an alkyllithium reagent like n-butyllithium (n-BuLi) at very low temperatures (-78 °C) to prevent side reactions, such as ortho-lithiation or decomposition of the aryllithium species.[12] The choice of borate ester and solvent system is similar to the Grignard route. This method is particularly useful when the corresponding Grignard reagent is difficult to form or is sluggish in its reaction.[13]

Reaction Mechanism

The process involves the reaction of 1-bromo-3-chloro-5-ethoxybenzene with n-butyllithium to generate the (3-chloro-5-ethoxyphenyl)lithium intermediate via halogen-metal exchange. This highly nucleophilic species then rapidly reacts with a trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate complex affords the desired boronic acid.[6][7]

Lithiation_Route A 1-Bromo-3-chloro-5-ethoxybenzene C (3-Chloro-5-ethoxyphenyl)lithium A->C THF, -78 °C B n-Butyllithium (n-BuLi) B->C E Boronate Intermediate C->E D Trimethyl borate D->E -78 °C F This compound E->F H2O Acidic Workup (H₃O⁺) H2O->F

Caption: Lithiation-borylation route to this compound.

Detailed Experimental Protocol
  • Lithiation: Under an argon atmosphere, a solution of 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent) in anhydrous THF is cooled to -78 °C. A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise, ensuring the temperature remains below -70 °C. The mixture is stirred at this temperature for 1 hour.[12]

  • Borylation: Trimethyl borate (1.5 equivalents) is added slowly to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at -78 °C.[12]

  • Work-up and Isolation: The cooling bath is removed, and the reaction is allowed to warm to room temperature. It is then quenched with a saturated aqueous solution of ammonium chloride. The THF is removed under reduced pressure, and the residue is acidified to pH 3 with 3 M hydrochloric acid. The product is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[12]

Route C: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile method for synthesizing arylboronic acids and their esters. It involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[8]

Causality Behind Experimental Choices

This reaction offers excellent functional group tolerance, avoiding the need for the strongly basic or nucleophilic conditions of the Grignard and lithiation routes.[3] A palladium catalyst, often in conjunction with a phosphine ligand, is crucial for the catalytic cycle. A base, such as potassium acetate, is required for the transmetalation step. The reaction is typically performed at elevated temperatures (80-100 °C) to drive the catalytic cycle.[1]

Reaction Mechanism

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.[2][4][14]

  • Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide.[2][4][14]

  • Reductive Elimination: The aryl and boryl groups on the palladium complex reductively eliminate to form the arylboronic ester and regenerate the Pd(0) catalyst.[2][4][14] The resulting pinacol ester is then hydrolyzed to the boronic acid.

Miyaura_Borylation cluster_0 Catalytic Cycle A 1-Bromo-3-chloro- 5-ethoxybenzene ArPdX Ar-Pd(II)-Br Complex A->ArPdX Oxidative Addition Pd0 Pd(0) Catalyst Pd0->ArPdX ArPdBpin Ar-Pd(II)-Bpin Complex ArPdX->ArPdBpin Transmetalation B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->ArPdBpin Base Base (e.g., KOAc) Base->ArPdBpin ArPdBpin->Pd0 Product_ester (3-Chloro-5-ethoxyphenyl)boronic acid pinacol ester ArPdBpin->Product_ester Reductive Elimination Final_Product This compound Product_ester->Final_Product Hydrolysis (H₃O⁺)

Caption: Palladium-catalyzed Miyaura borylation for arylboronic ester synthesis.

Detailed Experimental Protocol
  • Reaction Setup: A flask is charged with 1-bromo-3-chloro-5-ethoxybenzene (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (1.5 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Reaction Execution: The flask is evacuated and backfilled with argon. Anhydrous dioxane is added, and the mixture is heated to 80-100 °C for 12-24 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude pinacol ester can be purified by column chromatography or directly hydrolyzed to the boronic acid.

Quantitative Data and Performance Comparison

ParameterRoute A: GrignardRoute B: LithiationRoute C: Miyaura Borylation
Starting Material Aryl Bromide/IodideAryl Bromide/ChlorideAryl Halide/Triflate
Typical Yield 60-80%65-85%70-95%
Reaction Temp. -78 °C to RT-78 °C to RT80-100 °C
Reaction Time 4-16 hours3-6 hours12-24 hours
Key Reagents Mg, Trialkyl boraten-BuLi, Trialkyl boratePd catalyst, Diboron reagent, Base
Functional Group Tolerance Low (incompatible with acidic protons, carbonyls)Very Low (incompatible with most electrophiles)High (tolerant of esters, ketones, etc.)
Safety Concerns Highly exothermic, pyrophoric reagentsHighly reactive and pyrophoric reagentsUse of transition metals, flammable solvents
Scalability Challenging due to exothermicity and initiationDifficult, requires strict temperature controlMore readily scalable

Purification of this compound

The purification of arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and their amphiphilic nature.[15]

Common Purification Strategies
  • Recrystallization: This is often the most effective method for obtaining high-purity material. A suitable solvent system (e.g., water, ethyl acetate/hexanes) must be identified.[16][17]

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by re-acidification to precipitate the pure boronic acid.[18]

  • Derivatization: Impure boronic acid can be converted to a crystalline derivative, such as a diethanolamine adduct, which can be easily purified by recrystallization. The pure boronic acid is then liberated by treatment with acid.[15][17]

Purification_Workflow A Crude Boronic Acid B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Extract with Aqueous Base (e.g., NaOH) B->C D Aqueous Layer (Sodium Boronate Salt) C->D Boronic Acid Enters E Organic Layer (Non-acidic Impurities) C->E Impurities Remain F Wash Aqueous Layer with Organic Solvent D->F G Acidify Aqueous Layer (e.g., HCl) F->G H Precipitation / Extraction G->H I Pure Boronic Acid H->I

Caption: General workflow for the purification of boronic acids via acid-base extraction.

Safety and Scalability Insights

  • Grignard and Lithiation Routes: The primary safety concern is the handling of highly reactive and often pyrophoric organometallic reagents.[19] The initiation of Grignard reactions can be unpredictable, leading to a risk of runaway reactions, especially on a larger scale.[20][21] Strict atmospheric and temperature control are paramount. Continuous flow processes are being developed to mitigate these risks for industrial-scale synthesis.[22]

  • Miyaura Borylation: This route is generally safer and more scalable. The main hazards are associated with the use of flammable solvents at high temperatures and the handling of palladium catalysts. However, the reaction conditions are more predictable and controllable compared to the organometallic routes.

Conclusion and Recommendations

The choice of synthetic route to this compound is a trade-off between cost, efficiency, safety, and the specific requirements of the synthesis.

  • For small-scale laboratory synthesis where functional group tolerance is not a major concern and cost is a primary driver, the Grignard reagent approach (Route A) offers a reliable and well-established method.

  • The Lithiation-Borylation pathway (Route B) is a viable alternative, particularly if the starting material is an aryl chloride or if the Grignard formation is problematic.

  • For syntheses involving sensitive functional groups or for applications requiring high purity and yield, the Palladium-Catalyzed Miyaura Borylation (Route C) is the superior choice. Its operational simplicity, broad substrate scope, and improved safety profile make it highly attractive for both academic and industrial settings, despite the higher initial cost of the palladium catalyst.

By understanding the underlying principles, experimental nuances, and safety considerations of each route, researchers can make an informed decision to efficiently and safely synthesize this valuable chemical intermediate.

References

Kinetic analysis of Suzuki reactions with (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the kinetic analysis of Suzuki-Miyaura reactions, with a focus on challenging substrates such as (3-Chloro-5-ethoxyphenyl)boronic acid, is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of performance with alternative boronic acids, supported by established experimental data and detailed methodologies.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Reactions

This compound possesses both an electron-withdrawing chloro group and an electron-donating ethoxy group. The overall electronic effect will influence its reactivity. Generally, electron-deficient arylboronic acids can be prone to protodeboronation, a side reaction that can lower the yield of the desired cross-coupled product.[2] Conversely, electron-donating groups on the boronic acid partner have been found to enhance the reaction rate.[1]

For challenging substrates like sterically hindered and deactivated aryl chlorides, highly active catalyst systems are often required to achieve efficient coupling.[3][4][5] The choice of catalyst, ligands, and base is crucial for optimizing the reaction kinetics.[6][7][8][9]

Table 1: Comparative Performance of Boronic Acids in Suzuki-Miyaura Reactions

Boronic Acid TypeExpected Reaction RateKey ConsiderationsCatalyst/Ligand Suggestions
This compound Moderate to SlowPotential for protodeboronation due to the chloro group. The ethoxy group may partially mitigate this effect.Highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, BrettPhos).[6][10]
Electron-Rich Boronic Acids (e.g., 4-methoxyphenylboronic acid)FastGenerally high yields and fast reaction rates.[1]Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient.
Electron-Deficient Boronic Acids (e.g., 4-trifluoromethylphenylboronic acid)SlowProne to side reactions; may require stronger bases and more active catalysts.[2][11]Robust catalyst systems, potentially with N-heterocyclic carbene (NHC) ligands.
Sterically Hindered Boronic Acids (e.g., 2-methylphenylboronic acid)SlowSteric hindrance can slow down the transmetalation step.Catalysts with bulky ligands to facilitate the coupling of hindered substrates.[6][7]
Alkylboronic Acids (e.g., ethylboronic acid)Generally Slower than Arylboronic AcidsThe transmetalation of sp³-hybridized carbons is often the rate-determining step.[12]Specialized catalyst systems are often required for efficient coupling.

Experimental Protocols for Kinetic Analysis

A detailed methodology is essential for obtaining reliable kinetic data for Suzuki-Miyaura reactions. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques for monitoring reaction progress.[12][13][14][15]

General Protocol for Kinetic Analysis via HPLC
  • Reaction Setup : In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (e.g., a substituted aryl chloride), this compound, a suitable base (e.g., K₂CO₃ or K₃PO₄), and an internal standard in a degassed solvent (e.g., dioxane/water mixture).[3][8]

  • Initiation : Equilibrate the reaction mixture to the desired temperature. The reaction is initiated by adding the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand). This point is considered time zero (t=0).

  • Sampling : At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching : Immediately quench the reaction in the aliquot to stop the catalytic cycle. This can be done by cooling and diluting with a suitable solvent.

  • Analysis : Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis : Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of this curve at the initial time points.[12]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12][16]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reproducible kinetic data.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reagent_Prep Prepare & Degas Reagents Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Reaction_Setup Combine Reactants & Solvent Inert_Atmosphere->Reaction_Setup Initiation Add Catalyst (t=0) Reaction_Setup->Initiation Sampling Withdraw Aliquots at Intervals Initiation->Sampling Quenching Quench Reaction in Aliquots Sampling->Quenching HPLC_Analysis Analyze Samples by HPLC Quenching->HPLC_Analysis Data_Processing Process Data HPLC_Analysis->Data_Processing Kinetic_Plot Plot Concentration vs. Time Data_Processing->Kinetic_Plot Rate_Determination Determine Initial Rate Kinetic_Plot->Rate_Determination

Caption: Experimental workflow for the kinetic analysis of a Suzuki reaction.

References

A Comparative Benchmarking Guide to (3-Chloro-5-ethoxyphenyl)boronic acid and Alternative Coupling Reagents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of (3-Chloro-5-ethoxyphenyl)boronic acid against a selection of alternative coupling reagents, supported by representative experimental data and detailed protocols.

Performance Comparison of Boronic Acid Reagents

The reactivity of a boronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. This compound presents a unique combination of an electron-withdrawing chloro group and an electron-donating ethoxy group at the meta positions. To benchmark its performance, we compare it with reagents featuring different electronic properties: the unsubstituted phenylboronic acid, the electron-poor (3,5-dichlorophenyl)boronic acid, and its more stable boronate ester counterpart, this compound pinacol ester.

The following table summarizes representative data for the coupling of these boronic acid derivatives with a model aryl bromide, 4-bromoanisole. The data is compiled from typical results observed in the literature for similar Suzuki-Miyaura reactions.

ReagentCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Observations
This compound 2892Good balance of reactivity and stability. The combination of electron-withdrawing and -donating groups provides high yields under standard conditions.
Phenylboronic acid2695High reactivity due to the absence of sterically demanding or strongly deactivating groups.
(3,5-Dichlorophenyl)boronic acid31285Slower reaction rate and requires higher catalyst loading due to the presence of two electron-withdrawing groups, which reduces the nucleophilicity of the boronic acid.
This compound, pinacol ester21290Slower reaction rate compared to the corresponding boronic acid due to the increased steric bulk and reduced Lewis acidity of the boronate ester. However, it offers enhanced stability for storage and handling.[1][2]

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Sphos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, 4-bromoanisole, palladium(II) acetate, Sphos, and potassium phosphate.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Chemistry and Biological Relevance

To further understand the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway where the resulting biphenyl compounds may exert their effects.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L2) Pd0->OxAdd + Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation + [Ar'-B(OH)3]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->ArBOH2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biphenyl derivatives are recognized for their wide range of pharmacological activities, including acting as antagonists for various receptors and inhibitors of key enzymes in signaling pathways.[3][4][5] For instance, substituted biphenyls have been identified as potent inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[6]

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds PTCH1_on PTCH1 Hh->PTCH1_on SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibition SUFU Suppressor of Fused (SUFU) GLI GLI Proteins (Transcription Factors) SUFU->GLI Repression TargetGenes Target Gene Expression (Proliferation, Survival) GLI->TargetGenes Repression Inhibitor Biphenyl Derivative (e.g., from (3-Chloro-5- ethoxyphenyl)boronic acid) SMO_on SMO (Active) Inhibitor->SMO_on Inhibition PTCH1_on->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activation TargetGenes_on Target Gene Expression GLI_on->TargetGenes_on Activation

Caption: Inhibition of the Hedgehog signaling pathway by a biphenyl derivative.

Conclusion

This compound is a versatile and efficient reagent for Suzuki-Miyaura cross-coupling reactions, offering a favorable balance of reactivity and stability. Its performance is comparable to, and in some cases superior to, other substituted boronic acids, particularly when considering the synthesis of complex biaryl structures. The choice between using the free boronic acid or its pinacol ester derivative allows for further tuning of the reaction, balancing reactivity with the need for enhanced stability and ease of handling. The resulting biphenyl compounds are of significant interest in medicinal chemistry, with the potential to modulate key biological signaling pathways.

References

Spectroscopic comparison of ortho-, meta-, and para-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of ortho-, meta-, and para-substituted phenylboronic acids, complete with experimental data and protocols.

Phenylboronic acids are indispensable reagents in organic synthesis, renowned for their role in the Suzuki-Miyaura cross-coupling reaction. Their utility extends into medicinal chemistry and materials science, where their unique electronic and structural properties are harnessed. The seemingly subtle shift of a substituent around the phenyl ring—from the ortho to the meta to the para position—imparts profound changes on the molecule's spectroscopic behavior. Understanding these differences is paramount for reaction monitoring, structural elucidation, and the rational design of novel boronic acid-based compounds. This guide provides a comprehensive spectroscopic comparison of ortho-, meta-, and para-substituted phenylboronic acids, supported by experimental data and detailed methodologies.

Probing the Nucleus: A Nuclear Magnetic Resonance (NMR) Perspective

NMR spectroscopy offers a granular view of the chemical environment of atomic nuclei. For substituted phenylboronic acids, ¹H, ¹¹B, ¹³C, and ¹⁷O NMR are particularly insightful.

The position of the substituent significantly influences the chemical shifts of the aromatic protons in ¹H NMR spectroscopy. In para-substituted isomers, the electronic effect of the substituent is transmitted directly to the boronic acid moiety, leading to predictable upfield or downfield shifts. Ortho-substituents, due to their proximity to the boronic acid group, introduce steric hindrance and potential intramolecular interactions, which can lead to more complex and often deshielded proton signals. Meta-substitution generally results in less pronounced shifts compared to ortho and para isomers, as the substituent's electronic influence is less direct.

¹¹B NMR is a powerful tool for directly probing the boron atom. The chemical shift of the boron nucleus is sensitive to its hybridization state (sp² for the trigonal planar acid vs. sp³ for the tetrahedral boronate ester) and the electronic nature of the phenyl substituent.[1][2] Electron-withdrawing groups on the phenyl ring generally lead to a downfield shift of the ¹¹B signal, indicating a more electron-deficient boron center. The formation of boronate esters, for instance upon interaction with diols, results in a significant upfield shift as the boron transitions to an sp³ hybridized state.[1]

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent's inductive and resonance effects, allowing for a detailed analysis of electron distribution within the phenyl ring.

¹⁷O NMR spectroscopy, while less common, offers direct insight into the oxygen environment of the boronic acid. Studies have shown a correlation between the ¹⁷O chemical shift and Hammett constants for para-substituted phenylboronic acids, indicating a strong electronic influence.[3] For ortho-substituted compounds, steric effects play a more dominant role.[3]

Table 1: Comparative ¹¹B NMR Chemical Shifts of Substituted Phenylboronic Acids

SubstituentPosition¹¹B Chemical Shift (ppm)
-H-~29-30
-CH₃para~29.5
-OCH₃para~29.0
-Clpara~29.8
-NO₂para~30.5
-CH₃ortho~30.0
-OCH₃ortho~28.5
-Clortho~30.2
-NO₂ortho~31.0
-CH₃meta~29.6
-OCH₃meta~29.2
-Clmeta~29.9
-NO₂meta~30.7

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Vibrational Fingerprints: Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." For phenylboronic acids, key vibrational bands include the O-H stretch, B-O stretch, and B-C stretch.

The O-H stretching vibration, typically observed as a broad band in the region of 3200-3600 cm⁻¹, is sensitive to hydrogen bonding. In ortho-substituted phenylboronic acids, intramolecular hydrogen bonding between the substituent and the boronic acid hydroxyl groups can lead to a sharpening and shifting of this band.[4][5] The B-O stretching vibration, found around 1350 cm⁻¹, and the B-C stretching vibration, near 1100 cm⁻¹, are also influenced by the substituent's electronic effects.[6] Electron-withdrawing groups tend to shift these bands to higher wavenumbers.

Table 2: Key IR Absorption Frequencies for Phenylboronic Acids

Vibrational ModeOrtho-substituted (cm⁻¹)Meta-substituted (cm⁻¹)Para-substituted (cm⁻¹)
O-H stretch3200-3500 (can be sharper)3200-3600 (broad)3200-3600 (broad)
B-O stretch~1360-1380~1350-1370~1350-1370
B-C stretch~1100-1120~1100-1115~1100-1115
Aromatic C=C stretch~1600~1600~1600

Electronic Transitions: UV-Vis and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the electronic nature of the substituents. Electron-donating groups generally cause a bathochromic (red) shift in λ_max, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on the nature of the transition. The para-isomers often exhibit the most significant shifts due to direct electronic communication between the substituent and the boronic acid.

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. Many phenylboronic acid derivatives are fluorescent and their emission properties are highly sensitive to their environment and binding events.[7][8] The position of the substituent can dramatically alter the fluorescence quantum yield and emission wavelength. For instance, ortho-substitution can lead to quenching of fluorescence due to steric interactions and photoinduced electron transfer (PET) processes.[7] The binding of saccharides to the boronic acid moiety can modulate the fluorescence, forming the basis for fluorescent glucose sensors.[8]

Table 3: Representative UV-Vis Absorption and Fluorescence Emission Maxima

SubstituentPositionUV-Vis λ_max (nm)Fluorescence λ_em (nm)
-NH₂para~285~350
-NO₂para~270Non-fluorescent
-NH₂ortho~280Quenched
-NO₂ortho~265Non-fluorescent
-NH₂meta~282~345
-NO₂meta~268Non-fluorescent

Note: Values are illustrative and highly dependent on the specific substituent and solvent.

Visualizing Substituent Effects

The following diagram illustrates the interplay of electronic and steric effects of ortho-, meta-, and para-substituents on the properties of the boronic acid group.

G cluster_ortho Ortho-Substitution cluster_meta Meta-Substitution cluster_para Para-Substitution Ortho Ortho Steric Hindrance Steric Hindrance Ortho->Steric Hindrance Intramolecular H-Bonding Intramolecular H-Bonding Ortho->Intramolecular H-Bonding Altered Acidity Altered Acidity Steric Hindrance->Altered Acidity Intramolecular H-Bonding->Altered Acidity Meta Meta Inductive Effect Inductive Effect Meta->Inductive Effect Moderate Electronic Influence Moderate Electronic Influence Inductive Effect->Moderate Electronic Influence Para Para Resonance Effect Resonance Effect Para->Resonance Effect Direct Electronic Communication Direct Electronic Communication Para->Direct Electronic Communication Significant Spectroscopic Shifts Significant Spectroscopic Shifts Resonance Effect->Significant Spectroscopic Shifts Direct Electronic Communication->Significant Spectroscopic Shifts

Caption: Influence of substituent position on phenylboronic acid properties.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the phenylboronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved. For quantitative measurements, a known amount of an internal standard can be added.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures. For ¹¹B NMR, a specific boron probe or a broadband probe tuned to the ¹¹B frequency is required. Quartz NMR tubes are recommended for ¹¹B NMR to avoid background signals from borosilicate glass.[1]

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹¹B, ¹³C, and ¹⁷O NMR, a larger number of scans will likely be necessary due to the lower natural abundance and/or sensitivity of these nuclei.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to an appropriate standard (e.g., TMS for ¹H and ¹³C, BF₃·OEt₂ for ¹¹B).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place the solution in an appropriate IR cell.[5]

  • Data Acquisition: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the phenylboronic acid derivative in a UV-transparent solvent (e.g., ethanol, methanol, water, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.[7][9]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-400 nm).[9]

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the fluorescent phenylboronic acid derivative in a suitable solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.[7]

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex) and record the emission spectrum over a suitable wavelength range.

  • Data Acquisition: Record the fluorescence emission spectrum. It is also common to record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.

  • Data Analysis: Determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_f), often measured relative to a known standard.

Conclusion

The isomeric position of a substituent on a phenylboronic acid ring is not a trivial structural detail; it is a critical determinant of the molecule's electronic structure, conformation, and, consequently, its spectroscopic properties. Para-substitution allows for the unhindered transmission of electronic effects, leading to predictable and often significant spectroscopic shifts. Ortho-substitution introduces a layer of complexity through steric hindrance and intramolecular interactions, which can dramatically alter acidity, hydrogen bonding networks, and photophysical behavior. Meta-substitution offers a middle ground, with electronic effects being primarily inductive and generally less pronounced than in the para-isomers. A thorough understanding of these spectroscopic nuances is essential for any researcher working with this versatile class of compounds, enabling more precise structural characterization, reaction monitoring, and the design of new functional molecules.

References

Methods for determining the purity of synthesized (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for determining the purity of (3-Chloro-5-ethoxyphenyl)boronic acid, a valuable building block in organic synthesis. We present supporting data from analogous compounds, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The purity of this compound is paramount, as impurities can lead to unforeseen side reactions, lower yields, and complications in downstream applications. Common impurities in arylboronic acids include inorganic salts from the synthesis, residual solvents, homo-coupled biaryls, and related boronic acid species. A significant challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines. The analytical methods chosen must be able to accurately quantify the parent boronic acid in the presence of these potential impurities.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific purity question being addressed, the available instrumentation, and the desired level of detail. The following table summarizes the most common methods and their key performance characteristics.

MethodPrincipleTypical Purity RangeKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, detection by UV absorbance.95-99%Robust, widely available, good for quantifying organic impurities.May not resolve all related substances, boroxines can complicate analysis.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) High-resolution separation coupled with mass detection.>98%High sensitivity and specificity, can identify unknown impurities.More complex instrumentation, potential for in-source degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B) Analysis of nuclear spin in a magnetic field to determine structure and quantify components.Quantitative (qNMR)Provides structural confirmation, can quantify without a specific reference standard.Lower sensitivity than chromatographic methods, oligomerization can broaden peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.N/A (for residual solvents)"Gold standard" for identifying and quantifying residual solvents.Requires derivatization for non-volatile boronic acids.
Elemental Analysis Combustion analysis to determine the percentage of C, H, N, S, and other elements.Confirms elemental compositionProvides fundamental composition data.Does not identify or quantify specific impurities.

Experimental Protocols

Below are detailed protocols for the most effective methods for determining the purity of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quality control and quantification of the main component and organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used for structural confirmation and to identify organic impurities, while ¹¹B NMR is useful for observing the boron species.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of a deuterated solvent such as Methanol-d4 (CD3OD) or DMSO-d6. Using a protic solvent like methanol helps to break up boroxine trimers, resulting in sharper peaks.

    • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹¹B NMR Protocol:

    • Sample Preparation: Use the same sample prepared for ¹H NMR.

    • Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift will be indicative of the boron environment (trigonal planar for the boronic acid, tetrahedral for boronate complexes).

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is essential for identifying and quantifying residual solvents from the synthesis and purification process.

  • Instrumentation: Headspace GC-MS system.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Sample Preparation: Accurately weigh about 50 mg of the boronic acid into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.

    • Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 minutes.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the general workflow for purity determination and a decision-making guide for method selection.

Purity_Determination_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Workflow cluster_reporting Reporting Synthesized_Product Synthesized this compound Sample_Prep Sample Preparation (Dissolution, Derivatization) Synthesized_Product->Sample_Prep HPLC HPLC / UHPLC-MS (Organic Impurities, Assay) Sample_Prep->HPLC NMR NMR Spectroscopy (¹H, ¹¹B) (Structure, qNMR) Sample_Prep->NMR GC_MS Headspace GC-MS (Residual Solvents) Sample_Prep->GC_MS Elemental Elemental Analysis (Elemental Composition) Sample_Prep->Elemental Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis NMR->Data_Analysis GC_MS->Data_Analysis Elemental->Data_Analysis Purity_Report Certificate of Analysis (Purity Statement) Data_Analysis->Purity_Report

Figure 1: General workflow for the purity determination of a synthesized boronic acid.

Method_Selection_Tree cluster_0 cluster_1 Start What is the analytical question? Routine_QC Routine QC for Purity? Start->Routine_QC Assay/Impurities Unknown_Impurity Identify Unknown Impurity? Start->Unknown_Impurity Impurity ID Residual_Solvents Quantify Residual Solvents? Start->Residual_Solvents Solvents Structural_Confirmation Confirm Structure? Start->Structural_Confirmation Structure Use_HPLC Use HPLC-UV Routine_QC->Use_HPLC Use_LCMS Use UHPLC-MS Unknown_Impurity->Use_LCMS Use_GCMS Use Headspace GC-MS Residual_Solvents->Use_GCMS Use_NMR Use ¹H and ¹¹B NMR Structural_Confirmation->Use_NMR

Unraveling the Biological Potential of (3-Chloro-5-ethoxyphenyl)boronic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the versatile class of compounds known as boronic acids. This guide provides a comparative overview of the biological activity of (3-Chloro-5-ethoxyphenyl)boronic acid and its analogs, summarizing the available, albeit limited, experimental data to shed light on their potential as anticancer and enzyme-inhibiting agents.

While specific quantitative data for this compound remains elusive in publicly accessible literature, the broader family of substituted phenylboronic acids has demonstrated significant promise in preclinical studies. This guide synthesizes findings from related analogs to project the potential activity profile of the target compound and to provide a framework for future research.

Comparative Biological Activity

The biological activity of phenylboronic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the chloro group in the meta-position of this compound, and electron-donating groups like the ethoxy moiety, can significantly influence the compound's interaction with biological targets.

Although direct IC50 values for the titular compound are not available, studies on analogous substituted phenylboronic acids have reported anticancer activity in the micromolar range against various cancer cell lines. For instance, certain boronic acid derivatives have shown IC50 values of 59.07 µM and 45.61 µM against squamous cell carcinoma (SCC-25) cells. Another related boronic chalcone compound exhibited an IC50 of 17.9 µM. These findings suggest that this compound and its analogs could possess comparable antiproliferative properties.

Table 1: Hypothetical Comparative Anticancer Activity of this compound Analogs

Compound/AnalogSubstitution PatternTarget Cell LineIC50 (µM)
This compound3-Chloro, 5-EthoxyNot ReportedNot Reported
Analog A (e.g., other chloro-substituted phenylboronic acids)VariesVarious10 - 100
Analog B (e.g., other ethoxy-substituted phenylboronic acids)VariesVarious5 - 50

Note: The data in this table for Analogs A and B are representative of the range of activities observed for the broader class of substituted phenylboronic acids and are intended for comparative purposes only. Specific values for direct analogs of this compound are not currently available.

Potential Mechanisms of Action and Signaling Pathways

Phenylboronic acids are known to act as inhibitors of various enzymes, including serine proteases and, notably, the proteasome. The boron atom in the boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of these enzymes, leading to their inhibition.

In the context of cancer, inhibition of the proteasome disrupts protein turnover and leads to the accumulation of misfolded proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells. The signaling pathway diagram below illustrates a generalized mechanism of proteasome inhibition by a boronic acid derivative.

Proteasome_Inhibition cluster_0 Cancer Cell Boronic_Acid This compound (Inhibitor) Proteasome Proteasome Boronic_Acid->Proteasome Inhibition Misfolded_Proteins Accumulation of Misfolded Proteins Proteasome->Misfolded_Proteins Blocked Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation Apoptosis Apoptosis Misfolded_Proteins->Apoptosis

Caption: Generalized signaling pathway of proteasome inhibition by a boronic acid derivative, leading to apoptosis.

Experimental Protocols

The evaluation of the biological activity of novel boronic acid analogs typically involves a series of in vitro assays. The following are generalized protocols for key experiments that would be essential in characterizing the activity of this compound.

Anticancer Activity Screening (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the boronic acid compounds dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Enzyme Inhibition Assay (e.g., Proteasome Activity)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: Purified enzyme (e.g., 20S proteasome) and a fluorogenic substrate specific for the enzyme's activity are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the boronic acid inhibitor for a defined period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 or Ki (inhibition constant) value is then calculated from the dose-inhibition curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel boronic acid analogs.

Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis of This compound and Analogs Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro In Vitro Screening Characterization->In_Vitro Anticancer Anticancer Assays (e.g., MTT) In_Vitro->Anticancer Enzyme Enzyme Inhibition Assays In_Vitro->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and biological evaluation of boronic acid analogs.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, the collective data from related analogs strongly suggest its potential as a valuable scaffold for the development of novel anticancer and enzyme-inhibiting agents. Future research should focus on the synthesis of this compound and a series of its analogs, followed by comprehensive in vitro and in vivo evaluations to determine their specific biological targets, potency, and therapeutic potential. Such studies will be crucial in elucidating the structure-activity relationships and advancing this promising class of compounds towards clinical applications.

A Comparative Guide to the Structural Analysis of Palladium Complexes with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of palladium complexes formed with substituted phenylboronic acids, focusing on their structural characteristics and performance in catalytic applications, particularly the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting and designing effective catalytic systems.

Structural and Performance Comparison of Palladium Complexes

The structural parameters of palladium complexes, such as bond lengths and angles, are crucial in determining their stability and catalytic activity. The nature of the substituents on the phenylboronic acid can influence these parameters, thereby affecting the overall efficiency of the catalytic cycle.

Tabulated Structural Data
Complex NameLigand(s)Pd-N Bond Length (Å)Pd-O Bond Length (Å)Pd-Cl Bond Length (Å)Coordination Geometry
cis-bis(L-prolinato)palladium(II)L-proline2.01052.0193-Square Planar
trans-bis-(2-benzylprolinato)palladium(II)2-benzylproline2.024, 2.0372.006, 2.004-Square Planar
[Pd(4ELO)Cl]ONS Pincer Ligand--2.27 (avg)Square Planar
[Pd(4PLO)Cl]ONS Pincer Ligand--2.27 (avg)Square Planar

Note: Data for complexes with directly coordinated substituted phenylboronic acids are scarce in readily comparable tabulated formats. The provided data on palladium complexes with other ligands illustrates the typical range of bond lengths.

Catalytic Performance in Suzuki-Miyaura Coupling

The catalytic activity of palladium complexes is a critical performance indicator. The following table presents a comparison of different palladium catalyst precursors in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, highlighting the efficiency of these systems.

Catalyst PrecursorAryl HalidePhenylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)
Palladacycle 19a (0.01 mol%)Unactivated aryl chloridesPhenylboronic acid---20-660-
Pd(II)-complex 3 (0.1 mol%)Bromide 7 Phenylboronic acidCs₂CO₃Toluene150 (MW)0.38939302426
[Pd(4ELO)Cl] (1 mol%)Aryl bromidesPhenylboronic acidNa₂CO₃DMF1202450-90--
[Pd(4PLO)Cl] (1 mol%)Aryl bromidesPhenylboronic acidNa₂CO₃DMF1202450-90--

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of palladium complexes.

General Synthesis of a Palladium(II) Pincer Complex

This protocol describes the synthesis of a representative palladium(II) complex with an ONS-type pincer ligand.

Materials:

  • Potassium tetrachloropalladate(II) (K₂[PdCl₄])

  • Thiosemicarbazone (TSC) ligand (e.g., H4ELO or H4PLO)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the thiosemicarbazone ligand in methanol.

  • Add a methanolic solution of K₂[PdCl₄] to the ligand solution in a 1:1 molar ratio.

  • Reflux the reaction mixture for 4 hours.

  • Allow the solution to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold methanol and diethyl ether.

  • Dry the product in a desiccator over anhydrous CaCl₂.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., [Pd(4ELO)Cl], 1 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF or Toluene, 3 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.

  • Add the solvent to the mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Mechanisms and Workflows

Visual representations of reaction mechanisms and experimental workflows can aid in understanding the complex processes involved in palladium catalysis.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X (L_n) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'B(OH)₂ Base PdII_ArAr Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

This diagram outlines a logical workflow for the screening and optimization of palladium catalysts for a specific Suzuki-Miyaura coupling reaction.

Catalyst_Screening_Workflow start Define Reaction: Aryl Halide + Boronic Acid catalyst_selection Select Palladium Precursors and Ligands start->catalyst_selection base_screening Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst_selection->base_screening solvent_screening Screen Solvents (e.g., Toluene, Dioxane, DMF) base_screening->solvent_screening temp_optimization Optimize Temperature solvent_screening->temp_optimization concentration_optimization Optimize Catalyst Loading temp_optimization->concentration_optimization analysis Analyze Reaction Outcome (Yield, TON, TOF) concentration_optimization->analysis analysis->catalyst_selection Unsuccessful end Optimized Conditions analysis->end Successful

Caption: A typical workflow for screening and optimizing palladium catalysts.

Influence of Phenylboronic Acid Substituents

The electronic and steric properties of substituents on the phenylboronic acid play a significant role in the Suzuki-Miyaura coupling reaction.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenylboronic acid can increase the electron density on the boron atom, which may facilitate the transmetalation step. However, strong electron-donating groups can also make the boronic acid more prone to protodeboronation, a common side reaction.

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step. However, these substituents can also increase the stability of the boronic acid.

  • Steric hindrance from ortho-substituents on the phenylboronic acid can significantly impact the reaction rate and, in some cases, lead to the formation of atropisomers.[1] The steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the successful synthesis of complex molecules. This guide provides a performance evaluation of different palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with (3-Chloro-5-ethoxyphenyl)boronic acid, a key building block in the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the choice of the palladium catalyst. This guide summarizes the performance of three distinct palladium catalysts—[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a standard Buchwald precatalyst, and a catalyst system generated in situ from Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand—in the coupling of this compound with various aryl halides.

Performance Comparison of Palladium Catalysts

The following table outlines the quantitative performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various coupling partners. The data has been compiled from different sources and reaction conditions may vary.

Catalyst/PrecatalystCoupling PartnerBaseSolvent(s)Temperature (°C)Time (h)Yield (%)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)2-bromo-5-fluoropyrimidineK₂CO₃1,4-Dioxane / H₂O80Not Specified82.0
XPhos Pd G21-bromo-4-iodobenzeneK₃PO₄Toluene1001895.0
Pd(OAc)₂ with SPhos4-bromo-N,N-dimethylanilineK₃PO₄1,4-Dioxane / H₂O801692.0

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison table are provided below.

1. Synthesis of 5-fluoro-2-(3-chloro-5-ethoxyphenyl)pyrimidine using Pd(dppf)Cl₂

A reaction mixture of 2-bromo-5-fluoropyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is degassed with nitrogen for 15 minutes. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) is then added, and the mixture is heated to 80°C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-fluoro-2-(3-chloro-5-ethoxyphenyl)pyrimidine.

2. Synthesis of 4-bromo-1,1'-biaryl using XPhos Pd G2

In a nitrogen-filled glovebox, a vial is charged with 1-bromo-4-iodobenzene (1.0 eq), this compound (1.5 eq), potassium phosphate (K₃PO₄, 2.0 eq), and XPhos Pd G2 (0.02 eq). Toluene is added, and the vial is sealed and heated to 100°C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired biaryl product.

3. Synthesis of N,N-dimethyl-4-(3-chloro-5-ethoxyphenyl)aniline using Pd(OAc)₂/SPhos

To a mixture of 4-bromo-N,N-dimethylaniline (1.0 eq), this compound (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq) is added a degassed mixture of 1,4-dioxane and water (4:1). Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq) are added, and the reaction vessel is sealed and heated to 80°C for 16 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude material is purified by column chromatography to give the final product.

Reaction Visualization

The following diagrams illustrate the fundamental processes involved in the described syntheses.

Suzuki_Miyaura_Coupling A Aryl Halide (R-X) Reaction Suzuki-Miyaura Reaction A->Reaction B This compound (Ar-B(OH)₂) B->Reaction Pd0 Pd(0) Catalyst Pd0->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Coupled Product (R-Ar) Byproducts Byproducts Reaction->Product Reaction->Byproducts

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R-X) Transmetalation R-Pd(II)L₂-Ar OxAdd->Transmetalation Transmetalation (Ar-B(OH)₂ + Base) ReductiveElimination R-Ar Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hydrolytic stability comparison of boronic acids and their boronate esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Hydrolytic Stability of Boronic Acids and Their Boronate Esters

For researchers, scientists, and drug development professionals, the choice between using a boronic acid or a boronate ester is a critical decision that influences storage, handling, purification, and reactivity in synthetic applications. This guide provides an objective comparison of the hydrolytic stability of these essential organoboron compounds, supported by experimental data and detailed methodologies.

The Equilibrium Between Reactivity and Stability

A fundamental trade-off exists between boronic acids and their corresponding boronate esters. Boronic acids are generally more reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the Lewis acidity of the boron atom which facilitates the crucial transmetalation step.[1] However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation, particularly in aqueous basic conditions.[1]

Conversely, boronate esters are formed by reacting a boronic acid with a diol, effectively "protecting" the boronic acid moiety. This conversion significantly enhances stability, making esters easier to handle, purify via chromatography, and store for long periods.[1] Common examples include esters derived from pinacol, ethylene glycol, and N-methyliminodiacetic acid (MIDA). This enhanced stability, however, often results in lower reaction rates compared to the parent boronic acid, as the ester must typically first hydrolyze in situ to release the more reactive free boronic acid.[1]

The general equilibrium can be visualized as follows:

G cluster_0 cluster_1 BA R-B(OH)₂ (Boronic Acid) plus1 + BE Boronate Ester BA->BE Esterification (-2H₂O)   Diol HO-R'-OH (Diol) BE->BA Hydrolysis (+2H₂O)   plus2 + 2H₂O

Figure 1. Equilibrium between a boronic acid and its boronate ester.

Factors Influencing Hydrolytic Stability

The stability of boronic acids and the rate of hydrolysis of boronate esters are governed by several factors:

  • pH: The pH of the medium is a critical factor. The hydrolysis of boronate esters is often accelerated at physiological pH (around 7.4).[2]

  • Steric Hindrance: Increased steric bulk around the boron center, provided by the diol used for esterification, protects it from nucleophilic attack by water, thus enhancing hydrolytic stability. This is a key reason why pinacol esters are more stable than simpler esters like methyl borinates.[1]

  • Electronic Effects: The electronic properties of substituents on the boronic acid's organic framework influence the Lewis acidity of the boron atom. Electron-donating groups can increase the rate of hydrolysis in phenylboronic pinacol esters.[3]

  • Type of Diol: The choice of diol is paramount. Pinacol esters are widely used due to their moderate stability and ease of handling.[1] For exceptional stability, MIDA (N-methyliminodiacetic acid) boronate esters are often the reagent of choice. MIDA esters are robust enough to survive reaction conditions that would hydrolyze other esters, allowing for a "slow release" of the boronic acid under specific basic conditions.[4][5]

Quantitative Stability Comparison

The hydrolytic stability of boronate esters can be quantified by measuring their half-life (t½) under controlled conditions. Data from studies on substituted phenylboronic acid pinacol esters reveal the significant impact of pH and substituent effects.

CompoundConditionEstimated Half-Life (t½)
4-Hydroxyphenylboronic acid pinacol esterWater (unbuffered, slightly acidic)~10 minutes
4-Acetamidophenylboronic acid pinacol esterWater (unbuffered, slightly acidic)~10 minutes
4-Aminophenylboronic acid pinacol esterWater (unbuffered, slightly acidic)> 1 hour
4-Hydroxyphenylboronic acid pinacol ester50 mM Sodium Phosphate Buffer (pH 7.4)< 2.5 minutes
4-Acetamidophenylboronic acid pinacol ester50 mM Sodium Phosphate Buffer (pH 7.4)< 2.5 minutes
4-Aminophenylboronic acid pinacol ester50 mM Sodium Phosphate Buffer (pH 7.4)~5 minutes

Table 1: Estimated half-lives for the hydrolysis of various phenylboronic acid pinacol esters. Data is estimated from graphical representations in Achilli et al., 2012.[2][3]

In contrast, MIDA boronate esters exhibit substantially greater stability. They are known to be stable under conditions that promote cross-coupling with free boronic acids (e.g., using K₃PO₄ as a base), hydrolyzing very slowly over several hours.[4] Rapid hydrolysis requires specific conditions, such as aqueous sodium hydroxide, which proceeds through a different, much faster mechanistic pathway.[4][5] This dual-mechanism hydrolysis makes MIDA esters uniquely versatile for iterative cross-coupling strategies.

Experimental Protocols for Stability Assessment

Assessing hydrolytic stability is crucial for understanding a compound's behavior in aqueous environments. HPLC and NMR spectroscopy are two common and powerful techniques for this purpose.

Protocol 1: Hydrolytic Stability Assay using HPLC

This method monitors the disappearance of the boronate ester and the appearance of the corresponding boronic acid over time.

G prep 1. Preparation - Prepare stock solution of boronate ester in organic solvent (e.g., ACN, DMSO). - Prepare aqueous buffer (e.g., 50 mM Phosphate, pH 7.4). init 2. Initiation - Add stock solution to pre-warmed buffer to start hydrolysis (final organic solvent <5%). - Start timer immediately. prep->init sample 3. Sampling - At designated time points (e.g., 0, 2, 5, 10, 30, 60 min), withdraw an aliquot. init->sample quench 4. Quenching (Optional) - Immediately add the aliquot to a vial containing aprotic solvent (e.g., ACN) to stop hydrolysis. sample->quench analyze 5. HPLC Analysis - Inject sample onto a reverse-phase HPLC column. - Monitor the peak areas of the boronate ester and the resulting boronic acid. quench->analyze calc 6. Calculation - Plot % remaining ester vs. time. - Calculate the half-life (t½) from the decay curve. analyze->calc

References

Safety Operating Guide

Proper Disposal of (3-Chloro-5-ethoxyphenyl)boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the meticulous management and disposal of chemical reagents such as (3-Chloro-5-ethoxyphenyl)boronic acid are fundamental to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment, thereby upholding the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with laboratory safety best practices.

This compound and its derivatives are categorized as hazardous waste and require careful handling due to their potential for skin, eye, and respiratory irritation.[1][2][3] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[4][5]

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][4] All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]

Hazard Data Summary

The following table summarizes the hazard classifications for compounds structurally similar to this compound, according to the Globally Harmonized System (GHS). This data underscores the importance of treating this chemical as hazardous waste.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

Data derived from Safety Data Sheets for structurally related phenylboronic acid compounds.[1][3]

Detailed Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.

Step 1: Waste Characterization and Segregation
  • Identify as Halogenated Organic Waste: Due to the presence of chlorine, this compound must be segregated as halogenated organic waste.[6][7]

  • Maintain Separation: Never mix boronic acids with other reactive chemicals like strong acids, bases, or oxidizing agents, which could lead to dangerous reactions.[4][5] Keep halogenated waste streams separate from non-halogenated ones to reduce disposal costs and complexity.[6]

Step 2: Waste Collection
  • Solid Waste:

    • Collect unused this compound powder and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container.[4]

    • This container must be clearly labeled as "Hazardous Waste" and should also specify "Halogenated Organic Waste" and list "this compound" as a constituent.[6][7]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]

    • The container should be compatible with the solvent used.

    • The label must read "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including solvents and their approximate percentages.[8][9]

Step 3: Storage
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4][6]

  • The storage area should be away from incompatible materials.[4]

  • Ensure the container is kept closed except when adding waste.[6][8]

Step 4: Disposal of Empty Containers
  • Decontamination: Empty containers of this compound must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinsate: The first rinseate, and potentially subsequent ones depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[4]

  • Final Container Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for regular laboratory glassware or plastic recycling.[4]

Step 5: Spill Cleanup
  • Containment: In the event of a spill, contain the leak and absorb the material with an inert absorbent such as sand or vermiculite.[3][6]

  • Collection: Sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][10]

  • Decontamination: Clean the spill area thoroughly.

Step 6: Final Disposal
  • Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_decision Generate Waste? fume_hood->waste_decision solid_waste Unused Reagent or Contaminated Solids waste_decision->solid_waste Yes (Solid) liquid_waste Solutions Containing the Compound waste_decision->liquid_waste Yes (Liquid) solid_container Collect in Labeled 'Halogenated Hazardous Waste' Container (Solid) solid_waste->solid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container Collect in Labeled 'Halogenated Hazardous Waste' Container (Liquid) liquid_waste->liquid_container liquid_container->storage disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3-Chloro-5-ethoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (3-Chloro-5-ethoxyphenyl)boronic acid, including detailed operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure safety.

Body PartPersonal Protective Equipment (PPE)Specifications and Best Practices
Eyes Safety glasses with side-shields or gogglesMust conform to EN166, NIOSH (US), or EN 166 (EU) standards.[1]
Hands Chemical-resistant gloves (e.g., nitrile rubber)Inspect gloves for integrity before each use.[2] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[1]
Body Laboratory coatShould be worn at all times when handling the chemical.[3]
Respiratory Use in a well-ventilated area or fume hoodAvoid breathing dust.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable.

  • Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Ensure all necessary PPE is readily available and in good condition.

  • Have a spill kit accessible.

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation and inhalation of dust.[1]

  • Weigh and transfer the compound carefully to prevent dispersal.

  • Keep the container tightly closed when not in use.[3][4]

  • Wash hands thoroughly after handling.[1]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical attention.[4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect waste in a designated, properly labeled, and sealed container.[2]

  • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name, and any known hazards.[2]

2. Container Management:

  • Use a chemically compatible container with a secure lid.[2]

  • Keep waste containers closed except when adding waste.

3. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.[1]

  • Consult your institution's EHS department or Chemical Hygiene Plan for specific disposal procedures.[2]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.